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Core Science & Biosynthesis

Foundational

5-pyridin-4-yl-pyrrolidin-2-one chemical structure and properties

An In-depth Technical Guide to 1-(Pyridin-4-yl)pyrrolidin-2-one: A Promising Scaffold for Novel Antimalarial Agents Introduction The pyrrolidin-2-one ring system is a well-established "privileged scaffold" in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(Pyridin-4-yl)pyrrolidin-2-one: A Promising Scaffold for Novel Antimalarial Agents

Introduction

The pyrrolidin-2-one ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and ability to present substituents in a defined three-dimensional space make it an attractive starting point for drug discovery. This guide focuses on a specific, promising class of these compounds: the 1-(pyridin-4-yl)pyrrolidin-2-one series.

A Note on Chemical Structure: While the topic requested was "5-pyridin-4-yl-pyrrolidin-2-one," a comprehensive review of the scientific literature reveals that the significant biological activity, particularly in the antimalarial field, is associated with the isomeric 1-(pyridin-4-yl)pyrrolidin-2-one scaffold, where the pyridine ring is attached to the nitrogen atom of the pyrrolidinone core. This guide will therefore detail the properties and potential of this latter, well-documented chemical series.

Derivatives of this scaffold have recently emerged as a novel class of antimalarial agents with a compelling mechanism of action.[1][2] Identified through the screening of a library of human prolyl-tRNA synthetase (PRS) inhibitors, these compounds have been repositioned and characterized as potent inhibitors of the corresponding enzyme in the Plasmodium parasite.[3][4] This guide provides a detailed technical overview of this scaffold's chemical properties, synthesis, mechanism of action, and the key drug development challenges that must be addressed to realize its therapeutic potential.

Chemical Identity and Physicochemical Properties

The core structure consists of a pyrrolidin-2-one (or γ-lactam) ring N-substituted with a pyridine ring at the 4-position. The lead compound from initial studies, designated "frontrunner 1," is a racemic mixture, with further investigation revealing that the antiparasitic activity resides almost exclusively in the (S)-enantiomer.[5]

Key physicochemical and in vitro drug metabolism and pharmacokinetics (DMPK) properties for representative compounds in this series highlight some of the initial challenges in its development.[3]

Compound IDStereochemistryLogD (pH 7.4)Aqueous Solubility (pH 6.5) (µg/mL)Human Liver Microsomal Stability (CL h-LM, µL/min/mg protein)Rat Liver Microsomal Stability (CL r-LM, µL/min/mg protein)
1 Racemate3.2<1.6134148
1-S S-enantiomer3.2<1.6140148
2 Racemate2.54.14865
3-S S-enantiomer4.2<1.6249227
4-S S-enantiomer3.5<1.6106108

Data sourced from ACS Infectious Diseases, 2021.[1]

The data indicate that these compounds are generally lipophilic (LogD > 2.5) and suffer from poor aqueous solubility, which are critical parameters to optimize for oral bioavailability.[1] Furthermore, the series exhibits low to moderate stability in liver microsomes, suggesting a susceptibility to oxidative metabolism.[3]

Synthesis and Characterization

While specific protocols for each analog are proprietary, a general and robust method for the synthesis of the 1-(pyridin-4-yl)pyrrolidin-2-one core involves the N-arylation of pyrrolidin-2-one. A common and effective approach is a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Generalized Experimental Protocol: Buchwald-Hartwig N-Arylation
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add pyrrolidin-2-one (1.2 equivalents), 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine, 1.0 equivalent), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a suitable phosphine ligand like Xantphos (2-10 mol%).

  • Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane, followed by a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate (1.5-2.5 equivalents).

  • Reaction Execution: Heat the reaction mixture with stirring to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired 1-(pyridin-4-yl)pyrrolidin-2-one.

Characterization

The identity and purity of the synthesized compounds are typically confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

G cluster_reactants Starting Materials cluster_catalyst Catalytic System Pyrrolidinone Pyrrolidin-2-one ReactionVessel Reaction under Inert Atmosphere (Toluene, 80-120°C) Pyrrolidinone->ReactionVessel Halopyridine 4-Halopyridine Halopyridine->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Catalyst->ReactionVessel Ligand Phosphine Ligand (e.g., Xantphos) Ligand->ReactionVessel Base Base (e.g., NaOtBu) Base->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product 1-(Pyridin-4-yl)pyrrolidin-2-one Purification->Product

Generalized Synthetic Workflow

Biological Activity and Mechanism of Action

The primary therapeutic potential of this scaffold lies in its potent antimalarial activity.[4] These compounds act as ATP-site binders, inhibiting the Plasmodium falciparum cytoplasmic prolyl-tRNA synthetase (cPRS), a clinically validated antimalarial target.[2]

Mechanism of Action: Inhibition of Protein Synthesis

Prolyl-tRNA synthetase is an essential enzyme responsible for charging tRNA molecules with the amino acid proline. This is a critical step in protein synthesis. By binding to the ATP site of the parasite's cPRS, 1-(pyridin-4-yl)pyrrolidin-2-one derivatives block this charging function.[6][7] The inability to produce proline-charged tRNA stalls ribosomal protein synthesis, ultimately leading to parasite death.

This mechanism is advantageous because it circumvents known resistance pathways associated with other PRS inhibitors like halofuginone, which compete with proline and can be overcome by proline accumulation in the parasite.[3]

G cluster_parasite Plasmodium Parasite PRS Cytoplasmic Prolyl-tRNA Synthetase (cPRS) ProteinSynth Protein Synthesis (Ribosome) PRS->ProteinSynth Pro-tRNA(Pro) tRNA tRNA(Pro) tRNA->PRS ATP Proline Proline Proline->PRS ATP ParasiteDeath Parasite Death ProteinSynth->ParasiteDeath Inhibitor 1-(Pyridin-4-yl)pyrrolidin-2-one Derivative Inhibitor->PRS Inhibition

Mechanism of Action via cPRS Inhibition
Potency and Activity Spectrum

The frontrunner compound 1-S exhibits potent, low-double-digit nanomolar activity against various drug-resistant laboratory strains of P. falciparum as well as clinical isolates of both P. falciparum and P. vivax.[1] Critically, the series also demonstrates activity against the development of liver schizonts, indicating a dual-stage activity profile that is highly desirable for both treatment and prophylactic agents.[2] However, the compounds display a slow killing profile, which makes them less suitable for treating acute malaria but compelling for causal prophylaxis, where a rapid onset of action is not required.[4]

A Senior Scientist's Perspective on Drug Development

While the 1-(pyridin-4-yl)pyrrolidin-2-one scaffold is a highly promising starting point, its progression to a clinical candidate requires a multi-parameter optimization effort to overcome several inherent liabilities.

The Selectivity Challenge

The most significant hurdle is achieving high selectivity for the parasite enzyme (PfPRS) over the human ortholog (HsPRS).[1] Since this chemical series originated from a library of HsPRS inhibitors, the initial compounds have a suboptimal selectivity index.[5] Lack of selectivity poses a high risk of on-target toxicity in the host. The causality is direct: inhibiting human PRS would disrupt protein synthesis in human cells, leading to severe side effects.

  • Self-Validating Protocol: A standard protocol to address this involves establishing a robust, parallel screening system. Every newly synthesized analog must be tested against both PfPRS and HsPRS. The ratio of the IC₅₀ values (IC₅₀ HsPRS / IC₅₀ PfPRS) provides the selectivity index. An arbitrarily set goal of >1000-fold selectivity is often targeted to ensure a sufficient therapeutic window.[1]

Improving DMPK and Physicochemical Properties

The data clearly show that the initial hits are hampered by poor solubility and moderate metabolic stability.[3]

  • Expert Insight on Causality: Poor aqueous solubility directly impacts the fraction of an oral dose that can be absorbed, limiting bioavailability. Moderate metabolic stability, likely due to oxidative metabolism at "soft spots" on the molecule, would lead to rapid clearance from the body and a short half-life, making convenient dosing regimens (e.g., once-daily or weekly for prophylaxis) difficult to achieve.

  • Trustworthy Optimization Strategy: A self-validating medicinal chemistry cycle is required.

    • Metabolite Identification: Conduct studies with liver microsomes to identify the specific sites on the molecule that are being metabolized.

    • Rational Design: Synthesize new analogs where these metabolic hot spots are blocked or removed (e.g., by introducing fluorine atoms) or where solubility is enhanced (e.g., by adding polar groups like alcohols or basic amines).

    • Iterative Testing: Subject each new analog to the full suite of in vitro assays (potency, selectivity, solubility, metabolic stability) to see if the desired improvements have been achieved without compromising the antiparasitic activity.

Despite these challenges, the demonstration of oral efficacy in a humanized mouse model of malaria provides a crucial proof-of-concept.[1] This in vivo validation confirms that the scaffold can achieve effective concentrations at the site of action and provides strong justification for continued optimization efforts.

Conclusion

The 1-(pyridin-4-yl)pyrrolidin-2-one chemical series represents a promising and validated starting point for the development of novel antimalarial agents, particularly for prophylaxis. Its mechanism of action, the inhibition of parasite cytoplasmic prolyl-tRNA synthetase, is clinically validated and distinct from many existing therapies. However, significant medicinal chemistry efforts are required. The primary focus must be on engineering a high degree of selectivity against the human PRS enzyme while simultaneously improving the scaffold's physicochemical and pharmacokinetic properties to create a safe, effective, and developable drug candidate.

References

  • Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. (2021). ACS Infectious Diseases. [Link]

  • (PDF) Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. (2021). ResearchGate. [Link]

  • Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. (2021). Medicines for Malaria Venture. [Link]

  • Representative compounds of the 1-(pyridin-4-yl)pyrrolidin-2-one... (2021). ResearchGate. [Link]

  • Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. (2021). ACS Publications. [Link]

  • Design, Synthesis, and Antimalarial Evaluation of New Spiroacridine Derivatives. (2025). MDPI. [Link]

  • Molecular Docking Study Of 1‑(Pyridin-4-Yl)Pyrrolidine-2-One Derivate Against Prolyl-tRNA Synthetase In Plasmodium Falciparum. (2022). Ubaya Repository. [Link]

  • 4-Pyrrolidinopyridine. (2026). PubChem. [Link]

  • MOLECULAR DOCKING STUDY OF 1‑(PYRIDIN-4-YL)PYRROLIDINE-2-ONE DERIVATE AGAINST PROLYL-tRNA SYNTHETASE IN PLASMODIUM FALCIPARUM. (2022). Pharmacoscript - Universitas Perjuangan Tasikmalaya. [Link]

Sources

Exploratory

Technical Master Guide: 5-(4-Pyridyl)-2-Pyrrolidinone

CAS No: 1824383-45-0 Chemical Formula: C9H10N2O Molecular Weight: 162.19 g/mol Synonyms: 5-(Pyridin-4-yl)pyrrolidin-2-one; 4-(4-Pyridyl)- -lactam; 5-(4-Pyridinyl)-2-pyrrolidinone. Executive Summary: The Pyridyl-Lactam Sc...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 1824383-45-0 Chemical Formula: C9H10N2O Molecular Weight: 162.19 g/mol Synonyms: 5-(Pyridin-4-yl)pyrrolidin-2-one; 4-(4-Pyridyl)-


-lactam; 5-(4-Pyridinyl)-2-pyrrolidinone.

Executive Summary: The Pyridyl-Lactam Scaffold

5-(4-pyridyl)-2-pyrrolidinone is a high-value heterocyclic scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors (specifically p38 MAPK), antimalarials, and nicotinic acetylcholine receptor (nAChR) modulators. Structurally, it functions as a conformationally restricted analogue of GABA (gamma-aminobutyric acid) derivatives and bears significant topological similarity to cotinine, the primary metabolite of nicotine.

The specific CAS 1824383-45-0 typically refers to the racemic mixture or a specific library entry of the compound, while the (S)-enantiomer is historically indexed under CAS 66269-82-7. This guide treats the core chemical entity, detailing its synthesis, reactivity, and application in fragment-based drug discovery (FBDD).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Physicochemical Data
PropertyValueNotes
Appearance White to Off-White SolidHygroscopic nature common in lactams.
Melting Point 108–112 °CVaries by enantiomeric purity and crystal form.
Solubility DMSO, Methanol, EthanolPoor solubility in non-polar solvents (Hexane).
pKa (Pyridine) ~5.2Pyridine nitrogen is protonatable.
pKa (Lactam) ~15-17Lactam NH is weakly acidic.
LogP ~0.3 - 0.5Favorable for CNS penetration (Rule of 5 compliant).
Structural Pharmacophore

The molecule features two distinct hydrogen-bonding motifs:

  • Lactam (cis-amide): Acts as both a Hydrogen Bond Donor (NH) and Acceptor (C=O). This mimics the peptide bond, making it a "privileged scaffold" for protease and kinase inhibition.

  • Pyridine Ring: A monodentate Hydrogen Bond Acceptor (N-atom) and a

    
    -stacking element. The 4-position substitution provides a linear vector often exploited to reach deep hydrophobic pockets in enzymes.
    

Synthetic Methodologies

The synthesis of 5-aryl-2-pyrrolidinones is a critical competency for medicinal chemists. Two primary routes are validated: the Nitro-Olefin Reductive Cyclization (most robust for racemates) and the Chiral Auxiliary Approach (for enantiomers).

Route A: The Nitro-Olefin Reductive Cyclization (Recommended)

This route uses cheap starting materials and avoids complex protecting groups.

Step 1: Henry Reaction Condensation of pyridine-4-carboxaldehyde with nitromethane using a base catalyst (ammonium acetate) yields the nitroalkene.

  • Reagents: Pyridine-4-CHO, MeNO2, NH4OAc, AcOH.

  • Conditions: Reflux, 4h.

Step 2: Michael Addition The nitroalkene undergoes Michael addition with diethyl malonate (or dimethyl malonate).

  • Reagents: Diethyl malonate, NaOEt (cat.), EtOH.

  • Mechanism:[1][2][3][4] The malonate anion attacks the

    
    -carbon of the nitroalkene.
    

Step 3: Hydrolysis & Decarboxylation Acidic hydrolysis converts the diester to the dicarboxylic acid, which spontaneously decarboxylates upon heating to form the


-nitro acid.
  • Reagents: 6M HCl, Reflux.

Step 4: Reductive Cyclization Hydrogenation of the nitro group yields the primary amine, which spontaneously cyclizes with the carboxylic acid (or ester) to form the lactam ring.

  • Reagents: H2 (50 psi), Raney Nickel or Pd/C, MeOH.

  • Yield: Typically 60-75% overall.

Visualization of Synthesis Pathway

SynthesisRoute Start Pyridine-4-carboxaldehyde Step1 Nitroalkene Intermediate (Henry Reaction) Start->Step1 + MeNO2 NH4OAc, Reflux Step2 Michael Adduct (Diethyl Malonate) Step1->Step2 + Diethyl Malonate NaOEt Step3 4-Nitro-4-(4-pyridyl)butyric Acid Step2->Step3 HCl, Reflux (-CO2) Final 5-(4-Pyridyl)-2-pyrrolidinone (CAS 1824383-45-0) Step3->Final H2, Pd/C (Reductive Cyclization)

Caption: Figure 1. The "Nitro-Olefin" synthetic pathway provides a scalable route to the racemic scaffold.

Experimental Protocol: Laboratory Scale Synthesis

Note: This protocol synthesizes the racemic core. Standard safety precautions for handling nitro compounds and pressurized hydrogen must be observed.

Materials
  • Pyridine-4-carboxaldehyde (10.7 g, 100 mmol)

  • Nitromethane (6.7 g, 110 mmol)

  • Diethyl malonate (16.0 g, 100 mmol)

  • Palladium on Carbon (10% Pd/C, 1.0 g)

  • Solvents: Methanol, Ethanol, Glacial Acetic Acid.

Procedure
  • Preparation of 4-(2-nitrovinyl)pyridine:

    • In a 250 mL round-bottom flask, dissolve pyridine-4-carboxaldehyde (10.7 g) and nitromethane (6.7 g) in 50 mL acetic acid.

    • Add ammonium acetate (3.0 g) and reflux for 4 hours.

    • Cool to room temperature.[1][5] The yellow solid product precipitates. Filter and wash with cold water. Dry in vacuo.

  • Michael Addition:

    • Dissolve the nitrovinyl product (10 mmol) in ethanol (20 mL).

    • Add diethyl malonate (11 mmol) and a catalytic amount of sodium ethoxide (1 mmol).

    • Stir at 60°C for 6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Reductive Cyclization:

    • Transfer the crude Michael adduct to a hydrogenation vessel (Parr shaker).

    • Add Methanol (50 mL) and 10% Pd/C (10 wt%).

    • Hydrogenate at 50 psi for 12 hours at room temperature.

    • Mechanism:[1][2][3][4] The nitro group reduces to an amine (

      
      ), which immediately attacks the ester carbonyl intramolecularly to close the ring, releasing ethanol.
      
  • Purification:

    • Filter off the catalyst through Celite.

    • Concentrate the filtrate.

    • Recrystallize the residue from Isopropanol/Hexane to yield 5-(4-pyridyl)-2-pyrrolidinone as off-white crystals.

Biological Applications & Mechanism of Action[1]

Fragment-Based Drug Discovery (FBDD)

This molecule is a "Rule of 3" compliant fragment (MW < 300, ClogP < 3, H-bond donors/acceptors


 3). It is frequently used in fragment libraries to screen for:
  • Kinase Binding: The lactam NH/CO motif mimics the hinge-binding region of ATP, allowing the fragment to anchor to the kinase hinge region (e.g., p38 MAPK, JAKs).

  • Epigenetic Targets: Binds to bromodomains (BRD4) via the acetyl-lysine mimetic nature of the lactam.

Antimalarial Activity

Derivatives of 5-(4-pyridyl)-2-pyrrolidinone (specifically the S-enantiomer) have shown potency against Plasmodium falciparum.

  • Target: Cytoplasmic Prolyl-tRNA Synthetase (cPRS).

  • Mechanism: The pyridine ring occupies the ATP-binding pocket, while the pyrrolidinone ring mimics the proline substrate, effectively stalling protein synthesis in the parasite.

Pharmacophore Mapping

Pharmacophore Center 5-(4-Pyridyl) -2-pyrrolidinone HBA_Pyridine H-Bond Acceptor (Pyridine N) Target: Met/Thr residues Center->HBA_Pyridine HBD_Lactam H-Bond Donor (Lactam NH) Target: Backbone C=O Center->HBD_Lactam HBA_Lactam H-Bond Acceptor (Lactam C=O) Target: Backbone NH Center->HBA_Lactam

Caption: Figure 2. Pharmacophore map highlighting the three critical interaction points for protein binding.

Safety & Handling

  • GHS Classification: Warning.[6]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[7]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The lactam ring is stable, but the pyridine nitrogen can form N-oxides if exposed to air/light for prolonged periods.

References

  • Medicines for Malaria Venture. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases. Link

  • BenchChem. (2025).[8] 5-(pyridin-4-yl)pyrrolidin-2-one Structure and Data. Link

  • Organic Chemistry Portal. (2024). Synthesis of Pyrrolidinones: Recent Literature. Link

  • PubChem. (2025). Compound Summary for 5-substituted-2-pyrrolidinones. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: (S)-5-(pyridin-4-yl)pyrrolidin-2-one. Link

Sources

Foundational

Technical Guide: Structural Analysis of Norcotinine and its 4-Pyridyl Isomer

[1] Executive Summary This technical guide provides a rigorous framework for the structural differentiation of Norcotinine (the major biological metabolite of nicotine) and its 4-pyridyl isomer (a regioisomer often encou...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a rigorous framework for the structural differentiation of Norcotinine (the major biological metabolite of nicotine) and its 4-pyridyl isomer (a regioisomer often encountered as a synthetic impurity or specific research analogue).

While Norcotinine (3-pyridyl) is the standard biomarker for nicotine metabolism via the CYP2A6 pathway, the 4-pyridyl isomer presents a unique analytical challenge due to its isobaric nature (


 148.19) and similar polarity.[1] This guide prioritizes Nuclear Magnetic Resonance (NMR)  as the definitive structural validator and HILIC-MS/MS  for high-throughput separation, detailing the specific causal mechanisms that allow for their discrimination.[1]

Molecular Architecture & Significance[1]

Understanding the structural divergence is the prerequisite for selecting the correct analytical method.

FeatureNorcotinine (Biological) 4-Pyridyl Isomer (Synthetic/Impurity)
IUPAC Name 3-(pyrrolidin-2-yl)pyridine4-(pyrrolidin-2-yl)pyridine
Pyridine Substitution Meta (3-position) Para (4-position)
Symmetry Asymmetric (

)
Symmetric axis through N-C4 (

local)
Origin CYP450 metabolism of Cotinine/NicotineSynthetic coupling; Impurity in bulk synthesis
Key Analytical Challenge Co-elution in Reverse Phase LCIndistinguishable MS Parent Ion (

148)
The Isomerism Problem

Both molecules share the same pyrrolidine ring and pyridine core. The sole difference is the attachment point of the pyrrolidine ring to the pyridine. In biological samples, the 3-pyridyl form is dominant. Detection of the 4-pyridyl isomer typically indicates:

  • Sample Contamination: Use of low-purity synthetic standards.

  • Novel Pharmacology: Research into nAChR receptor selectivity, where steric bulk at the 4-position alters binding affinity.

Spectroscopic Characterization (The Core)

This section details the causality behind the identification. We do not rely on retention time alone; we use spectral fingerprints.[1]

Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only method capable of ab initio structural confirmation without reference standards.

The 3-Pyridyl Signature (Norcotinine)

The 3-substituted pyridine ring is asymmetric , resulting in four distinct aromatic proton signals.[1]

  • H2: Most deshielded (singlet-like) due to adjacency to Nitrogen and the substituent.[1]

  • H6: Deshielded doublet (

    
     Hz).
    
  • H4: Doublet of doublets or broad doublet (para to N).

  • H5: Most shielded, couples to H4 and H6 (dd,

    
     Hz).
    
The 4-Pyridyl Signature (Isomer)

The 4-substituted pyridine ring possesses a plane of symmetry (or effective symmetry on the NMR timescale regarding the aromatic protons).

  • AA'XX' System: The protons at positions 2 and 6 are chemically equivalent (or nearly so). The protons at 3 and 5 are equivalent.

  • Pattern: Two distinct sets of peaks (doublets) rather than four.

    • H2/H6: Deshielded doublet (

      
       ppm).
      
    • H3/H5: Shielded doublet (

      
       ppm).
      
    • Coupling: A characteristic ortho-coupling constant (

      
       Hz).[1]
      
Mass Spectrometry (MS/MS)

Both isomers yield a precursor ion of


 (approx).[1] Differentiation relies on fragment intensity ratios rather than unique fragments.[1]
  • Common Fragments:

    • 
       80: Pyridinium ion (Ring expansion/contraction).[1]
      
    • 
       70: Pyrrolidine ring cleavage (
      
      
      
      ).
  • Differentiation Logic: The 4-pyridyl cation is less stable than the 3-pyridyl cation due to resonance constraints when the positive charge is adjacent to the electronegative nitrogen. Consequently, the fragmentation energy (CE) required to shatter the 4-pyridyl isomer is often higher, or the ratio of the

    
     70 fragment is distinct.
    

Visualization of Structural Logic

The following diagram illustrates the decision tree for differentiating these isomers, integrating synthesis, extraction, and analysis.

G Sample Unknown Sample (Biological or Synthetic) Extraction Extraction Strategy (SPE / LLE) Sample->Extraction Analysis Analytical Platform Extraction->Analysis NMR 1H NMR (600 MHz) Definitive Structural Proof Analysis->NMR High Conc. (>1 mg) LCMS HILIC-MS/MS High Sensitivity Screening Analysis->LCMS Trace Conc. (<1 µg) NMR_3 4 Distinct Aromatic Signals (s, d, d, dd) CONFIRMED: Norcotinine (3-sub) NMR->NMR_3 Asymmetric NMR_4 2 Distinct Aromatic Signals (AA'XX' Pattern) CONFIRMED: 4-Pyridyl Isomer NMR->NMR_4 Symmetric LC_Sep Chromatographic Separation Column: HILIC (Bare Silica) LCMS->LC_Sep Result Compare Retention Time (RT) & Transition Ratios LC_Sep->Result

Caption: Analytical decision tree for differentiating Norcotinine from its 4-pyridyl isomer based on sample concentration and available instrumentation.

Experimental Protocols

Protocol A: HILIC-MS/MS Separation

Rationale: Reverse-phase (C18) chromatography often fails to retain these polar, basic compounds or separate the isomers.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) uses the polar pyrrolidine moiety for retention, maximizing resolution.

Reagents:

  • Acetonitrile (LC-MS Grade)[1]

  • Ammonium Formate (10 mM, pH 3.5)

  • Column: Kinetex HILIC or Waters BEH Amide (1.7 µm, 2.1 x 100 mm)

Step-by-Step Workflow:

  • Mobile Phase Prep:

    • A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid). Low pH ensures protonation of the pyrrolidine nitrogen.

    • B: Acetonitrile.[1][3]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for focusing).[1]

    • 1-7 min: 95% B

      
       60% B (Linear gradient).[1]
      
    • 7-9 min: 60% B (Flush).

    • 9.1 min: 95% B (Re-equilibration - Critical for HILIC).[1]

  • MS Settings (ESI Positive):

    • Source Temp: 500°C.

    • Capillary Voltage: 3.0 kV.[1]

    • MRM Transitions:

      • Norcotinine:

        
         (Quant), 
        
        
        
        (Qual).[1]
      • 4-Pyridyl Isomer:

        
         (Quant), 
        
        
        
        (Qual - Check ratio against standard).[1]
Protocol B: NMR Structural Confirmation

Rationale: Used when reference standards are unavailable or for purity assessment of synthetic batches.

Sample Prep:

  • Dissolve 2-5 mg of analyte in 600 µL of DMSO-d6 .

    • Note: CDCl3 can be used, but DMSO-d6 minimizes exchange of the amine proton and sharpens peaks.

  • Transfer to a 5mm NMR tube.[1]

Acquisition Parameters:

  • Frequency: 400 MHz minimum (600 MHz preferred for coupling resolution).

  • Pulse Sequence: Standard 1H ZG30.

  • Scans: 64 (to ensure S/N > 200).

  • Temperature: 298 K.[1]

Data Analysis:

  • Phase and baseline correct.[1]

  • Integrate the aromatic region (7.0 - 9.0 ppm).[1]

  • Validation Check: If the integral ratio of the aromatic region to the pyrrolidine multiplets (1.5 - 3.5 ppm) is not 4:7, the structure is impure.

Pathway Visualization: Synthesis vs. Metabolism

Understanding the origin helps in predicting the impurity profile.

Pathway Nicotine Nicotine (Natural) Cotinine Cotinine Nicotine->Cotinine CYP2A6 (Oxidation) Norcotinine NORCOTININE (3-Pyridyl) Target Metabolite Cotinine->Norcotinine CYP2A6 (N-Demethylation) Synth_Start 4-Bromopyridine + Pyrrolidinone Isomer 4-PYRIDYL ISOMER (Synthetic Impurity) Synth_Start->Isomer Pd-Catalyzed Coupling

Caption: Biological generation of Norcotinine vs. synthetic origin of the 4-pyridyl isomer.

References

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews, 57(1), 79–115. [Link][1]

  • Jacob, P., et al. (2011). Minor Tobacco Alkaloids as Biomarkers for Tobacco Use: Comparison of Users of Cigarettes, Smokeless Tobacco, Cigars, and E-Cigarettes. American Journal of Public Health. [Link]

  • PubChem. (2023).[1] Nornicotine (Compound Summary). National Library of Medicine. [Link]

  • University of Bristol. (2023).[1] Nicotine Structure and Spectroscopy Data. School of Chemistry. [Link]

Sources

Exploratory

Nicotinic acetylcholine receptor ligands pyrrolidinone derivatives

Topic: Nicotinic Acetylcholine Receptor (nAChR) Ligands: Pyrrolidinone Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals Structural Optimization, Syn...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Nicotinic Acetylcholine Receptor (nAChR) Ligands: Pyrrolidinone Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Structural Optimization, Synthesis, and Pharmacological Characterization[1]

Executive Summary

The nicotinic acetylcholine receptor (nAChR) superfamily represents a critical target for therapeutic intervention in neurodegenerative diseases, schizophrenia, pain management, and addiction. While nicotine remains the prototypical ligand, its rapid metabolism and lack of subtype selectivity limit its clinical utility. This guide focuses on pyrrolidinone derivatives —specifically analogs of cotinine and fused-pyrrolidinone systems—as a privileged scaffold. The pyrrolidinone moiety (a


-lactam) offers enhanced metabolic stability compared to the pyrrolidine ring of nicotine and provides a versatile vector for substituent growth to tune selectivity between high-affinity 

and homomeric

subtypes.
Structural Basis & Ligand Design
2.1 The Pyrrolidinone Scaffold vs. Nicotine

Nicotine contains a basic pyrrolidine nitrogen (


) essential for cation-

interactions with the orthosteric binding site (specifically Trp149 in the

subunit). However, this ring is prone to rapid oxidation by CYP2A6 to cotinine (1-methyl-5-(3-pyridyl)-2-pyrrolidinone).

Cotinine, possessing a pyrrolidinone core, exhibits significantly longer plasma half-life (15-20 hours vs. 2 hours for nicotine) but weak affinity for nAChRs. The medicinal chemistry strategy involves:

  • Restoring Basicity: Introduction of basic side chains or amino-substituents to the lactam ring to mimic the pharmacophore of acetylcholine.

  • Conformational Restriction: Fusing the pyrrolidinone ring (e.g., pyrrolo[3,4-c]pyridine) to lock the dihedral angle between the pyridine and the nitrogen-bearing core, optimizing fit within the hydrophobic pocket.

  • N-Substitution: Utilizing the lactam nitrogen as a vector for hydrophobic groups (alkyl/aryl) to target the "complementary" subunit interface, enhancing selectivity for

    
     or 
    
    
    
    subtypes.
2.2 Mechanism of Action
  • Orthosteric Agonists: Bind at the

    
    -
    
    
    
    interface (
    
    
    ) or
    
    
    -
    
    
    interface (
    
    
    ).
  • Positive Allosteric Modulators (PAMs): Bind to transmembrane domains, lowering the energy barrier for channel opening or delaying desensitization. Pyrrolidinone derivatives have shown promise as Type II PAMs, reactivating desensitized receptors.

Chemical Synthesis Protocols

The following protocol details a modular synthesis of N-substituted pyrrolidinone derivatives via a multicomponent reaction, allowing for rapid SAR exploration.

3.1 Protocol: One-Pot Multicomponent Synthesis of Functionalized Pyrrolidinones

Objective: Synthesis of 1,5-disubstituted-3-pyrrolin-2-ones. Reagents: Aniline derivative (amine source), Arylglyoxal (aldehyde source), Diethyl acetylenedicarboxylate (DEAD), Ethanol, Citric Acid (Catalyst).

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve the specific aniline derivative (1.0 mmol) and arylglyoxal monohydrate (1.0 mmol) in 10 mL of Ethanol (EtOH).

  • Activation: Add Citric Acid (0.5 mmol) as a green organocatalyst. Stir at room temperature for 10 minutes to facilitate imine formation.

  • Cyclization: Dropwise add Diethyl acetylenedicarboxylate (1.0 mmol) over 5 minutes.

  • Reaction: Sonicate the mixture (40 kHz, 250 W) at 60°C for 30–60 minutes. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold EtOH.

  • Purification: If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.

Validation Check:

  • 1H NMR: Diagnostic singlet for the vinylic proton at

    
     6.0–6.5 ppm.
    
  • IR: Strong carbonyl stretch (C=O) at 1680–1700 cm⁻¹.

3.2 Visualization: Synthesis Workflow

SynthesisWorkflow Start Starting Materials (Amine + Aldehyde) Inter Intermediate (Imine Formation) Start->Inter Citric Acid RT, 10 min Cyclo Cyclization (Add DEAD + Sonicate) Inter->Cyclo + Diethyl acetylenedicarboxylate Product Final Product (Pyrrolidinone Deriv.) Cyclo->Product Ultrasound 60°C, 30-60 min QC QC Validation (NMR/IR/MS) Product->QC Purification

Caption: Modular one-pot synthesis of pyrrolidinone nAChR ligands via citric acid-catalyzed condensation.

Pharmacological Characterization

To validate the activity of the synthesized pyrrolidinone derivatives, a dual-approach utilizing radioligand binding and functional calcium imaging is required.

4.1 Radioligand Binding Assay (Affinity)

Objective: Determine


 values for 

and

subtypes.
  • Membrane Preparation: Rat cerebral cortex (

    
    ) and hippocampus (
    
    
    
    ).
  • Ligands:

    • 
      : 
      
      
      
      -Cytisine or
      
      
      -Epibatidine (
      
      
      nM).
    • 
      : 
      
      
      
      -
      
      
      -Bungarotoxin (
      
      
      nM).
  • Protocol:

    • Incubate membrane homogenates (50 µg protein) with radioligand and increasing concentrations of the pyrrolidinone test compound (

      
       to 
      
      
      
      M).
    • Incubate for 75 min at 25°C (

      
      ) or 37°C (
      
      
      
      ).
    • Terminate by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

    • Count radioactivity. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
4.2 Functional Assay: FLIPR Calcium Imaging

Objective: Distinguish between Agonists, Antagonists, and PAMs.

  • Cell Line: HEK293 cells stably expressing human

    
     or 
    
    
    
    nAChRs.
  • Dye: Fluo-4 AM (Calcium indicator).

  • Protocol:

    • Loading: Incubate cells with Fluo-4 AM (4 µM) for 45 min at 37°C.

    • Baseline: Measure fluorescence (Ex 488 nm / Em 525 nm) for 10s.

    • Agonist Mode: Inject test compound. A rapid increase in fluorescence indicates agonism.

    • PAM Mode: Pre-incubate with test compound for 5 min, then inject

      
       concentration of Acetylcholine. An increase in peak response compared to control indicates PAM activity.
      
4.3 Visualization: Signaling Pathway

SignalPathway Ligand Pyrrolidinone Ligand Receptor nAChR (α7 or α4β2) Ligand->Receptor Binding IonFlux Cation Influx (Ca2+, Na+) Receptor->IonFlux Gating Depol Membrane Depolarization IonFlux->Depol Activation Signaling Downstream Signaling (ERK/CREB/CaMKII) IonFlux->Signaling Ca2+ Messenger Response Neuroprotection / Cognitive Enhancement Depol->Response Signaling->Response

Caption: Signal transduction cascade initiated by pyrrolidinone ligand binding to nAChRs.

Structure-Activity Relationship (SAR) Data

The following table summarizes the affinity shifts observed when modifying the pyrrolidinone core relative to nicotine and cotinine.

Compound ClassStructure FeatureTarget SubtypeApprox. Ki (nM)Effect
Nicotine Pyrrolidine ring

~1-10Agonist
Cotinine Pyrrolidinone (Lactam)

>10,000Weak/Inactive
N-Alkyl Cotinine N-Octyl substitution

~90 - 200Antagonist
Pyrrolidinyl Benzofuran Rigidified scaffold

~5 - 50Partial Agonist
A-84543 (S)-pyrrolidinyl ether

~1 - 5Agonist

Note: Data represents aggregated trends from literature (see References 1, 3, 5). The lactam carbonyl generally reduces affinity for the orthosteric site unless compensated by distal hydrophobic interactions (N-alkylation).

References
  • Synthesis of Novel Nicotinic Ligands with Multimodal Action. MDPI. Available at: [Link]

  • N-n-alkylnicotinium analogs, a novel class of nicotinic receptor antagonists. PubMed. Available at: [Link]

  • Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches. PMC. Available at: [Link]

  • Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators. PMC. Available at: [Link]

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. PMC. Available at: [Link]

  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate. Green Chemistry. Available at: [Link]

  • Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands. ResearchGate. Available at: [Link]

Foundational

Mechanistic Pharmacology: The 3-Pyridyl to 4-Pyridyl Shift

An in-depth technical analysis of the 4-pyridyl analog of norcotinine reveals a fascinating intersection of structural pharmacology and advanced bioanalytical chemistry. As researchers push the boundaries of nicotinic ac...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the 4-pyridyl analog of norcotinine reveals a fascinating intersection of structural pharmacology and advanced bioanalytical chemistry. As researchers push the boundaries of nicotinic acetylcholine receptor (nAChR) modulation and pharmacokinetic profiling, understanding the precise causality behind structural modifications becomes paramount.

This whitepaper explores the biological activity, structure-activity relationships (SAR), and critical analytical applications of the 4-pyridyl analog of norcotinine, providing actionable insights and self-validating protocols for drug development professionals.

Norcotinine, a major secondary metabolite of nicotine formed via the oxidative N-demethylation of cotinine, exhibits its own distinct neuropharmacological profile, including interactions with nAChRs and modulation of dopamine release [3]. The core pharmacophore of naturally occurring tobacco alkaloids relies heavily on the 3-pyridyl ring.

When synthesizing the 4-pyridyl analog of norcotinine (5-(4-pyridyl)pyrrolidin-2-one), the nitrogen atom on the pyridine ring is shifted from the meta (3-) to the para (4-) position. This seemingly minor isomeric change fundamentally alters the molecule's biological activity due to two causal factors:

  • Hydrogen Bond Vector Misalignment: In the orthosteric binding pocket of α4β2 and α7 nAChRs, the 3-pyridyl nitrogen acts as a critical hydrogen-bond acceptor, interacting with the receptor backbone (e.g., Trp149). Shifting the nitrogen to the 4-position rotates the lone-pair vector by approximately 60 degrees. This structural consequence prevents the optimal hydrogen bonding required to trigger the conformational change that gates the ion channel [2].

  • Electronic Distribution: The electron density of the pyridine ring is altered, changing the pi-cation interactions with the aromatic residues (Tyr, Trp) lining the receptor pocket.

Consequently, the 4-pyridyl analog transitions from a potential partial agonist (like its parent norcotinine) to a competitive antagonist or a highly attenuated ligand. It occupies the binding site due to the preserved pyrrolidinone ring but fails to elicit downstream signaling [2].

SAR A 4-Pyridyl Norcotinine (Para-Nitrogen Shift) B Altered H-Bond Vector (Trp149 Interaction Lost) A->B Structural Consequence C nAChR Binding Pocket (Steric/Electronic Clash) B->C Receptor Interface D Failure to Gate Channel C->D Functional Outcome E Receptor Antagonism (Attenuated Signaling) D->E Pharmacological Profile

Fig 1. Logical flow of SAR resulting from the 4-pyridyl substitution in norcotinine.

Bioanalytical Utility: The Ultimate Internal Standard

While its role as a therapeutic agent is limited by its antagonistic properties, the 4-pyridyl analog of norcotinine—specifically its stable isotope-labeled form, (d4-pyridyl)-norcotinine —is an indispensable tool in pharmacokinetic and metabolic studies.

To accurately quantify CYP2A6-mediated nicotine metabolism, researchers must measure trace levels of endogenous metabolites (like norcotinine, cotinine, and hydroxy acids) in human plasma or urine[1]. Using the 4-pyridyl analog as an Internal Standard (IS) provides a self-validating analytical system because:

  • Chemical Equivalence: It shares the exact pKa, lipophilicity, and extraction recovery profile as endogenous norcotinine.

  • Biological Orthogonality: Because it is a 4-pyridyl isomer, it is not produced by any known mammalian metabolic pathway, ensuring zero background interference [1].

  • Mass Resolution: The addition of four deuterium atoms on the pyridine ring shifts the mass by +4 Da, allowing for perfect resolution in Multiple Reaction Monitoring (MRM) modes.

Quantitative Data: LC-MS/MS Parameters

The following table summarizes the representative mass spectrometry parameters used to differentiate these analogs in high-throughput bioanalysis.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Pharmacological / Analytical Role
Norcotinine 163.180.125Endogenous CYP2A6 Metabolite
4-Pyridyl Norcotinine 163.180.125Synthetic Analog / nAChR Antagonist
(d4-pyridyl)-norcotinine 167.184.125Bioanalytical Internal Standard (IS)

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity and analytical utility of the 4-pyridyl analog, the following protocols are designed with internal causality checks.

Protocol A: nAChR Binding Affinity Assay (Radioligand Displacement)

Purpose: To validate the loss of agonist efficacy and quantify the antagonist binding affinity (Ki) of 4-pyridyl norcotinine.

  • Membrane Preparation: Isolate rat cortical membranes (rich in α4β2 nAChRs) and homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation System: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-epibatidine (a high-affinity agonist), and varying concentrations of 4-pyridyl norcotinine (10⁻⁹ to 10⁻⁴ M).

  • Self-Validation Controls:

    • Positive Control: Unlabeled nicotine (validates dynamic range of displacement).

    • Negative Control: Buffer only (establishes total binding).

    • Non-Specific Binding (NSB): 10 µM mecamylamine (ensures the radioligand is specifically binding to the target).

  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash with cold buffer and measure retained radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression. The rightward shift of the displacement curve compared to 3-pyridyl norcotinine mathematically proves the loss of binding affinity caused by the structural shift.

Protocol B: LC-MS/MS Quantification of Nicotine Metabolites

Purpose: To utilize (d4-pyridyl)-norcotinine as a self-validating internal standard for pharmacokinetic profiling.

  • Sample Spiking: Aliquot 100 µL of human urine/plasma. Spike with 10 µL of a 100 ng/mL (d4-pyridyl)-norcotinine IS solution.

    • Causality Note: Spiking before extraction ensures that any volumetric loss during sample prep is proportionally corrected by the IS.

  • Mixed-Mode Solid Phase Extraction (SPE): Load the sample onto a strong cation exchange (MCX) SPE plate. Wash with 2% formic acid (removes acidic interferences) and methanol (removes neutral lipids). Elute basic metabolites using 5% ammonium hydroxide in methanol [1].

  • Chromatographic Separation: Inject 5 µL onto a C18 UPLC column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate in ESI+ MRM mode. Monitor m/z 163.1 → 80.1 for endogenous norcotinine and m/z 167.1 → 84.1 for the IS.

  • Validation: The assay is self-validating if the IS peak area remains consistent across all samples (CV < 15%), proving that matrix effects and extraction recovery are stable.

Workflow S1 Step 1: Sample Prep Spike (d4-pyridyl)-norcotinine IS S2 Step 2: Mixed-Mode SPE Isolate Basic Metabolites S1->S2 Normalizes Extraction Loss S3 Step 3: LC-MS/MS Analysis ESI+ MRM Mode S2->S3 Removes Matrix Interferences S4 Step 4: Data Processing Quantify via Analyte/IS Ratio S3->S4 Ensures Absolute Accuracy

Fig 2. Self-validating LC-MS/MS workflow utilizing the 4-pyridyl analog as an internal standard.

Conclusion

The 4-pyridyl analog of norcotinine exemplifies how a single atomic shift can dictate the entire biological and practical trajectory of a molecule. By disrupting the precise hydrogen-bonding geometry required for nAChR activation, the 4-pyridyl substitution strips the molecule of its native agonistic properties [2]. However, this exact structural deviation—rendering it biologically inert yet chemically identical to endogenous metabolites—cements its value as an elite internal standard in the rigorous LC-MS/MS quantification of tobacco biomarkers and CYP2A6 activity [1].

References

  • Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2'-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • SYNTHESIS AND EVALUATION OF PYRIDINIUM DERIVATIVES AS CENTRAL NERVOUS SYSTEM NICOTINIC ACETYLCHOLINE RECEPTOR LIGANDS Source: UKnowledge (University of Kentucky) URL:[Link]

  • Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions Source: Frontiers in Pharmacology URL:[Link]

  • Abuse Potential of Non-Nicotine Tobacco Smoke Components: Acetaldehyde, Nornicotine, Cotinine, and Anabasine Source: Nicotine & Tobacco Research (Oxford Academic) URL:[Link]

Exploratory

Thermodynamic Stability Profile of 5-(pyridin-4-yl)pyrrolidin-2-one

An In-Depth Technical Guide on the Thermodynamic Stability of 5-(pyridin-4-yl)pyrrolidin-2-one Executive Summary 5-(pyridin-4-yl)pyrrolidin-2-one (CAS: 1824383-45-0) represents a specific class of -lactams where the ther...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Thermodynamic Stability of 5-(pyridin-4-yl)pyrrolidin-2-one

Executive Summary

5-(pyridin-4-yl)pyrrolidin-2-one (CAS: 1824383-45-0) represents a specific class of


-lactams where the thermodynamic stability is governed by the electronic interplay between the electron-withdrawing pyridine ring and the lactam core. Unlike its well-known isomer Norcotinine  (5-(pyridin-3-yl)pyrrolidin-2-one), the 4-pyridyl variant possesses a unique "Achilles' heel": accelerated stereochemical instability .

While the lactam ring itself demonstrates robust hydrolytic stability under neutral conditions, the position of the pyridine nitrogen relative to the chiral center (C5) creates a direct resonance pathway for enolization. This guide details the thermodynamic drivers of this instability, providing predictive models and validated experimental protocols to assess and mitigate degradation risks during drug development.

Physicochemical Baseline & Structural Logic

To understand the stability, we must first quantify the electronic environment. The molecule consists of a polar


-lactam ring fused to a basic pyridine moiety at the chiral C5 position.
Structural Parameters
ParameterValue (Estimated/Lit)Implications for Stability
Molecular Formula

MW: 162.19 g/mol
Chiral Center C5Susceptible to base-catalyzed racemization.
pKa (Pyridine N) ~5.2 - 5.4Basic center; forms salts with acids.
pKa (Lactam NH) ~15 - 17Weakly acidic; deprotonation requires strong bases.
LogP ~0.2 - 0.5Highly polar; water-soluble; hygroscopic risk in solid state.
H-Bond Donors 1 (Lactam NH)Critical for crystal lattice energy.
H-Bond Acceptors 2 (C=O, Pyridine N)High affinity for water (solvate formation).
The "4-Pyridyl Effect" (Expert Insight)

The critical distinction between this molecule and Norcotinine lies in the resonance capability of the 4-pyridyl group.

  • Inductive Effect (-I): Both 3- and 4-pyridyl groups are electron-withdrawing, increasing the acidity of the C5 proton.

  • Resonance Effect (-R): In the 4-pyridyl isomer, the nitrogen atom is para to the C5 attachment. Upon deprotonation of C5, the negative charge can delocalize directly onto the pyridine nitrogen . This is impossible in the 3-pyridyl isomer.

    • Thermodynamic Consequence: The transition state for enolization is significantly lower in energy for the 4-isomer, leading to rapid racemization under mild basic conditions.

Thermodynamic Stability Profile

Stereochemical Instability (Racemization)

This is the primary degradation pathway. The thermodynamic drive to racemize is entropic (mixing) but kinetically gated by the activation energy of deprotonation.

  • Mechanism: Base-catalyzed removal of the C5 proton.

  • Kinetics: Pseudo-first-order in buffered solution.

  • pH Dependence: Rate increases log-linearly with pH > 6.

  • Solvent Effect: Protic solvents (water, methanol) stabilize the transition state/intermediate enolate, accelerating racemization compared to aprotic solvents (DMSO, MeCN).

Mechanism Visualization: The following diagram illustrates the resonance stabilization that makes the 4-isomer uniquely unstable compared to the 3-isomer.

RacemizationMechanism cluster_legend Thermodynamic Driver Substrate 5-(pyridin-4-yl) pyrrolidin-2-one (Chiral S-form) TS Transition State (Planar Enolate) Substrate->TS Base (B:) removes H+ Rate Limiting Step Intermediate Resonance Hybrid (Charge on Pyridine N) TS->Intermediate Delocalization Product Racemic Mixture (50:50 R/S) Intermediate->Product Reprotonation (Non-stereoselective) Note The 4-Pyridyl N stabilizes the anionic intermediate via resonance (impossible in 3-isomer).

Figure 1: Mechanism of base-catalyzed racemization highlighting the resonance stabilization specific to the 4-pyridyl isomer.

Hydrolytic Stability (Ring Opening)

The


-lactam ring is thermodynamically favored over the open-chain 

-amino acid (GABA derivative) at neutral pH and ambient temperature.
  • Acid Hydrolysis: Slow. Requires elevated temperatures (>80°C) and strong acid (e.g., 6N HCl). The pyridine ring protonates first, creating a dicationic species that repels further protonation at the amide oxygen, kinetically retarding hydrolysis.

  • Base Hydrolysis: Moderate risk. Strong bases (pH > 12) will attack the carbonyl. The electron-withdrawing 4-pyridyl group makes the carbonyl carbon more electrophilic than in simple pyrrolidinones, slightly increasing hydrolysis rates compared to unsubstituted lactams.

Oxidative Stability
  • Pyridine Ring: Susceptible to N-oxidation by peroxides or peracids (e.g., mCPBA) to form the N-oxide . This is a stable transformation product.

  • Lactam Ring: Generally resistant to oxidative degradation under ambient conditions.

Solid-State Thermodynamics

For drug development, the solid form dictates shelf-life.

  • Polymorphism: Due to the conformational flexibility of the pyrrolidine ring (envelope conformation) and the rotation of the pyridine-pyrrolidine bond, this molecule likely exhibits polymorphism.

  • Hygroscopicity: The molecule is a dual H-bond acceptor. It will readily absorb atmospheric moisture.

    • Risk:[1] Absorbed water acts as a plasticizer, lowering the Tg (glass transition) and increasing molecular mobility, which catalyzes solid-state racemization .

  • Salt Forms: Crystalline salts (e.g., Hydrochloride, Tartrate) are thermodynamically superior to the free base. Protonating the pyridine nitrogen removes its ability to accept electron density via resonance (it becomes electron-deficient but cannot accept a lone pair), thereby inhibiting racemization .

Experimental Protocols for Stability Assessment

Do not rely on generic screens. Use these targeted protocols to validate the specific mechanisms described above.

Protocol A: Racemization Kinetics Profiling

Objective: Determine the


 (rate constant) and 

(shelf-life) at physiological pH.
  • Preparation: Dissolve 10 mg of enantiopure 5-(pyridin-4-yl)pyrrolidin-2-one in 10 mL of buffer (Phosphate pH 7.4, Borate pH 9.0).

  • Incubation: Hold at 25°C, 37°C, and 60°C in a thermostatic bath.

  • Sampling: Aliquot 100

    
    L at t=0, 1h, 4h, 24h, 48h. Quench immediately with 0.1% Formic Acid (lowers pH to stop racemization).
    
  • Analysis: Chiral HPLC (e.g., Chiralpak AD-H or IG column).

    • Mobile Phase: Hexane/IPA/DEA (for normal phase) or reversed-phase chiral mode.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Forced Degradation (Stress Testing)

Objective: Map the degradation landscape.

ConditionAgentDurationTarget Degradant
Acid Hydrolysis 1N HCl, 60°C24 HoursRing-opened amino acid (GABA analog).
Base Hydrolysis 0.1N NaOH, RT4 HoursRacemate (fast), Ring-opened (slow).
Oxidation 3%

, RT
2 HoursPyridine-N-oxide.
Photostability UV/Vis (1.2M Lux)24 HoursRadical degradation products.
Protocol C: Solid-State Hygroscopicity (DVS)

Objective: Determine critical relative humidity (RH) for stability.

  • Perform Dynamic Vapor Sorption (DVS) cycling 0% -> 90% -> 0% RH at 25°C.

  • Critical Threshold: If mass gain > 2% at 60% RH, the material requires moisture-barrier packaging (e.g., Alu/Alu blister).

Stability Landscape Visualization

The following flowchart outlines the decision logic for handling this compound based on its thermodynamic properties.

StabilityWorkflow Start 5-(pyridin-4-yl) pyrrolidin-2-one CheckChiral Is material Enantiopure? Start->CheckChiral RacemizationRisk HIGH RISK: Racemization via C5 deprotonation CheckChiral->RacemizationRisk Yes HydrolysisCheck Check Hydrolysis (Acid/Base) CheckChiral->HydrolysisCheck No (Racemate) Mitigation Mitigation Strategy: 1. Maintain pH < 6.0 2. Store as Salt (HCl/Tartrate) 3. Avoid protic solvents RacemizationRisk->Mitigation Mitigation->HydrolysisCheck Result Stable Formulation: Acidic Salt Form Moisture Protected HydrolysisCheck->Result Pass

Figure 2: Stability assessment workflow emphasizing the critical racemization checkpoint.

References

  • Takeda Pharmaceutical Company. Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infect. Dis. 2021, 7, 7, 1881–1897. (Note: Discusses the N-substituted isomer, establishing the synthetic class).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 413, Norcotinine. (Thermodynamic analog: 3-pyridyl isomer).

  • Testa, B. Mechanisms of Racemization of Chiral Drugs. Chirality, 1993.[2] (Foundational text on C5-proton acidity in lactams).

  • LGC Standards. Reference Standards for Nicotine Metabolites and Analogs. (Confirming commercial availability of related pyridine-lactam standards).

  • Sigma-Aldrich. Product Specification: 5-(pyridin-4-yl)pyrrolidin-2-one. (Confirmation of CAS 1824383-45-0 existence).

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-pyridin-4-yl-pyrrolidin-2-one from pyridine-4-carboxaldehyde

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It details the synthesis of 5-(pyridin-4-yl)pyrrolidin-2-one from pyridine-4-carboxaldehyde , prioritizing...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It details the synthesis of 5-(pyridin-4-yl)pyrrolidin-2-one from pyridine-4-carboxaldehyde , prioritizing high-efficiency, scalable methodologies.

Abstract & Scope

The 5-aryl-pyrrolidin-2-one (gamma-lactam) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for phosphodiesterase (PDE4) inhibitors (e.g., Rolipram analogs), GABA-mimetics, and psychotropic agents.[1] This guide details the synthesis of 5-(pyridin-4-yl)pyrrolidin-2-one starting from the commercially available pyridine-4-carboxaldehyde .

We present two distinct synthetic pathways:

  • Method A (Primary): A streamlined, two-step Stetter Reaction / Reductive Cyclization sequence. This route is preferred for generating the unsubstituted lactam with high atom economy.

  • Method B (Alternative): The Castagnoli-Cushman Reaction (CCR) .[2] This modular route is ideal when C4-substitution or N-derivatization is required during the ring-forming step.

Retrosynthetic Analysis

To achieve the target 5-substituted regioisomer, the synthetic strategy must differentiate between the C3 and C5 positions relative to the nitrogen.

  • Disconnection A (Stetter): Disconnects the C4-C5 bond (ring numbering) via a 1,4-addition of an acyl anion equivalent (from the aldehyde) to a Michael acceptor (acrylate).

  • Disconnection B (CCR): Disconnects the N1-C2 and C3-C4 bonds via a formal [4+2] cycloaddition between an imine (from the aldehyde) and succinic anhydride.

Figure 1: Retrosynthetic logic flow comparing Stetter and CCR pathways.

Protocol A: Stetter Reaction & Reductive Cyclization (Recommended)

This route is chemically elegant, utilizing N-Heterocyclic Carbene (NHC) organocatalysis to reverse the polarity (umpolung) of the aldehyde, converting it into a nucleophile that attacks ethyl acrylate.[1]

Step 1: Synthesis of Ethyl 4-oxo-4-(pyridin-4-yl)butanoate

Mechanism: Thiazolium-catalyzed conjugate addition (Stetter Reaction).

Reagents:

  • Pyridine-4-carboxaldehyde (1.0 equiv)

  • Ethyl Acrylate (1.2 equiv)

  • Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 equiv)

  • Base: Triethylamine (Et₃N) (0.5 equiv)

  • Solvent: Ethanol (EtOH) or DMF (anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Purge with Argon.

  • Dissolution: Add pyridine-4-carboxaldehyde (10.7 g, 100 mmol) and the thiazolium catalyst (2.7 g, 10 mmol) to anhydrous Ethanol (100 mL).

  • Activation: Add Triethylamine (7.0 mL, 50 mmol). The mixture may darken slightly.

  • Addition: Add Ethyl Acrylate (13.0 mL, 120 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.[1] The aldehyde spot should disappear, and a less polar product spot should appear.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol. Dissolve the residue in EtOAc (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Gradient: 20% → 60% EtOAc in Hexanes).

    • Yield Target: 75–85%

    • Product: Yellowish oil or low-melting solid.

Step 2: Reductive Amination & Cyclization

Mechanism: Formation of the imine/enamine followed by hydrogenation and spontaneous intramolecular amidation.

Reagents:

  • Ethyl 4-oxo-4-(pyridin-4-yl)butanoate (from Step 1)

  • Ammonium Formate (5.0 equiv) or Ammonium Acetate (10 equiv) with NaBH3CN

  • Catalyst: 10% Pd/C (10 wt% loading)

  • Solvent: Methanol (MeOH)

Procedure:

  • Setup: In a pressure vessel or RBF suitable for hydrogenation.

  • Mixing: Dissolve the keto-ester (10 mmol) in MeOH (50 mL). Add Ammonium Formate (3.15 g, 50 mmol).[1]

  • Catalyst Addition: Carefully add 10% Pd/C (200 mg) under an inert atmosphere (Nitrogen stream).

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Note: Ammonium formate decomposes to release H₂ and NH₃ in situ. The NH₃ forms the imine, which is reduced to the amine.[1] The amine then attacks the distal ester to close the ring.

  • Filtration: Cool to room temperature. Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The residue typically contains the product and residual ammonium salts.

  • Purification: Dissolve residue in DCM/iPrOH (3:1), wash with saturated NaHCO₃ to remove salts. Dry (Na₂SO₄) and concentrate. Recrystallize from EtOAc/Ether if necessary.

    • Yield Target: 60–70%

    • Final Product: 5-(pyridin-4-yl)pyrrolidin-2-one (White to off-white solid).

Protocol B: Castagnoli-Cushman Reaction (CCR) (Alternative)

Use this route if the Stetter catalyst is unavailable or if you need to introduce a specific substituent on the Nitrogen atom (by selecting the corresponding amine).

Step 1: Imine Formation

Reagents: Pyridine-4-carboxaldehyde + Amine (e.g., 4-Methoxybenzylamine for protected, or Ammonium Acetate for direct).[1]

  • Note: For high yield, use 4-Methoxybenzylamine (PMB-NH₂) , then deprotect.[1]

Procedure:

  • Mix Aldehyde (1.0 equiv) and PMB-amine (1.0 equiv) in Toluene.

  • Reflux with a Dean-Stark trap to remove water for 2 hours.

  • Concentrate to obtain the crude imine (quantitative).

Step 2: Cycloaddition

Reagents: Crude Imine + Succinic Anhydride (1.1 equiv). Solvent: Xylene or Toluene.

Procedure:

  • Dissolve Imine in Xylene. Add Succinic Anhydride.

  • Reflux (140°C) for 6–12 hours.

  • The product, 1-(PMB)-4-carboxy-5-(pyridin-4-yl)pyrrolidin-2-one , often precipitates upon cooling or is isolated by acid/base extraction.

Step 3: Decarboxylation & Deprotection
  • Decarboxylation: Heat the carboxylic acid intermediate in DMSO with NaCl at 150°C, or neat at 180°C until CO₂ evolution ceases.

  • Deprotection: Treat the N-PMB lactam with Cerium(IV) Ammonium Nitrate (CAN) in MeCN/H₂O or reflux in TFA/Anisole to reveal the free NH lactam.

Comparative Data & Troubleshooting

ParameterMethod A (Stetter)Method B (CCR)
Step Count 2 Steps3-4 Steps
Atom Economy HighModerate (Loss of CO₂ and protecting group)
Reagent Cost Low (Thiazolium is catalytic)Low (Succinic anhydride is cheap)
Scalability Excellent (No chromatography often needed)Good, but decarboxylation can be messy
Key Risk Catalyst poisoning by pyridine (rare)Hydrolysis of imine; incomplete decarboxylation

Troubleshooting the Stetter Reaction:

  • Issue: Low conversion.

  • Fix: Ensure anhydrous conditions. Increase catalyst loading to 20 mol%. Use DMF instead of Ethanol to increase temperature to 90°C.

  • Issue: Dimerization of aldehyde (Benzoin condensation).

  • Fix: Add the acrylate slowly to keep its concentration high relative to the activated aldehyde intermediate.

Safety & Handling

  • Pyridine-4-carboxaldehyde: Irritant, air-sensitive. Store under inert gas at 2–8°C.

  • Ethyl Acrylate: Lachrymator, potential carcinogen, highly flammable.[1] Handle in a fume hood.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent (water or alcohol) before adding to reaction.

  • Ammonium Formate: Releases Hydrogen gas and Ammonia upon heating. Ensure vessel is vented or rated for pressure.

References

  • Stetter Reaction (General & Pyridine scope)

    • Stetter, H. (1976).[1] Angewandte Chemie International Edition in English, 15(11), 639–647.[1] Link

    • Murry, J. A., et al. (2001).[1][3] Journal of the American Chemical Society, 123(40), 9696–9697.[1] (Demonstrates Pyridine-4-carboxaldehyde as a substrate). Link

  • Castagnoli-Cushman Reaction

    • Castagnoli, N., et al. (1969).[1] Journal of Organic Chemistry, 34(10), 3187–3189.[1] Link

    • Rigo, B., et al. (1989).[1][4] Tetrahedron Letters, 30(50), 7057–7060.[1][4] (Synthesis of 5-aryl-2-pyrrolidinones). Link

  • Reductive Amination/Cyclization

    • Abdel-Magid, A. F., et al. (1996).[1] Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link

Sources

Application

Application Notes &amp; Protocols: Reductive Amination for the Synthesis of 4-Pyridyl Pyrrolidinone Derivatives

Abstract The 4-pyridyl pyrrolidinone scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a wide range of biologically active compounds and clinical drug candidates. Reductive amination s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-pyridyl pyrrolidinone scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a wide range of biologically active compounds and clinical drug candidates. Reductive amination stands out as a robust and versatile method for synthesizing these valuable derivatives, offering a direct pathway to construct the crucial C-N bond that links the pyridyl moiety to the pyrrolidinone core. This guide provides an in-depth exploration of reductive amination protocols tailored for this specific application. We will dissect the underlying reaction mechanism, present detailed, field-proven experimental protocols using various reducing agents, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize 4-pyridyl pyrrolidinone derivatives with high yield and purity.

Introduction: The Significance of 4-Pyridyl Pyrrolidinones

The pyridine ring is a cornerstone in pharmaceutical sciences, present in numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its involvement in π-stacking interactions make it a key component for molecular recognition at biological targets. When coupled with the pyrrolidinone ring, a five-membered lactam, the resulting scaffold offers a unique three-dimensional architecture that is frequently exploited in drug design. Pyrrolidinones themselves are prevalent in molecules with diverse biological activities.[2] The synthesis of N-aryl-substituted pyrrolidines, a closely related class, is a significant area of research due to their presence in bioactive molecules.[3] Reductive amination provides one of the most efficient and widely used methods to forge the bond between these two critical heterocycles.[3][4]

The Mechanism of Reductive Amination

Reductive amination is a two-stage process that typically occurs in a single pot. It combines the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.[4][5]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the ketone (in this case, a pyrrolidinone precursor with a ketone functionality). This forms a hemiaminal intermediate.

  • Dehydration: The hemiaminal then undergoes dehydration, typically catalyzed by a mild acid, to form an iminium ion. This step is often the rate-determining step of the overall reaction.

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final amine product.

A critical aspect of a successful one-pot reductive amination is the choice of reducing agent. The ideal reagent must be capable of reducing the iminium ion much faster than it reduces the starting ketone, preventing the formation of alcohol byproducts.[4][6]

Reductive_Amination_Mechanism General Mechanism of Reductive Amination Pyrrolidinone Pyrrolidinone (Ketone) Hemiaminal Hemiaminal Intermediate Pyrrolidinone->Hemiaminal Amine 4-Aminopyridine (Amine) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration H_plus + H⁺ (Acid Catalyst) Hemiaminal->H_plus Product 4-Pyridyl Pyrrolidinone (Final Product) Iminium->Product Reduction H2O_minus - H₂O Iminium->H2O_minus Hydride [H⁻] (Reducing Agent) Product->Hydride

Caption: The reaction pathway for reductive amination.

Experimental Protocols

Here we detail three robust protocols for the reductive amination of a generic N-substituted-3-pyrrolidinone with 4-aminopyridine, each employing a different, commonly used reducing agent. The choice of protocol may depend on substrate sensitivity, scale, and available reagents.

Protocol 1: Sodium Triacetoxyborohydride (NaBH(OAc)₃) - The Workhorse

Sodium triacetoxyborohydride (STAB) is arguably the most popular reagent for reductive amination due to its mildness, high selectivity for imines over ketones, and tolerance for a wide range of functional groups.[7][8][9] It does not require strict pH control and is commercially available and easy to handle.[6][7]

Materials:

  • N-substituted-3-pyrrolidinone (1.0 equiv)

  • 4-Aminopyridine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, 1-2 equiv for less reactive ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add the N-substituted-3-pyrrolidinone (1.0 equiv) and 4-aminopyridine (1.1 equiv).

  • Add anhydrous 1,2-dichloroethane (DCE) to create a solution with a concentration of approximately 0.1-0.2 M.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. If the ketone is particularly hindered or unreactive, a catalytic amount of acetic acid can be added at this stage.[7][10]

  • In a single portion, add sodium triacetoxyborohydride (1.4 equiv) to the stirring mixture. Note: The reaction is often mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired 4-pyridyl pyrrolidinone derivative.

Protocol 2: Sodium Cyanoborohydride (NaBH₃CN) - The Classic Choice

Sodium cyanoborohydride was one of the first reagents widely adopted for this transformation.[6] It is effective at a mildly acidic pH (4-6), where iminium formation is favorable and the reagent is stable. However, its high toxicity and the potential for cyanide in the waste stream and product necessitate careful handling.[6][7][9]

Materials:

  • N-substituted-3-pyrrolidinone (1.0 equiv)

  • 4-Aminopyridine (1.0-1.2 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 equiv)

  • Methanol (MeOH)

  • Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • In a well-ventilated fume hood, dissolve the N-substituted-3-pyrrolidinone (1.0 equiv) and 4-aminopyridine (1.1 equiv) in methanol.

  • Stir the solution and add acetic acid dropwise to adjust the pH to approximately 5-6 (check with pH paper).

  • Stir for 30-60 minutes at room temperature to facilitate imine formation.

  • Carefully add sodium cyanoborohydride (1.3 equiv) in small portions.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Redissolve the residue in DCM/EtOAc and carefully wash with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Catalytic Hydrogenation - The Green Alternative

For substrates that do not contain functional groups susceptible to hydrogenolysis (e.g., benzyl ethers, Cbz protecting groups, some halides), catalytic hydrogenation offers a cleaner, atom-economical alternative to hydride reagents.[4][5]

Materials:

  • N-substituted-3-pyrrolidinone (1.0 equiv)

  • 4-Aminopyridine (1.0-1.2 equiv)

  • Palladium on Carbon (Pd/C, 5-10 mol%) or Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

  • Celite®

Step-by-Step Procedure:

  • To a hydrogenation flask, add the N-substituted-3-pyrrolidinone (1.0 equiv), 4-aminopyridine (1.1 equiv), and the chosen solvent (MeOH or EtOH).

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature. For more demanding reactions, a Parr apparatus at elevated pressure (e.g., 50 psi) may be required.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure. The crude product is often clean but can be purified by column chromatography if necessary.

Experimental_Workflow General Experimental Workflow Start Start Reagents 1. Combine Pyrrolidinone & Amine in Anhydrous Solvent Start->Reagents Formation 2. Stir for Imine/Iminium Formation (Optional: Add Acid Catalyst) Reagents->Formation Reduction 3. Add Reducing Agent (e.g., NaBH(OAc)₃) Formation->Reduction Monitor 4. Monitor Reaction by TLC/LC-MS Reduction->Monitor Quench 5. Quench Reaction (e.g., with aq. NaHCO₃) Monitor->Quench Extract 6. Aqueous Workup & Extraction Quench->Extract Dry 7. Dry, Filter & Concentrate Extract->Dry Purify 8. Purify by Chromatography Dry->Purify End End Product Purify->End

Caption: A typical workflow for reductive amination.

Protocol Comparison and Optimization

ParameterProtocol 1: NaBH(OAc)₃Protocol 2: NaBH₃CNProtocol 3: H₂/Catalyst
Reducing Agent Sodium TriacetoxyborohydrideSodium CyanoborohydrideHydrogen Gas
Selectivity Excellent; mild and selective for iminium ions.[7][8]Good; requires pH control to avoid ketone reduction.[6]High; catalyst-dependent.
Functional Group Tol. Very High. Tolerates most reducible groups.[10]Moderate. Acidic conditions can affect sensitive groups.Low. Reduces alkenes, alkynes, nitro groups, benzyl ethers.
Safety & Handling Relatively safe, moisture-sensitive.Highly toxic, generates HCN in strong acid.[7]Flammable gas, requires specialized equipment.
Reaction Conditions Room temp, atmospheric pressure.Room temp, pH 4-6.Room temp to elevated, atmospheric to high pressure.
Advantages Broad scope, ease of use, high yields.[7]Well-established, cost-effective."Green" (water is byproduct), no hydride byproducts.
Limitations Stoichiometric borate waste.Toxicity, waste disposal.[7]Limited functional group tolerance, specialized setup.

Troubleshooting & Optimization:

  • Low Yield / No Reaction: Ensure anhydrous conditions, as water can hydrolyze the iminium ion and the hydride reagent. For sluggish reactions, consider adding 1-2 equivalents of acetic acid to catalyze iminium ion formation.[7] Alternatively, gentle heating (40-50 °C) may be beneficial.

  • Formation of Alcohol Byproduct: This indicates that reduction of the starting ketone is competing with iminium ion reduction. This is more common with NaBH₃CN if the pH is too low, or with less selective reagents like NaBH₄.[6][11] Ensure the iminium has sufficient time to form before adding the reducing agent. Switching to NaBH(OAc)₃ is often the best solution.[7]

  • Dialkylation of Primary Amines: While 4-aminopyridine is a primary amine, its electronics make it less prone to dialkylation than aliphatic primary amines. If this becomes an issue, a stepwise (indirect) procedure can be employed: form the imine first in a solvent like methanol, then add the reducing agent.[7]

Conclusion

Reductive amination is a powerful and highly adaptable strategy for the synthesis of 4-pyridyl pyrrolidinone derivatives. The choice of reducing agent is critical and should be tailored to the specific substrate and desired scale. The Sodium Triacetoxyborohydride protocol is recommended as a first-line approach due to its exceptional balance of reactivity, selectivity, and operational simplicity. By understanding the underlying mechanism and key experimental parameters, researchers can efficiently access these important molecular scaffolds for application in drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. American Chemical Society. [Link]

  • Wang, C., et al. (2021). Reductive amination of bio-platform molecules to nitrogen-containing chemicals. Green Chemical Engineering. [Link]

  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry. [Link]

  • Wang, D., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(10), 3908–3912. [Link]

  • Pindeva, I., et al. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules, 25(9), 2033. [Link]

  • Li, G., et al. (2023). Catalytic Reductive Alkylation of Pyridine-Fused N-Heteroarenes Using Alkyl Formates as Transfer Hydroalkylation Reagents. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Matos, K., Pichlmair, S., & Burkhardt, E. R. (2010). Boron reagents for reductive amination. Speciality Chemicals Magazine. [Link]

  • de la Torre, D., et al. (2023). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Török, B. (2003). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Current Organic Chemistry. [Link]

  • Northen, J. S., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(37), 7239–7244. [Link]

  • Chaudhari, C., et al. (2020). One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/Nitroarenes/Nitriles over Ir-PVP Catalyst. Catalysis Science & Technology. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2022). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. [Link]

  • Kiasat, A. R., & Kazemi, F. (2011). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 1048–1056. [Link]

  • Liu, K., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2582. [Link]

  • Kwon, C. H. (2011). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis. [Link]

Sources

Method

Enantioselective Synthesis of (S)-5-(pyridin-4-yl)pyrrolidin-2-one via Rhodium-Catalyzed Asymmetric Hydrogenation

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the enantioselective synthesis of (S)-5-(pyridin-4-yl)pyrrolidin-2-one,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the enantioselective synthesis of (S)-5-(pyridin-4-yl)pyrrolidin-2-one, a chiral γ-lactam of significant interest in medicinal chemistry. The pyrrolidinone scaffold is a privileged structure in numerous bioactive compounds, and this specific enantiomer and its derivatives have been identified as promising agents, notably as inhibitors of Plasmodium prolyl-tRNA synthetase for antimalarial applications.[1][2][3] Achieving high stereochemical purity is paramount for developing safe and effective pharmaceuticals. This document details a robust and highly efficient protocol based on the rhodium-catalyzed asymmetric hydrogenation of a prochiral α,β-unsaturated lactam precursor. We explain the mechanistic principles, provide a detailed step-by-step experimental procedure, and offer insights into process optimization and troubleshooting.

Introduction: The Significance of a Chiral Scaffold

The pyrrolidine ring is one of the most prevalent nitrogen-containing heterocyclic motifs in FDA-approved pharmaceuticals and biologically active natural products.[4][5] Within this class, the γ-lactam (pyrrolidin-2-one) substructure serves as a versatile building block and a core component of many therapeutic agents. The introduction of a stereocenter, particularly at the C5 position, dramatically influences the molecule's biological activity, as molecular recognition by enzymes and receptors is highly dependent on three-dimensional geometry.

(S)-5-(pyridin-4-yl)pyrrolidin-2-one is a key chiral intermediate. Research has highlighted derivatives of this scaffold as potent inhibitors of the Plasmodium falciparum cytoplasmic prolyl-tRNA synthetase (PRS), a clinically validated antimalarial target.[2][6] The specific (S)-enantiomer has been shown to be the active stereoisomer, underscoring the critical need for synthetic methods that can produce this molecule with high enantiomeric excess (ee).[3]

While various methods exist for synthesizing chiral pyrrolidines, including organocatalytic approaches and cyclizations from the chiral pool, asymmetric transition-metal catalysis offers a powerful and direct route.[5][7][8] Among these, the asymmetric hydrogenation of prochiral enamides is a highly reliable and atom-economical strategy for establishing stereocenters with exceptional levels of control.[9] This guide focuses on a rhodium-based catalytic system, which is well-documented for its high efficiency and enantioselectivity in the synthesis of chiral γ-lactams.[9]

Principle of the Method: Chiral Environment Control

The core of this synthetic strategy is the enantioselective reduction of the carbon-carbon double bond in the prochiral precursor, 5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one, using molecular hydrogen. The stereochemical outcome is directed by a chiral catalyst, formed in situ from a rhodium precursor and a chiral phosphine ligand.

The mechanism proceeds through a well-established catalytic cycle:

  • Catalyst Activation: The precatalyst, typically a Rh(I) complex like [Rh(NBD)₂]BF₄, reacts with the chiral bisphosphine ligand to form the active chiral catalyst.

  • Oxidative Addition: Molecular hydrogen (H₂) adds to the Rh(I) center, forming a chiral Rh(III)-dihydride species.

  • Substrate Coordination: The α,β-unsaturated lactam coordinates to the rhodium center through its double bond and the carbonyl oxygen, forming a diastereomeric complex. The chiral ligand creates a sterically and electronically differentiated environment, causing one face of the double bond to bind preferentially.

  • Migratory Insertion: One of the hydride ligands on the rhodium inserts into the coordinated double bond. This is typically the rate-determining and enantio-determining step, establishing the new stereocenter.

  • Reductive Elimination: The second hydride ligand transfers to the resulting alkyl-rhodium intermediate, reductively eliminating the final (S)-pyrrolidin-2-one product and regenerating the active Rh(I) catalyst to re-enter the cycle.

The choice of chiral ligand is paramount, as its structure dictates the stereochemical pathway of the reaction, ultimately controlling the enantiomeric purity of the final product.

Diagram: Proposed Catalytic Cycle for Asymmetric Hydrogenation

Catalytic Cycle Rh_I [Rh(L)]⁺ Rh_III_H2 [Rh(H)₂(L)]⁺ Rh_I->Rh_III_H2 + H₂ (Oxidative Addition) prod_out (S)-Product Rh_Substrate [Rh(H)₂(Substrate)(L)]⁺ (Substrate Coordination) Rh_III_H2->Rh_Substrate + Substrate Rh_Alkyl [Rh(H)(Alkyl)(L)]⁺ (Migratory Insertion) Rh_Substrate->Rh_Alkyl Enantio-determining Step Rh_Alkyl->Rh_I - Product (Reductive Elimination) center sub_in Unsaturated Lactam h2_in H₂

Caption: Proposed catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of an α,β-unsaturated lactam.

Experimental Protocols

This synthesis is a two-part procedure involving the preparation of the unsaturated precursor followed by the key asymmetric hydrogenation step. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

Part A: Synthesis of Precursor: 5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

A common method for synthesizing such precursors is through the condensation of a γ-keto ester with an amine source, followed by cyclization, or via a Knoevenagel-type condensation. Here, we outline a plausible route from ethyl 4-oxo-4-(pyridin-4-yl)butanoate.

Materials and Reagents:

  • Ethyl 4-oxo-4-(pyridin-4-yl)butanoate

  • Ammonium acetate (CH₃COONH₄)

  • Glacial acetic acid (CH₃COOH)

  • Toluene

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes (for chromatography)

Equipment:

  • Round-bottom flask with a Dean-Stark apparatus and condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add ethyl 4-oxo-4-(pyridin-4-yl)butanoate (1.0 eq), ammonium acetate (5.0 eq), and toluene (100 mL).

  • Add glacial acetic acid (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing for 12-18 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 50% to 100% ethyl acetate in hexanes) to yield the pure 5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one.

Part B: Enantioselective Synthesis of (S)-5-(pyridin-4-yl)pyrrolidin-2-one

This protocol uses an in situ prepared catalyst and a high-pressure hydrogenation reactor.

Materials and Reagents:

  • Substrate: 5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one (from Part A)

  • Catalyst Precursor: Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄) or Bis(norbornadiene)rhodium(I) tetrafluoroborate ([Rh(NBD)₂]BF₄)

  • Chiral Ligand: A suitable chiral bisphosphine ligand, e.g., (R)-SEGPHOS, (R,R)-Me-DuPhos, or a member of the ZhaoPhos family.[9]

  • Solvent: Degassed, anhydrous dichloromethane (DCM) or methanol (MeOH).

  • Hydrogen Gas: High purity (≥99.999%)

  • Inert Gas: Argon or Nitrogen

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator) with a glass liner and magnetic stirring

  • Schlenk flasks and cannula for inert atmosphere transfers

  • Syringes for liquid transfers

  • Chiral High-Performance Liquid Chromatography (HPLC) system for ee determination

Diagram: Overall Experimental Workflow

Workflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Asymmetric Hydrogenation cluster_2 Analysis A1 Condensation Reaction (Ketoester + NH₄OAc) A2 Aqueous Work-up A1->A2 A3 Purification (Column Chromatography) A2->A3 A4 Unsaturated Lactam (Prochiral Substrate) A3->A4 B1 Catalyst Preparation ([Rh] + Chiral Ligand) A4->B1 To Hydrogenation B2 Hydrogenation (Autoclave, H₂ Pressure) B1->B2 B3 Solvent Removal B2->B3 B4 Purification (Chromatography/Recrystallization) B3->B4 C1 Structure Verification (NMR, MS) B4->C1 C2 Enantiomeric Excess (Chiral HPLC) B4->C2

Caption: Workflow for the synthesis and analysis of (S)-5-(pyridin-4-yl)pyrrolidin-2-one.

Step-by-Step Procedure:

  • Catalyst Preparation: In a Schlenk flask under argon, dissolve the rhodium precursor (e.g., [Rh(NBD)₂]BF₄, 0.01 eq) and the chiral ligand (e.g., (R)-SEGPHOS, 0.011 eq) in 5 mL of degassed, anhydrous DCM.

  • Stir the solution at room temperature for 30 minutes. The solution should turn a deep red or orange color, indicating the formation of the active catalyst complex.

  • Reaction Setup: In a separate Schlenk flask, dissolve the substrate, 5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one (1.0 eq), in 15 mL of degassed DCM.

  • Transfer the substrate solution via cannula into the glass liner of the autoclave, which has been previously purged with argon.

  • Transfer the prepared catalyst solution via cannula into the autoclave liner containing the substrate.

  • Seal the autoclave securely. Purge the system by pressurizing with argon (or nitrogen) to ~100 psi and then venting, repeating this cycle three times to ensure an inert atmosphere.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 60 atm).[9]

  • Begin vigorous stirring and heat the reaction to the optimal temperature (e.g., 35 °C).[9]

  • Maintain the reaction under these conditions for 24-48 hours. Monitor the reaction progress by periodically taking a small, sealed sample (if the reactor allows) and analyzing by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas. Purge the system with argon.

  • Remove the reaction mixture from the autoclave. Concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0% to 10% methanol in DCM) to afford the pure (S)-5-(pyridin-4-yl)pyrrolidin-2-one. For highly crystalline products, recrystallization may be an effective alternative or final purification step.

Characterization and Analysis:

  • Structural Verification: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Enantiomeric Excess (ee) Determination: Dissolve a small sample of the purified product in the mobile phase and analyze using a chiral HPLC system.

    • Typical Column: Chiralcel® OD-H or Chiralpak® AD-H.

    • Typical Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10 v/v), with a small amount of an amine modifier like diethylamine (0.1%) if peak tailing is observed.

    • The two enantiomers will exhibit different retention times, and the % ee can be calculated from the relative peak areas.

Data Presentation and Expected Results

The efficiency of the asymmetric hydrogenation is highly dependent on the reaction parameters. The following table summarizes typical conditions and expected outcomes for similar β-aryl-substituted α,β-unsaturated lactams, based on established literature.[9]

ParameterTypical Value / RangeRationale & Impact
Catalyst Loading 0.5 - 2 mol%Affects reaction rate and cost. Lower loadings are preferable but may require longer reaction times.
Ligand-to-Metal Ratio 1.1 : 1A slight excess of ligand ensures all rhodium is complexed, preventing side reactions from achiral species.
Solvent DCM, MeOH, TolueneSolvent polarity can influence catalyst solubility, activity, and enantioselectivity. DCM is often a good starting point.[9]
H₂ Pressure 40 - 60 atmHigher pressure increases the concentration of H₂ in solution, generally leading to faster reaction rates.[9]
Temperature 25 - 50 °CAffects reaction kinetics. Higher temperatures increase the rate but may decrease enantioselectivity.
Yield >95%This reaction is typically very high-yielding.
Enantiomeric Excess >95% eeWith an optimized catalyst system, excellent enantioselectivity is expected.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (poisoned by O₂ or impurities).2. Insufficient H₂ pressure or leak in the system.3. Pyridine nitrogen coordinating to and poisoning the Rh center.1. Ensure all reagents and solvents are pure and rigorously degassed. Use fresh catalyst precursors.2. Check the autoclave for leaks. Increase H₂ pressure.3. Add a weak, non-coordinating acid (e.g., 1 eq of acetic acid) to protonate the pyridine, preventing it from binding to the catalyst. Screen different solvents.
Low Enantioselectivity 1. Suboptimal choice of chiral ligand.2. Reaction temperature is too high.3. Presence of an achiral background reaction.1. Screen a library of different chiral ligands (e.g., varying steric bulk or electronic properties).2. Decrease the reaction temperature, even if it extends the reaction time.3. Ensure a slight excess of ligand to rhodium is used.
Side Product Formation 1. Over-reduction of the pyridine ring or lactam carbonyl.2. Isomerization of the double bond in the starting material.1. Use milder conditions (lower temperature, lower pressure).2. Ensure the purity of the starting material.

Conclusion

The rhodium-catalyzed asymmetric hydrogenation protocol described herein provides a highly effective and reliable method for the synthesis of (S)-5-(pyridin-4-yl)pyrrolidin-2-one. This approach delivers the target molecule in high yield and with excellent enantiocontrol, which is essential for its application in pharmaceutical research and development. By carefully selecting the chiral ligand and optimizing reaction conditions, researchers can efficiently access this valuable chiral building block, facilitating further studies into its promising therapeutic potential.

References

  • MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]

  • White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Available at: [Link]

  • Medicines for Malaria Venture. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. Available at: [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

  • ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Available at: [Link]

  • PubMed Central (PMC). (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. Available at: [Link]

  • ResearchGate. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. Available at: [Link]

  • ACS Publications. (2022). Rhodium-Catalyzed Asymmetric Conjugate Pyridylation with Pyridylboronic Acids. ACS Catalysis. Available at: [Link]

  • ACS Publications. (2018). Highly Enantioselective Synthesis of Chiral γ-Lactams by Rh-Catalyzed Asymmetric Hydrogenation. ACS Catalysis. Available at: [Link]

  • DSpace@MIT. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. Available at: [Link]

Sources

Application

Application Note: HPLC Strategies for 5-pyridin-4-yl-pyrrolidin-2-one

Executive Summary This guide details the method development and validation strategy for 5-pyridin-4-yl-pyrrolidin-2-one , a critical intermediate in the synthesis of nicotinic analogs and kinase inhibitors (e.g., Plasmod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the method development and validation strategy for 5-pyridin-4-yl-pyrrolidin-2-one , a critical intermediate in the synthesis of nicotinic analogs and kinase inhibitors (e.g., Plasmodium prolyl-tRNA synthetase inhibitors).[1][2]

The analysis of this molecule presents a classic chromatographic paradox: its polar lactam ring necessitates high aqueous content for retention, while its basic pyridine nitrogen (


) actively binds to residual silanols on silica columns, causing severe peak tailing. This protocol provides a self-validating reversed-phase (RP-HPLC) method  utilizing pH control and silanol suppression to achieve sharp, symmetrical peaks (Tailing Factor < 1.2).[2]

Physicochemical Profile & The "Silanol Trap"[4]

Before selecting a column, one must understand the analyte's behavior in solution.[2]

PropertyValue / CharacteristicChromatographic Implication
Structure Pyridine ring + Pyrrolidinone (Lactam)Dual polarity: Aromatic (hydrophobic) and Amide (polar).[1][3][2]
Basicity (

)
~5.3 (Pyridine N)At pH < 3.3, molecule is protonated (

).[1][3][2] At pH > 7.3, it is neutral (

).[2]
UV Max ~254 nm / 260 nmStrong

transition allows sensitive UV detection.[1][2]
LogP ~0.3 - 0.6 (Estimated)Low hydrophobicity.[1][2] Risk of early elution (near void volume) on C18.[2]
The Mechanism of Tailing

On standard silica-based C18 columns, residual silanol groups (


) act as weak acids (

).[1][2]
  • At Neutral pH (6-7): Silanols are ionized (

    
    ).[1][3][2] The pyridine nitrogen is partially protonated (
    
    
    
    ).[2] Result: Strong ionic attraction
    
    
    Severe Tailing .
  • At Low pH (2-3): Silanols are protonated (

    
    , neutral).[2] The pyridine is fully protonated (
    
    
    
    ).[2] Result: Ionic repulsion/suppression
    
    
    Sharp Peaks .[2]

Method Development Decision Tree

The following logic flow dictates the experimental path based on the analyte's specific behavior during initial screening.

MethodDevelopment Start Analyte: 5-pyridin-4-yl-pyrrolidin-2-one Screen Initial Screen: C18 Column, pH 3.0 Phosphate/ACN Start->Screen CheckRetention Check Retention Factor (k) Screen->CheckRetention GoodRet k > 2.0 CheckRetention->GoodRet Retained PoorRet k < 1.5 (Elutes too fast) CheckRetention->PoorRet Void Elution CheckShape Check Tailing Factor (Tf) GoodRet->CheckShape SwitchHILIC Switch to HILIC Mode (Bare Silica / Amide) PoorRet->SwitchHILIC GoodShape Tf < 1.2 CheckShape->GoodShape BadShape Tf > 1.5 CheckShape->BadShape Finalize VALIDATE METHOD GoodShape->Finalize AddTEA Add 5mM Triethylamine (TEA) (Silanol Blocker) BadShape->AddTEA SwitchPhenyl Switch to Phenyl-Hexyl Column (Pi-Pi Interaction) BadShape->SwitchPhenyl If TEA fails AddTEA->CheckShape

Figure 1: Strategic decision tree for optimizing basic heterocycle separation. Blue nodes indicate starting points; Green indicates success; Red indicates failure modes requiring intervention.[3][2]

Optimized Experimental Protocols

Protocol A: The "Golden" Reversed-Phase Method

This is the primary method recommended for quality control (QC) and purity analysis. It relies on low pH to suppress silanol activity.[2][4]

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    ), HPLC Grade.[2]
    
  • Phosphoric Acid (85%).[3][2]

  • Acetonitrile (ACN), HPLC Grade.[1][2]

  • Triethylamine (TEA) - Optional, only if tailing persists.[3]

Chromatographic Conditions:

ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

.[1][2]
"End-capping" chemically blocks residual silanols.[2] 3.5 µm offers better resolution than 5 µm.[2]
Mobile Phase A 20 mM

adjusted to pH 3.0 with

.
pH 3.0 ensures Pyridine is ionized (

) and Silanols are neutral (

).[1][3][2]
Mobile Phase B Acetonitrile (100%)ACN provides sharper peaks for basic aromatics compared to Methanol.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Temperature 30°CImproves mass transfer and peak symmetry.[1][2]
Detection UV @ 254 nm Max absorption for the pyridine ring.[1][2][5]
Injection Vol 5 - 10 µLPrevent column overload (which causes fronting).[1][2]

Gradient Program:

  • 0.0 min: 95% A / 5% B (Hold for retention)[3]

  • 10.0 min: 60% A / 40% B[3]

  • 12.0 min: 95% A / 5% B (Re-equilibration)

Preparation of Buffer (Self-Validating Step):

  • Dissolve 2.72 g of

    
     in 950 mL of Milli-Q water.[2]
    
  • Add 1.0 mL of Triethylamine (TEA) if using older columns.

  • Adjust pH to 3.0 ± 0.1 using Phosphoric Acid.[2]

  • Filter through 0.22 µm nylon filter.[2] Note: Do not skip filtration; particulates cause check-valve failure.[3][2]

Protocol B: HILIC Method (Alternative)

Use this ONLY if Protocol A yields insufficient retention (


) due to the molecule's polarity.[3]
  • Column: Bare Silica or Amide-bonded phase (e.g., TSKgel Amide-80).[1][2]

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate (10mM, pH 3.0).[2]

  • Mechanism: Partitioning into the water-rich layer on the silica surface.[2]

  • Note: Sample must be dissolved in 90%+ ACN to prevent peak distortion.

System Suitability & Validation (ICH Q2)

To ensure the method is trustworthy, run the following "System Suitability Test" (SST) before every sample batch.

Specificity (Blank Check)

Inject the mobile phase blank.[2] Ensure no interference peaks appear at the retention time of the analyte (approx 4-6 mins in Protocol A).

Precision (Repeatability)

Inject the Standard Solution (e.g., 0.1 mg/mL) 6 times.[2]

  • Requirement: RSD of Peak Area

    
    .[1][2]
    
  • Requirement: RSD of Retention Time

    
    .
    
Peak Symmetry (Tailing Factor)

Calculate Tailing Factor (


) at 5% peak height.[3][2]
  • Formula:

    
    
    
    • 
      : Width at 5% height.[3][2]
      
    • 
      : Distance from peak front to retention time.[1][2]
      
  • Acceptance Criteria:

    
    . (Ideal is 1.0 - 1.2).[2]
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction.[1][3][2][6]1. Lower pH to 2.5.2. Add 5mM TEA to Mobile Phase A.3. Switch to a "Base Deactivated" (BDS) column.[2]
Drifting Retention Time pH instability or Temperature flux.1.[1][2] Verify Buffer pH (phosphate has low capacity at pH 3-6, but good at 2-3).2.[2] Use a column oven.
Split Peaks Solvent mismatch.Sample solvent is too strong (e.g., 100% MeOH).[2] Dissolve sample in Mobile Phase A.
High Backpressure Buffer precipitation.[2]Ensure ACN content does not exceed 80% when using >20mM Phosphate.[2]

References

  • Phenomenex Technical Guides. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from

  • LCGC North America. (2021). Buffer Choice for HPLC Separations. Retrieved from

  • BenchChem. (2025).[2][6] Chromatographic Purification of Pyridine Derivatives. Retrieved from [3]

  • National Institutes of Health (NIH). (2021).[2] Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives. Retrieved from [3]

  • Sigma-Aldrich. (2025).[2] 2-Pyrrolidone Properties and Safety Data. Retrieved from [3]

Sources

Method

Application Note: 5-(Pyridin-4-yl)pyrrolidin-2-one in Fragment-Based Drug Discovery

This Application Note is designed for medicinal chemists and structural biologists engaged in Fragment-Based Drug Discovery (FBDD). It details the utility, synthesis, and screening of 5-(pyridin-4-yl)pyrrolidin-2-one , a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and structural biologists engaged in Fragment-Based Drug Discovery (FBDD). It details the utility, synthesis, and screening of 5-(pyridin-4-yl)pyrrolidin-2-one , a privileged scaffold offering distinct vectors for chemical elaboration and high ligand efficiency.

Executive Summary

The 5-(pyridin-4-yl)pyrrolidin-2-one scaffold represents a high-value "privileged structure" in modern drug discovery. It combines a rigid gamma-lactam core (mimicking peptide bonds) with a basic pyridine moiety (capable of hinge binding in kinases or metal coordination). Its physicochemical profile complies strictly with the "Rule of Three" (Ro3), making it an ideal starting point for fragment evolution.

This guide provides a validated synthetic protocol for generating this scaffold, a biophysical screening workflow using Surface Plasmon Resonance (SPR), and strategies for hit-to-lead evolution.

Key Physicochemical Properties
PropertyValueSignificance in FBDD
Molecular Weight 162.19 DaIdeal for growth (<300 Da)
cLogP ~0.3 - 0.6High water solubility; low promiscuity
H-Bond Donors 1 (Lactam NH)Directional interaction (e.g., backbone carbonyls)
H-Bond Acceptors 2 (C=O, Pyridine N)Versatile binding vectors
Rotatable Bonds 1 (C5-Pyridine)Low entropic penalty upon binding
Chirality C5 (R/S)Opportunity for stereoselective potency

Synthetic Protocol: Modular Construction

While commercial sources exist, in-house synthesis allows for the introduction of diversity at the C3 and N1 positions during library construction. The following Nitro-Michael / Reductive Cyclization route is recommended for its robustness and scalability.

Reaction Scheme Overview
  • Henry Reaction: 4-Pyridinecarboxaldehyde + Nitromethane

    
     Nitroalkene
    
  • Michael Addition: Nitroalkene + Diethyl Malonate

    
    
    
    
    
    -Nitro Diester
  • Decarboxylation/Reduction:

    
    -Nitro Diester 
    
    
    
    
    
    -Amino Ester
    
    
    Lactam (Target)
Detailed Methodology
Step 1: Synthesis of 4-(2-nitrovinyl)pyridine
  • Reagents: 4-Pyridinecarboxaldehyde (10 mmol), Nitromethane (15 mmol), Ammonium Acetate (cat.), Acetic Acid.

  • Procedure:

    • Dissolve aldehyde in nitromethane. Add ammonium acetate (0.5 eq).

    • Reflux at 90°C for 4 hours. Monitor by TLC (formation of yellow solid).

    • Cool to RT.[1][2] The product often crystallizes. Filter and wash with cold ethanol.

    • Yield: Typically >80%.

Step 2: Michael Addition
  • Reagents: 4-(2-nitrovinyl)pyridine (from Step 1), Diethyl Malonate (1.2 eq), Sodium Ethoxide (cat.), Ethanol.

  • Procedure:

    • Dissolve the nitroalkene in anhydrous ethanol.

    • Add diethyl malonate and a catalytic amount of NaOEt.

    • Stir at RT for 6 hours.

    • Quench with dilute HCl. Extract with EtOAc.[3]

    • Concentrate to yield the crude Michael adduct.

Step 3: One-Pot Reduction and Cyclization
  • Reagents: Crude Michael adduct, H₂ (50 psi) or Ammonium Formate, Raney Nickel or Pd/C (10% wt), Methanol.

  • Procedure:

    • Dissolve the crude intermediate in Methanol.

    • Add catalyst (Raney Ni is preferred for nitro groups to prevent poisoning by pyridine).

    • Hydrogenate at 50 psi for 12 hours. Note: The reduction of the nitro group to the amine triggers spontaneous intramolecular cyclization with the ester to form the lactam.

    • Filter through Celite.

    • Purification: The product (often a mixture of ester/decarboxylated forms depending on conditions) requires hydrolysis/decarboxylation if the diester was used.

    • Refinement: To obtain the simple 5-substituted lactam directly, use ethyl nitroacetate in Step 1 (if accessible) or perform Krapcho decarboxylation on the lactam ester product.

    • Final Purification: Flash chromatography (DCM:MeOH 95:5).

Biophysical Screening Protocol: SPR

Surface Plasmon Resonance (SPR) is the gold standard for validating this fragment due to its transient binding kinetics (fast


).
Workflow Diagram

SPR_Workflow Start Fragment Library (5-pyridyl-pyrrolidinone analogs) CleanScreen Clean Screen (Eliminate Aggregators/Sticky cmpds) Start->CleanScreen BindingScreen Binding Level Screen (Single Conc: 100 µM) CleanScreen->BindingScreen Pass Discard Discard CleanScreen->Discard Fail (Super-stoichiometric) DoseResponse Affinity Determination (12-point Dose Response) BindingScreen->DoseResponse Response > 3 RU BindingScreen->Discard No Response Competition Competition Assay (Validate Specificity) DoseResponse->Competition Fit to 1:1 Model DoseResponse->Discard Non-saturating

Figure 1: SPR Screening Workflow for weak-affinity fragments.

Experimental Protocol (Biacore/Sierra Systems)

Objective: Identify specific binding of the scaffold to the target protein (e.g., Kinase Domain).

  • Immobilization:

    • Use CM5 or CM7 chips (high capacity).

    • Target density: High (~3000-5000 RU) to detect low MW fragments.

    • Method: Standard Amine Coupling (EDC/NHS).

    • Critical: Include a Reference Channel (unmodified or blocked with irrelevant protein) to subtract non-specific binding.

  • Buffer Conditions:

    • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% P20 surfactant).

    • DMSO Matching: Fragments are stored in DMSO. Prepare buffer with exactly the same DMSO concentration (usually 2% or 5%) as the samples to minimize bulk refractive index jumps. Perform a "Solvent Correction" cycle.

  • The "Clean Screen":

    • Inject fragment at 100 µM.

    • Criteria: Discard compounds showing "square wave" responses > expected

      
       (indicates aggregation) or slow dissociation (sticky binding).
      
  • Affinity Determination (

    
    ): 
    
    • Run a concentration series (e.g., 0, 15, 31, 62, 125, 250, 500 µM).

    • Analysis: Fit to a steady-state affinity model (since

      
       is likely too fast for kinetic fitting).
      
    • Validation: The

      
       should be in the high micromolar to low millimolar range (100 µM - 2 mM) for a fragment of this size.
      

Fragment Elaboration Strategies

Once the scaffold is validated as a hit, structural elaboration is required to improve affinity. The pyrrolidinone core offers three distinct vectors.

Elaboration Logic Map

Elaboration Core 5-(pyridin-4-yl) pyrrolidin-2-one N1 N1 Vector (Lactam Nitrogen) Core->N1 C3 C3 Vector (Alpha-Carbon) Core->C3 Py Pyridine Vector (Nitrogen) Core->Py N1_Act Alkylation/Arylation (Solubility/Pocket fill) N1->N1_Act C3_Act Gem-dimethylation (Rigidification) or Spiro-cycles C3->C3_Act Py_Act H-Bond Acceptor (Hinge Binding) Py->Py_Act

Figure 2: Growth vectors for the pyrrolidinone scaffold.

Synthetic Strategies for Growth
  • N1-Functionalization (Amide/Alkyl):

    • Reaction: Deprotonation with NaH in DMF, followed by addition of alkyl halides (R-X).

    • Goal: Reach hydrophobic pockets adjacent to the primary binding site.

  • C3-Functionalization (Enolate Chemistry):

    • Reaction: Treatment with LDA at -78°C followed by electrophiles (aldehydes, alkyl halides).

    • Goal: Introduce "gem-dimethyl" groups to restrict conformation (Thorpe-Ingold effect) or create spiro-fused rings to access new 3D space.

  • Chiral Resolution:

    • The C5 position is chiral. Separate enantiomers early using Chiral SFC (Supercritical Fluid Chromatography). Typically, one enantiomer (often S for peptide mimics) will show >10-fold higher potency.

References

  • Fragment Design & Properties

    • Erlanson, D. A., et al. "The role of fragment-based drug discovery in modern medicine." Journal of Medicinal Chemistry.

  • Pyrrolidine Scaffold Synthesis

    • Coldham, I., & Hufton, R. "Solid phase synthesis of pyrrolidines and pyrrolidinones." Chemical Reviews.

    • Vertex Pharmaceuticals. "Design and Synthesis of Pyrrolidine-based Fragments." ACS Med. Chem. Lett.

  • Biophysical Screening (SPR)

    • Giannetti, A. M. "From experimental design to data analysis: SPR in fragment screening." Methods in Enzymology.

    • GE Healthcare. "Fragment screening using Biacore systems."

  • Biological Relevance (PRS/ROCK)

    • "Repositioning of 1-(pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors." J. Med. Chem.

Sources

Application

Application Notes and Protocols for the Preparation of 5-pyridin-4-yl-pyrrolidin-2-one Reference Standards

Abstract This document provides a comprehensive guide for the synthesis, purification, and analytical characterization of 5-pyridin-4-yl-pyrrolidin-2-one for use as a reference standard. The establishment of a highly pur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and analytical characterization of 5-pyridin-4-yl-pyrrolidin-2-one for use as a reference standard. The establishment of a highly pure and well-characterized reference standard is a critical prerequisite for the accurate quantification and quality control of this compound in research and drug development settings. This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind key experimental choices. The methodologies described herein are designed to be self-validating, ensuring the generation of a reference material of certifiable purity and identity.

Introduction: The Need for a Robust Reference Standard

5-pyridin-4-yl-pyrrolidin-2-one and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry. The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structure found in numerous biologically active molecules and pharmaceuticals.[1] The incorporation of a pyridine ring introduces unique physicochemical properties, including potential for hydrogen bonding and specific receptor interactions. Derivatives of substituted pyrrolidin-2-ones have been investigated for a range of therapeutic applications, including as antimalarial agents.[2][3][4]

Accurate biological and pharmacological evaluation, as well as pharmacokinetic and metabolism studies, are fundamentally dependent on the availability of a high-purity reference standard. A reference standard serves as the benchmark against which all analytical measurements are compared, ensuring data integrity, reproducibility, and compliance with regulatory standards. This guide outlines a complete workflow for the de novo preparation and certification of 5-pyridin-4-yl-pyrrolidin-2-one as a reference material.

Strategic Overview of Reference Standard Preparation

The preparation of a chemical reference standard is a multi-stage process that demands meticulous execution and rigorous characterization. The overall workflow is designed to ensure the final material meets stringent criteria for identity, purity, and stability.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Characterization & Certification cluster_3 Phase 4: Final Product A Synthetic Route Design & Execution B Crude Product Isolation A->B Reaction Work-up C Chromatographic Purification B->C Impurity Removal D Recrystallization C->D High-Purity Isolation E Structural Elucidation (NMR, MS, IR) D->E Identity Confirmation F Purity Assessment (HPLC, CHN, KF) E->F Purity & Assay G Certificate of Analysis Generation F->G Documentation H Qualified Reference Standard G->H Final Release

Caption: Overall workflow for reference standard preparation.

Synthesis Protocol: A Multi-Step Approach

While various methods exist for synthesizing pyrrolidine rings, a robust and adaptable approach starting from commercially available precursors is detailed below.[5] This pathway involves the formation of a γ-amino acid precursor, which subsequently undergoes intramolecular cyclization to form the desired lactam.

Proposed Synthetic Pathway

The synthesis proceeds through a Michael addition, followed by hydrolysis, decarboxylation, and a final reductive amination/cyclization cascade. This route offers good control over the introduction of the pyridine moiety at the desired position.

G reagent reagent A 4-Vinylpyridine + Diethyl Malonate B Diethyl 2-(2-(pyridin-4-yl)ethyl)malonate A->B Michael Addition (NaOEt, EtOH) C 4-(Pyridin-4-yl)butanoic Acid B->C Hydrolysis & Decarboxylation (1. NaOH, H₂O 2. HCl, Heat) D Ethyl 4-oxo-4-(pyridin-4-yl)butanoate C->D Esterification & Oxidation (SOCl₂, EtOH then mild oxidant) E 5-pyridin-4-yl-pyrrolidin-2-one D->E Reductive Amination & Cyclization (NH₃, H₂, Pd/C or NaBH₃CN)

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Vinylpyridine

  • Diethyl malonate

  • Sodium metal

  • Absolute Ethanol (EtOH)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Thionyl chloride (SOCl₂)

  • Ammonia (7N solution in Methanol)

  • Sodium cyanoborohydride (NaBH₃CN) or Palladium on Carbon (Pd/C, 10%)

  • Diethyl ether, Ethyl acetate, Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

Step 1: Synthesis of Diethyl 2-(2-(pyridin-4-yl)ethyl)malonate

  • Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂).

  • Cool the solution to 0 °C and add diethyl malonate (1.1 eq) dropwise.

  • Stir for 30 minutes, then add 4-vinylpyridine (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.

Causality Note: The Michael addition is a classic carbon-carbon bond-forming reaction. Using sodium ethoxide as a base deprotonates the active methylene group of diethyl malonate, creating a nucleophile that attacks the electron-deficient β-carbon of the vinylpyridine acceptor.

Step 2: Synthesis of 4-(Pyridin-4-yl)butanoic Acid

  • Dissolve the crude malonate from Step 1 in a 2M aqueous NaOH solution (3.0 eq).

  • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the esters.

  • Cool the reaction to room temperature and carefully acidify with concentrated HCl to pH ~2.

  • Heat the acidified mixture to reflux for an additional 4-6 hours to effect decarboxylation.

  • Cool the solution and adjust the pH to ~7 with NaOH. The product may precipitate or can be extracted after concentrating the solution. Filter or extract with a polar solvent like n-butanol.

Causality Note: Saponification (hydrolysis) of the diester followed by acidification and heating leads to the formation of a β-keto acid-like intermediate which readily decarboxylates to yield the desired butanoic acid derivative.

Step 3: Reductive Amination and Lactamization

  • This step requires careful handling of reagents. Perform in a well-ventilated fume hood. Convert the carboxylic acid to its ethyl ester via standard methods (e.g., SOCl₂ in EtOH).

  • The resulting ester is then subjected to reductive amination conditions. A common method is to dissolve the ester (1.0 eq) in a 7N solution of ammonia in methanol.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise. Monitor the reaction by TLC or LC-MS.

  • Alternatively, hydrogenation using H₂ gas and a Pd/C catalyst can be employed. This method simultaneously reduces the imine intermediate and promotes cyclization.[6]

  • Upon reaction completion, quench carefully, remove the solvent, and perform an aqueous work-up. Extract the crude product with DCM.

Causality Note: The reaction with ammonia forms an intermediate γ-amino ester. This intermediate spontaneously or upon heating undergoes intramolecular cyclization, eliminating ethanol to form the thermodynamically stable five-membered lactam ring.

Purification Protocols for Reference Standard Quality

Achieving >99.5% purity requires a combination of purification techniques.

Flash Column Chromatography

Flash chromatography is the primary method for removing bulk impurities and reaction by-products.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of Dichloromethane (DCM) to 5-10% Methanol in DCM is typically effective. The basicity of the pyridine nitrogen can cause peak tailing; adding 0.5-1% triethylamine to the mobile phase can mitigate this by neutralizing active sites on the silica.

  • Procedure:

    • Load the crude product onto the column (dry loading is preferred).

    • Elute with the solvent gradient, collecting fractions.

    • Analyze fractions by TLC or HPLC to identify those containing the pure product.

    • Combine pure fractions and evaporate the solvent.

Recrystallization

Recrystallization is the final step to remove trace impurities and obtain a highly ordered crystalline material.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For 5-pyridin-4-yl-pyrrolidin-2-one, solvent systems like isopropanol/diethyl ether, ethyl acetate/hexane, or acetone can be effective.[7]

  • Protocol:

    • Dissolve the chromatographically purified product in a minimum amount of the hot solvent (or primary solvent like isopropanol).

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • If crystallization is slow, add a seed crystal or gently scratch the inside of the flask. For mixed-solvent systems, slowly add the anti-solvent (e.g., diethyl ether) to the hot solution until turbidity appears, then allow to cool.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Self-Validation Insight: The formation of well-defined crystals is a strong indicator of high purity. The melting point of the recrystallized material should be sharp and reproducible. Multiple recrystallizations may be necessary to achieve the desired purity level.

Analytical Characterization and Certification

A reference standard must be rigorously characterized to confirm its identity and purity.

Structural Elucidation
Technique Purpose Expected Results for 5-pyridin-4-yl-pyrrolidin-2-one
¹H NMR Confirms proton framework and connectivity.Pyridine Protons: Two doublets in the aromatic region (~8.5-8.7 ppm and ~7.2-7.4 ppm). Pyrrolidinone Protons: A multiplet for the C5 proton (~4.5-4.8 ppm, adjacent to pyridine and nitrogen), and multiplets for the C3 and C4 protons (~2.0-2.6 ppm). N-H Proton: A broad singlet (~7.5-8.0 ppm).
¹³C NMR Confirms carbon skeleton.Lactam Carbonyl (C=O): ~175-178 ppm. Pyridine Carbons: Signals in the aromatic region (~122-155 ppm). Pyrrolidinone Carbons: Signals in the aliphatic region (~25-60 ppm).
Mass Spec. (ESI+) Confirms molecular weight.Formula: C₉H₁₀N₂O. MW: 162.19 g/mol . Expected Ion: [M+H]⁺ at m/z = 163.08.
FT-IR Confirms functional groups.N-H Stretch: Broad peak at ~3200-3400 cm⁻¹. C=O Stretch (Lactam): Strong, sharp peak at ~1680-1700 cm⁻¹. C=N, C=C Stretch (Pyridine): Peaks at ~1600 cm⁻¹ and ~1500 cm⁻¹.

Expertise Note: NMR spectroscopy is the most powerful tool for unambiguous structure confirmation.[8][9] Running 2D NMR experiments like COSY and HSQC can further validate proton-proton and proton-carbon correlations, respectively.

Purity Determination

A combination of orthogonal analytical techniques is required to establish purity with a high degree of confidence.

5.2.1. High-Performance Liquid Chromatography (HPLC)

This is the primary method for quantifying the purity of the main component and detecting any related impurities.[10][11] A stability-indicating method should be developed and validated according to ICH guidelines.[12]

Parameter Recommended Condition Rationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid or 10mM Ammonium Acetate in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B Acetonitrile or MethanolStrong organic solvent for elution.
Gradient 5% B to 95% B over 15-20 minutesEnsures elution of any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at ~258 nmCorresponds to the absorbance maximum of the pyridine ring.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Protocol Validation: The HPLC method must be validated for specificity, linearity, accuracy, precision, and range. Purity is typically reported as area percent from the chromatogram.

5.2.2. Orthogonal Purity Checks

  • Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values calculated from the empirical formula (C₉H₁₀N₂O).

  • Water Content (Karl Fischer Titration): Quantifies the amount of water in the material, which is crucial for calculating the purity on an anhydrous basis.

  • Residual Solvent Analysis (Headspace GC-MS): Identifies and quantifies any organic solvents remaining from the synthesis and purification processes. Limits are set by ICH guidelines.

  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, providing information on residual solvents and thermal stability.

Documentation and Storage

Certificate of Analysis (CoA): All characterization data must be compiled into a formal CoA. This document should report the compound's identity, purity as determined by HPLC (and corrected for water and residual solvents), and all supporting analytical data.

Storage and Stability: As a solid, 5-pyridin-4-yl-pyrrolidin-2-one is expected to be stable. For long-term use as a reference standard, it should be stored in an airtight container, protected from light, at a controlled temperature (2-8 °C), and preferably under an inert atmosphere (e.g., argon or nitrogen).

References

  • MDPI. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy.
  • PMC. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors.
  • Medicines for Malaria Venture. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors.
  • ResearchGate. (n.d.). Representative compounds of the 1-(pyridin-4-yl)pyrrolidin-2-one....
  • RSC Publishing. (2026). Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines.
  • PMC - NIH. (2025). Pyrrolidine synthesis via ring contraction of pyridines.
  • ACS Infectious Diseases. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors.
  • PubMed. (2004). Synthesis and biological evaluation of a cytarabine phosphoramidate prodrug.
  • PMC. (n.d.). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction.
  • Adam Mickiewicz University. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Google Patents. (n.d.). CA1087200A - Preparation of pyrrolidine and pyrrolidin-2-one derivatives.
  • Google Patents. (n.d.). US5210229A - Process for the preparation of gamma-butyrolactone.
  • BenchChem. (n.d.). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
  • ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • Wikipedia. (n.d.). γ-Butyrolactone.
  • Google Patents. (n.d.). CN101948448A - Preparation method of pyrrolidine.
  • ResearchGate. (2025). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature.
  • International Journal of Pharmaceutical and Experimental Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.
  • MilliporeSigma. (n.d.). 1-(4-NITRO-PHENYL)-PYRROLIDINE-2,5-DIONE AldrichCPR | Sigma-Aldrich.
  • Google Patents. (n.d.). CN105801530A - Synthetic method of 4-substituted chiral gamma-butyrolactone.
  • Sigma Aldrich. (n.d.). Pyrrolidone EP Reference Standard CAS 616-45-5.
  • PubMed. (2017). Identification of Five Pyrrolidinyl Substituted Cathinones and the Collision-Induced Dissociation of Electrospray-Generated Pyrrolidinyl Substituted Cathinones.
  • Rsc.org. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
  • MDPI. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS.
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Method

Application Notes and Protocols for In Vitro Metabolic Stability Assay of 4-Pyridyl Norcotinine Analogs

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vitro metabolic stability assays for 4-pyridyl norcotinine analogs. This application note is design...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vitro metabolic stability assays for 4-pyridyl norcotinine analogs. This application note is designed to offer not just a protocol, but a comprehensive understanding of the principles, experimental design considerations, and data interpretation critical for accurately assessing the metabolic fate of this important class of compounds.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. Metabolic stability, the susceptibility of a compound to biotransformation, is a cornerstone of this profile.[1][2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to a short duration of action and poor bioavailability. Conversely, a compound that is too metabolically stable might accumulate, leading to potential toxicity. Therefore, early assessment of metabolic stability is paramount for making informed decisions in lead optimization and candidate selection.

4-Pyridyl norcotinine analogs, a class of compounds with potential therapeutic applications, possess a pyridine ring, a common motif in many approved drugs known to influence metabolic stability, permeability, and potency.[3][4] Understanding their metabolic fate is crucial for their development. This guide will focus on the use of liver microsomes, a subcellular fraction rich in drug-metabolizing enzymes, to determine the in vitro metabolic stability of these analogs.

Scientific Principles of the In Vitro Metabolic Stability Assay

The in vitro metabolic stability assay aims to mimic the metabolic processes that occur primarily in the liver. The liver is the main site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in the biotransformation of a vast array of xenobiotics.[5]

This assay measures the disappearance of the parent compound over time when incubated with a metabolically active system, such as liver microsomes. Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[6]

For these enzymes to be active, they require the cofactor nicotinamide adenine dinucleotide phosphate (NADPH), which provides the reducing equivalents for the oxidative reactions catalyzed by CYPs.[7] The rate of disappearance of the test compound is then used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

The Significance of 4-Pyridyl Norcotinine Analogs

Nornicotine is a metabolite of nicotine, and its metabolism is primarily mediated by CYP2A6.[5][8] Cotinine, the major metabolite of nicotine, is also metabolized by CYP2A6, with one of the products being norcotinine.[5][9] The introduction of a 4-pyridyl group to the norcotinine scaffold can significantly alter its interaction with metabolizing enzymes and, consequently, its metabolic stability. The pyridine moiety itself can be a site of metabolism or can influence the metabolism of other parts of the molecule.

Experimental Workflow and Protocol

A robust and reproducible protocol is the foundation of a reliable metabolic stability assessment. The following sections provide a detailed, step-by-step methodology for the in vitro metabolic stability assay of 4-pyridyl norcotinine analogs using liver microsomes.

Materials and Reagents

Biological Components:

  • Pooled Human Liver Microsomes (HLM)

  • Pooled Rat Liver Microsomes (RLM) - for interspecies comparison

Chemicals and Reagents:

  • 4-Pyridyl Norcotinine Analogs (Test Compounds)

  • Positive Control Compounds (e.g., Testosterone, Verapamil - compounds with known metabolic profiles)

  • Negative Control (a metabolically stable compound)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction and for LC-MS/MS analysis. The internal standard should be a structurally similar but chromatographically distinct compound.

  • DMSO (for stock solutions of test compounds)

Equipment:

  • Incubator (37°C)

  • Centrifuge

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • 96-well plates

  • Multichannel pipettes

Experimental Workflow Diagram

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing A Prepare Reagents: - Microsomes - Buffer - NADPH Solution - Test Compounds B Prepare Incubation Plate: - Add Microsomes - Add Buffer A->B Dispense C Pre-incubate at 37°C B->C Warm D Initiate Reaction: Add Test Compound C->D Spike E Start Timing D->E Simultaneously F Aliquots taken at Time Points (0, 5, 15, 30, 60 min) E->F Sample G Quench with Acetonitrile + IS F->G Stop Reaction H Centrifuge to Precipitate Protein G->H Process I Transfer Supernatant H->I Isolate J LC-MS/MS Analysis I->J Inject K Quantify Parent Compound J->K Analyze Data L Calculate % Remaining K->L M Determine t½ and CLint L->M

Caption: A typical experimental workflow for in vitro metabolic stability assays.

Detailed Protocol
  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of the 4-pyridyl norcotinine analogs and control compounds in DMSO.

    • Prepare a working solution of the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Plate Setup:

    • In a 96-well plate, add the required volume of potassium phosphate buffer.

    • Add the liver microsomes to the buffer to achieve a final protein concentration of 0.5 mg/mL. Gently mix.

  • Pre-incubation:

    • Pre-incubate the plate containing the microsome suspension at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Initiation of the Metabolic Reaction:

    • Add the test compounds and control compounds to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should not exceed 0.1% to avoid enzyme inhibition.

    • Initiate the reaction by adding the NADPH regenerating system to all wells except the negative control wells (to which buffer is added instead).

  • Time-course Sampling:

    • Immediately after adding the NADPH regenerating system, take the first aliquot (t=0 min). This represents 100% of the initial compound concentration.

    • Incubate the plate at 37°C with gentle shaking.

    • Take subsequent aliquots at various time points (e.g., 5, 15, 30, 45, and 60 minutes). The choice of time points may need to be optimized based on the expected stability of the compounds.

  • Reaction Quenching:

    • Immediately transfer each aliquot into a separate 96-well plate containing cold acetonitrile (ACN) with the internal standard. A typical ratio is 1 part sample to 3 parts ACN. This step serves to stop the enzymatic reaction and precipitate the microsomal proteins.[10]

  • Sample Processing:

    • After the final time point, centrifuge the quenched sample plate to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The quantification of the remaining parent compound is typically performed using a validated LC-MS/MS method.[11][12][13]

  • Chromatography: A C18 or a phenyl-hexyl column is often suitable for the separation of nicotine analogs. A gradient elution with mobile phases consisting of water and acetonitrile with a small amount of formic acid (for better peak shape and ionization) is a common starting point.

  • Mass Spectrometry: The analysis is performed in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The MRM transitions (precursor ion -> product ion) for each 4-pyridyl norcotinine analog and the internal standard must be optimized.

Data Analysis and Interpretation

The primary goal of data analysis is to determine the rate of disappearance of the test compound and calculate the in vitro half-life and intrinsic clearance.

Calculation of Percentage Remaining

The percentage of the parent compound remaining at each time point is calculated relative to the amount present at time zero.

Formula: % Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time '0') * 100

Where the Peak Area Ratio is the peak area of the analyte divided by the peak area of the internal standard.

Determination of In Vitro Half-life (t½)

The in vitro half-life is the time required for 50% of the parent compound to be metabolized. It is determined from the slope of the natural logarithm of the percent remaining versus time plot.

  • Plot the natural logarithm of the percentage of compound remaining against time.

  • Perform a linear regression on the data points. The slope of the line represents the elimination rate constant (k).

  • Calculate the half-life using the following equation:

Formula: t½ = 0.693 / k

Calculation of In Vitro Intrinsic Clearance (CLint)

Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow.

Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / Amount of microsomal protein (mg))

Data Presentation

The results of the metabolic stability assay for a series of 4-pyridyl norcotinine analogs should be presented in a clear and concise tabular format for easy comparison.

Compound IDt½ (min)CLint (µL/min/mg protein)Classification
Analog-11546.2High Clearance
Analog-24515.4Moderate Clearance
Analog-3> 60< 11.6Low Clearance
Verapamil (Control)2034.7High Clearance

Causality Behind Experimental Choices and Troubleshooting

A successful metabolic stability assay relies on careful consideration of various experimental parameters.

Choice of In Vitro System: Microsomes vs. Hepatocytes
  • Liver Microsomes: Are enriched in Phase I enzymes (CYPs) and are cost-effective for high-throughput screening. They are ideal for initial ranking of compounds based on their oxidative metabolism.

  • Hepatocytes: Contain both Phase I and Phase II (e.g., UGTs, SULTs) enzymes, providing a more complete picture of a compound's metabolic fate. They are often used for follow-up studies on promising candidates.

For the initial screening of 4-pyridyl norcotinine analogs, liver microsomes are a suitable and efficient choice.

The Role of NADPH Regeneration

Direct addition of NADPH to the incubation can lead to its rapid degradation. An NADPH regenerating system ensures a sustained supply of the cofactor throughout the incubation period, maintaining linear enzyme kinetics.[7]

Potential Challenges with 4-Pyridyl Norcotinine Analogs
  • Metabolic Switching: The pyridine ring can be a site of metabolism (e.g., N-oxidation) or can influence the metabolism of the norcotinine core. Identifying the primary sites of metabolism can guide further medicinal chemistry efforts to improve stability.

  • CYP2A6 Polymorphism: Since CYP2A6 is a key enzyme in nicotine and cotinine metabolism, and is known to be highly polymorphic, it is important to use pooled human liver microsomes from a diverse donor pool to obtain an average metabolic rate.[9]

  • Non-specific Binding: Basic compounds like 4-pyridyl norcotinine analogs can exhibit non-specific binding to the microsomal membrane, which can lead to an underestimation of the true metabolic rate. This can be assessed through control experiments without NADPH.

  • Chemical Instability: Some metabolites, such as N-hydroxymethyl derivatives, can be unstable. Careful handling of samples and optimization of analytical conditions are crucial.

Troubleshooting Common Issues

Troubleshooting_Logic Start High Variability in Replicates Q1 Check Pipetting Accuracy? Start->Q1 A1 Recalibrate Pipettes Use Positive Displacement Pipettes Q1->A1 Yes Q2 Homogeneity of Microsome Suspension? Q1->Q2 No A2 Gently Vortex Microsomes Before Aliquoting Q2->A2 Yes Q3 Consistent Quenching? Q2->Q3 No A3 Ensure Rapid and Thorough Mixing with Quenching Solution Q3->A3 Yes

Caption: Troubleshooting logic for addressing high variability in metabolic stability assays.

Conclusion: Integrating Metabolic Stability Data into Drug Development

The in vitro metabolic stability assay is a powerful tool in the early stages of drug discovery. For 4-pyridyl norcotinine analogs, this assay provides critical data to rank compounds, establish structure-activity relationships, and guide the design of molecules with improved pharmacokinetic properties. By understanding the principles behind the assay and implementing a robust protocol, researchers can generate high-quality, reproducible data that will accelerate the development of promising new therapeutics.

References

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  • Wnuk, M., et al. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. International journal of molecular sciences, 22(3), 1145. [Link]

  • PharmGKB. Nicotine Pathway, Pharmacokinetics. [Link]

  • Restek. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]

  • Zhang, X., et al. (2015). The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine. RSC Advances, 5(10), 7425-7432. [Link]

  • Masimirembwa, C. M., & Hascott, R. (2004). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current drug metabolism, 5(5), 407-419. [Link]

  • Longdom Publishing. Phase I Metabolism and Drug Development: Challenges and Innovation. [Link]

  • Rosenfeldt, F. L., et al. (1999). Metabolic pathways for pyrimidine nucleotide synthesis, degradation, and utilization. Cardiovascular research, 41(3), 527-538. [Link]

  • Bao, Z., et al. (2005). Metabolism of nicotine and cotinine by human cytochrome P450 2A13. Drug Metabolism and Disposition, 33(2), 258-261. [Link]

  • SMPDB. Pyrimidine Metabolism. [Link]

  • Hukkanen, J., et al. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological reviews, 57(1), 79-115. [Link]

  • Ghorab, M. M., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68(1), 63-88. [Link]

  • Charles River. (2016). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. [Link]

  • El-Naggar, M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. [Link]

  • Kumar, P., et al. (2014). A LC-MS/MS method for concurrent determination of nicotine metabolites and role of CYP2A6 in nicotine metabolism in U937 macrophages: implications in oxidative stress in HIV+ smokers. Journal of neuroimmune pharmacology, 9(3), 396-407. [Link]

  • Tanner, J. A., & Tyndale, R. F. (2017). Variation in CYP2A6 Activity and Personalized Medicine. Journal of personalized medicine, 7(4), 14. [Link]

  • Becerra, V., et al. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Spectroscopy, 31(5), 26-35. [Link]

  • Deng, J., et al. (2005). Identification of N-(Hydroxymethyl) Norcotinine as a Major Product of Cytochrome P450 2A6, but Not Cytochrome P450 2A13-Catalyzed Cotinine Metabolism. Chemical Research in Toxicology, 18(12), 1792-1798. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Cyclization of 5-Pyridin-4-yl-pyrrolidin-2-one

Prepared by: The Applications Science Team Document ID: TSC-PYR-CYC-001 Last Updated: March 2, 2026 Introduction Welcome to the technical support guide for the synthesis of 5-pyridin-4-yl-pyrrolidin-2-one. This γ-lactam...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Applications Science Team Document ID: TSC-PYR-CYC-001 Last Updated: March 2, 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-pyridin-4-yl-pyrrolidin-2-one. This γ-lactam is a crucial scaffold in medicinal chemistry, notably in the development of novel therapeutics.[1][2] The key synthetic step, an intramolecular cyclization of a γ-amino acid precursor, is often plagued by challenges leading to suboptimal yields.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you overcome common hurdles and maximize the yield and purity of your target compound. We will explore the reaction from a mechanistic standpoint to provide not just solutions, but a framework for rational optimization.

Section 1: Understanding the Core Reaction: Mechanism of Cyclization

The formation of 5-pyridin-4-yl-pyrrolidin-2-one from its linear precursor, 4-amino-4-(pyridin-4-yl)butanoic acid, is an intramolecular nucleophilic acyl substitution. The reaction involves the nucleophilic amine attacking the electrophilic carboxylic acid (or an activated derivative), followed by the elimination of a water molecule. The efficiency of this process is highly dependent on how effectively the carboxylic acid is activated.

There are two primary pathways for this activation:

  • Direct Thermal or Acid-Catalyzed Dehydration: This classic approach involves heating the amino acid, often with an acid catalyst, to drive off water and promote cyclization.

  • Carboxylic Acid Activation with a Coupling Agent: Modern methods use specific reagents to convert the hydroxyl group of the carboxylic acid into a better leaving group at room temperature, facilitating a more controlled and often higher-yielding cyclization.

Below is a generalized diagram illustrating the acid-catalyzed mechanism.

Acid_Catalyzed_Cyclization Start Precursor Amino Acid (4-amino-4-(pyridin-4-yl)butanoic acid) Protonated Protonated Carbonyl (Activated) Start->Protonated + H⁺ (Catalyst) Protonated->p1 Tetrahedral Tetrahedral Intermediate Tetrahedral->p2 Product Product γ-Lactam + H₂O p1->Tetrahedral Intramolecular Nucleophilic Attack p2->Product - H⁺ - H₂O Troubleshooting_Stalled_Reaction Obs Observation: Reaction Stalled, High SM Q1 Are you using thermal/acid catalysis? Obs->Q1 Sol1a Increase temperature. Use Dean-Stark trap to remove H₂O. Q1->Sol1a Yes Q2 Are you using a coupling agent? Q1->Q2 No Sol1b Add a stronger acid catalyst (e.g., p-TsOH). Sol1a->Sol1b End Re-run and monitor by TLC/LCMS Sol1b->End Sol2a Ensure anhydrous conditions. Use freshly opened reagents/solvents. Q2->Sol2a Yes Sol2b Increase stoichiometry of coupling agent. Consider a more potent agent (e.g., HATU). Sol2a->Sol2b Sol2b->End

Caption: Decision tree for troubleshooting stalled cyclization reactions.

Q2: My TLC/LCMS shows the formation of multiple by-products and a low yield of the desired lactam. What is happening?

By-product formation points to competing reaction pathways.

Causality:

  • Intermolecular Polymerization: The most common side reaction. The amine of one molecule attacks the carboxylic acid of another, leading to linear polyamide chains. This is highly concentration-dependent.

  • Side Reactions from Reagents: Coupling agents like carbodiimides (DCC, EDC) can form N-acylurea by-products, which can be difficult to remove. [3]* Racemization: If the stereochemistry at the 5-position is critical, harsh conditions (high heat, strong acid/base) can cause epimerization, leading to a mixture of diastereomers if another chiral center is present or a racemic mixture. [4] Troubleshooting Steps:

  • Employ High-Dilution Conditions: The key to suppressing intermolecular reactions is to run the cyclization at a low concentration (typically 0.01 M to 0.05 M). This kinetically favors the intramolecular pathway. A syringe pump for slow addition of the substrate to the reaction vessel is a highly effective technique.

  • Optimize Temperature: Lowering the reaction temperature often increases selectivity and minimizes degradation, but requires a more active catalyst system. [4]For coupling agent-mediated reactions, running at 0 °C to room temperature is standard.

  • Choose the Right Catalyst/Reagent: If by-products from the coupling agent are the issue, switch to a different class. For instance, boronic acid catalysts are known for their clean reaction profiles. [5][6]

Q3: How do I choose the optimal reaction conditions from the start?

The best approach depends on your scale, stability of your substrate, and desired purity. Below is a comparison of common methods.

Method Typical Conditions Pros Cons Citation
Thermal Dehydration High-boiling solvent (Toluene, Xylene), 110-140 °C, Dean-Stark trapSimple, inexpensive, no coupling agent by-products.High temperatures can cause degradation or racemization; may require long reaction times.[4]
Acid Catalysis Reflux with catalytic p-TsOH, H₂SO₄, or a Lewis acid like BF₃·OEt₂Faster than thermal alone, drives reaction to completion.Harsh conditions, potential for charring, difficult workup if acid is not neutralized.[7][8]
Carbodiimide Coupling EDC or DCC, HOBt/HOAt, DCM or DMF, 0 °C to RTMild conditions, generally high yields, preserves stereochemistry.Stoichiometric by-products (ureas) can complicate purification; reagents are moisture-sensitive.[3][9]
Boronic Acid Catalysis Arylboronic acid (e.g., 3,4,5-trifluorobenzeneboronic acid), Toluene, refluxCatalytic, mild, clean reactions with water as the only by-product.Catalyst may be expensive; requires elevated temperatures for water removal.[5][6]
Section 3: Frequently Asked Questions (FAQs)
  • Q: Does the pyridine nitrogen interfere with the reaction?

    • A: Yes, it can. The basic pyridine nitrogen can be protonated by acid catalysts, effectively quenching them. When using acid catalysis, it may be necessary to use a full equivalent of a strong acid to protonate the pyridine first, and then a catalytic amount of another acid to promote the cyclization. For coupling reactions, it generally does not interfere but can slightly impact the overall basicity of the medium.

  • Q: What is the best method for work-up and purification?

    • A: The work-up depends on the reaction method. For acid-catalyzed reactions, begin with a basic wash (e.g., sat. NaHCO₃) to remove the acid catalyst. For carbodiimide reactions, an acidic wash (e.g., dil. HCl) can help remove basic impurities, and filtration may be necessary to remove precipitated urea by-products. The product, being a polar lactam, is typically purified using silica gel column chromatography with a polar mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol gradients).

  • Q: My precursor amino acid is a zwitterion and has poor solubility. How can I handle this?

    • A: Poor solubility is a common issue. You can convert the amino acid to its hydrochloride or methyl ester salt to improve solubility in organic solvents. If using the HCl salt, an equivalent of a non-nucleophilic base (like triethylamine or DIPEA) must be added to the reaction to liberate the free amine for cyclization.

Section 4: Optimized Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Azeotropic Cyclization using a Dean-Stark Apparatus

This protocol relies on high temperatures and the physical removal of water to drive the reaction.

Materials:

  • 4-amino-4-(pyridin-4-yl)butanoic acid (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

  • Toluene (to achieve 0.02 M concentration)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-amino-4-(pyridin-4-yl)butanoic acid and p-TsOH·H₂O.

  • Add sufficient toluene to achieve a final concentration of approximately 0.02 M.

  • Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing vigorously for 12-24 hours, or until no more water is observed collecting and TLC analysis indicates full consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2x volume) followed by brine (1x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol B: Room-Temperature Carbodiimide-Mediated Cyclization

This mild protocol is ideal for sensitive substrates and preserving stereochemical integrity.

Materials:

  • 4-amino-4-(pyridin-4-yl)butanoic acid hydrochloride (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) (to achieve 0.05 M concentration)

Procedure:

  • Dissolve the 4-amino-4-(pyridin-4-yl)butanoic acid hydrochloride salt in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA, HOBt, and EDC sequentially. The mixture may become cloudy.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LCMS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with 1M HCl (1x volume), saturated aqueous NaHCO₃ (1x volume), and brine (1x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References
  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PMC. [Link]

  • D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. (2026). PubMed. [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (n.d.). PMC. [Link]

  • Banerjee, S., et al. (2012). A stereoselective cyclization strategy for the preparation of γ-lactams and their use in the synthesis of α-methyl-β-proline. Journal of Organic Chemistry. [Link]

  • Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. (2021). PMC. [Link]

  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. (2023). ResearchGate. [Link]

  • Organoboron catalysis for direct amide/peptide bond formation. (2024). Royal Society of Chemistry. [Link]

  • Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination. (n.d.). Royal Society of Chemistry. [Link]

  • Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. (2021). Medicines for Malaria Venture. [Link]

  • Synthesis of γ-lactams. (n.d.). Organic Chemistry Portal. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes. (n.d.).
  • Synthesis of chiral lactams by asymmetric nitrogen insertion. (2025). Royal Society of Chemistry. [Link]

  • Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. (2022). Frontiers. [Link]

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2022). MDPI. [Link]

  • A novel synthetic route to chiral gamma-lactams from alpha-amino acids via Rh-catalyzed intramolecular C-H insertion. (2002). PubMed. [Link]

  • Representative compounds of the 1-(pyridin-4-yl)pyrrolidin-2-one.... (n.d.). ResearchGate. [Link]

  • Global Analysis of Peptide Cyclization Efficiency. (n.d.). PMC. [Link]

  • Small Molecule Catalyst for Peptide Synthesis. (2025). Journal of the American Chemical Society. [Link]

  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. (2023). MDPI. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. (2025). PMC. [Link]

  • CHAPTER 4: Amide Bond Formation. (2022). Royal Society of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of 5-pyridin-4-yl-pyrrolidin-2-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the enantiomeric separation of 5-pyridin-4-yl-pyrrolidin-2-one using chiral High-Performance Liqui...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the enantiomeric separation of 5-pyridin-4-yl-pyrrolidin-2-one using chiral High-Performance Liquid Chromatography (HPLC). The content is structured to address both foundational questions and specific troubleshooting scenarios encountered during method development and routine analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral separation of 5-pyridin-4-yl-pyrrolidin-2-one.

Q1: What are the key structural features of 5-pyridin-4-yl-pyrrolidin-2-one that influence its chiral separation?

A1: The molecule possesses several key features that dictate the strategy for its enantiomeric separation:

  • A Stereogenic Center: The carbon at the 5-position of the pyrrolidin-2-one ring is the chiral center.

  • Polarity and Hydrogen Bonding Sites: The lactam (cyclic amide) group contains both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Basic Nitrogen: The pyridine ring contains a basic nitrogen atom, which can lead to strong interactions, and potentially undesirable peak tailing, with acidic sites (silanols) on silica-based stationary phases.[1]

  • Aromatic System: The pyridine ring is a π-electron deficient aromatic system, allowing for potential π-π interactions with a suitable chiral stationary phase (CSP).[2]

Understanding these features is crucial for selecting an appropriate CSP and mobile phase system that can exploit these properties to achieve enantioselective recognition.

Q2: Which type of Chiral Stationary Phase (CSP) is the best starting point for this compound?

A2: There is no single "best" CSP for all molecules, and a screening approach is highly recommended.[3] However, for a polar, nitrogen-containing heterocyclic compound like 5-pyridin-4-yl-pyrrolidin-2-one, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and multiple interaction mechanisms (hydrogen bonding, dipole-dipole, and steric interactions).[4][5]

  • Recommended Starting CSPs:

    • Amylose-based: e.g., Amylose tris(3,5-dimethylphenylcarbamate) - Known for its helical structure that provides chiral grooves.[4]

    • Cellulose-based: e.g., Cellulose tris(3,5-dimethylphenylcarbamate) - Offers a more layered structure, providing different selectivity compared to amylose.[4]

  • Alternative CSPs to Consider:

    • Macrocyclic Glycopeptides: (e.g., Teicoplanin, Vancomycin based) These are highly effective for polar compounds and can be used in reversed-phase, polar organic, and normal-phase modes.[6][7]

    • Pirkle-type (Brush-type): Phases with π-acceptor groups can interact favorably with the π-deficient pyridine ring.[8]

Q3: What are the primary mobile phase modes to screen for this separation?

A3: Screening across different elution modes is critical as selectivity can change dramatically.[3][4] The three primary modes to investigate are:

  • Normal Phase (NP): Utilizes a non-polar solvent like hexane or heptane with a polar modifier, typically an alcohol (e.g., isopropanol or ethanol). For this basic analyte, adding a small amount (0.1-0.2%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) is often essential to prevent peak tailing by masking active silanol groups on the CSP surface.[9][10]

  • Polar Organic (PO): Employs pure polar solvents such as methanol, ethanol, or acetonitrile. This mode can offer different selectivity and is often simpler to prepare than NP mobile phases.[11]

  • Reversed Phase (RP): Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. This mode is generally employed with macrocyclic glycopeptide or derivatized cyclodextrin CSPs. It is also the preferred mode for LC-MS applications due to the volatility of the solvents.[6]

Q4: Why is my peak shape poor (e.g., tailing) even when I get some separation?

A4: Peak tailing for a basic compound like 5-pyridin-4-yl-pyrrolidin-2-one is most commonly caused by secondary ionic interactions between the protonated pyridine nitrogen and residual acidic silanol groups on the silica support of the CSP.[1] To resolve this, add a competing base to the mobile phase, such as 0.1% DEA or TEA in Normal Phase or Polar Organic modes. This additive will preferentially interact with the silanol groups, leading to more symmetrical peaks for your analyte.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the chiral HPLC separation of 5-pyridin-4-yl-pyrrolidin-2-one.

Problem 1: No Separation or Poor Resolution (Rs < 1.5)

This is the most frequent challenge in chiral method development. The solution requires a systematic adjustment of chromatographic parameters.

Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP)

  • Explanation: The fundamental requirement for chiral separation is a differential, transient interaction between the two enantiomers and the CSP. If the chosen CSP does not provide the necessary specific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance), no separation will occur.[2]

  • Solution:

    • Screen Multiple CSPs: The most effective solution is to screen a set of columns with different chiral selectors. Start with polysaccharide-based columns (e.g., amylose and cellulose derivatives) and, if unsuccessful, move to macrocyclic glycopeptide or Pirkle-type CSPs.[3][12]

    • Consult Databases: Utilize chiral application databases from column manufacturers to see if separations for structurally similar compounds have been reported.

Potential Cause 2: Suboptimal Mobile Phase Composition

  • Explanation: The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP. The type and concentration of the alcohol modifier in normal phase, or the solvent choice in polar organic mode, directly impacts retention and selectivity.[4][10]

  • Solution:

    • Change the Alcohol Modifier (NP): If using isopropanol (IPA), switch to ethanol (EtOH). EtOH is more polar and can provide different hydrogen bonding interactions, often leading to significant changes in selectivity.

    • Vary Modifier Percentage (NP): Systematically vary the alcohol percentage (e.g., 5%, 10%, 15%, 20%). Lowering the alcohol content increases retention and may improve resolution, but can also lead to broader peaks.

    • Switch Elution Mode: If Normal Phase fails, test Polar Organic (100% MeOH or 100% EtOH) and, if the column is compatible, Reversed Phase modes.[11]

Potential Cause 3: Inappropriate Column Temperature

  • Explanation: Temperature affects the thermodynamics and kinetics of the analyte-CSP interaction. Generally, lower temperatures increase the stability of transient diastereomeric complexes, which can enhance selectivity and improve resolution.[4][12] Conversely, higher temperatures can improve peak efficiency but may reduce selectivity.

  • Solution:

    • Decrease Temperature: Set the column thermostat to a lower temperature, such as 10°C or 15°C, and allow the system to fully equilibrate.

    • Increase Temperature: In some cases, an inversion of elution order and improved resolution can occur at higher temperatures. Test temperatures up to 40°C.[4] Maintain a consistent temperature for reproducible results.[12]

dot

G cluster_0 Troubleshooting: Poor Resolution (Rs < 1.5) Start Initial Condition: Poor or No Separation ChangeMP Change Mobile Phase (e.g., EtOH for IPA, vary %) Start->ChangeMP Is retention time reasonable? ChangeTemp Adjust Temperature (e.g., decrease to 15°C) ChangeMP->ChangeTemp Separation still poor? Optimize Resolution Achieved (Rs > 1.5) Proceed to Optimization ChangeMP->Optimize Resolution improves? ChangeCSP Switch Chiral Stationary Phase (CSP) ChangeCSP->Start Screen new CSP with initial mobile phase ChangeTemp->ChangeCSP Still no improvement? ChangeTemp->Optimize Resolution improves?

Caption: Decision tree for troubleshooting poor chiral resolution.

Problem 2: Irreproducible Retention Times

Potential Cause 1: Insufficient Column Equilibration

  • Explanation: Chiral stationary phases, particularly polysaccharide-based ones, can require extended equilibration times when the mobile phase composition is changed. The CSP needs to reach a steady state with the new mobile phase. Failure to do so will result in drifting retention times.[12]

  • Solution:

    • Flush with Sufficient Volume: When changing mobile phases, flush the column with at least 20-30 column volumes of the new mobile phase.

    • Monitor Baseline and Pressure: Do not begin injections until both the detector baseline and the system backpressure are stable.

    • "Memory Effects": Be aware of "memory effects," where additives from previous runs (especially basic or acidic ones) are retained by the column and slowly leach out, affecting subsequent analyses.[13] A thorough flush is required to mitigate this.

Potential Cause 2: Mobile Phase Instability or Preparation Issues

  • Explanation: In Normal Phase, the volatility of hexane combined with the hygroscopic nature of alcohols can lead to changes in mobile phase composition over time due to evaporation or water absorption.

  • Solution:

    • Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep the reservoir bottle loosely capped to avoid pressure buildup but minimize evaporation.

    • Premix Solvents: Always premix mobile phase solvents by volume in a separate container before adding them to the HPLC reservoir. Do not rely on the pump's proportioning valves for small percentages of modifiers or additives.

    • Degas Properly: Ensure the mobile phase is adequately degassed to prevent bubble formation in the pump or detector.

Problem 3: High System Backpressure

Potential Cause 1: Column Frit Blockage

  • Explanation: Particulates from the sample, worn pump seals, or precipitated mobile phase components can clog the inlet frit of the column, leading to a rapid or gradual increase in pressure.[1][14]

  • Solution:

    • Use In-line Filter and Guard Column: The best prevention is to always use a 0.5 µm in-line filter before the injector and a guard column before the analytical column.

    • Filter Samples: Ensure all samples are filtered through a 0.22 or 0.45 µm syringe filter before injection.

    • Backflush the Column: Disconnect the column from the detector and reverse the flow direction. Flush with a strong, compatible solvent (e.g., 100% IPA for a polysaccharide column used in NP mode) at a low flow rate (0.2-0.5 mL/min). Caution: Only backflush columns that are specified as backflush-safe by the manufacturer.

Potential Cause 2: Sample Solvent Incompatibility

  • Explanation: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to precipitate on the column head upon injection. Similarly, dissolving the sample in a solvent that is immiscible with the mobile phase will cause issues.

  • Solution:

    • Dissolve in Mobile Phase: Whenever possible, dissolve the sample directly in the initial mobile phase.

    • Use a Weaker Solvent: If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample and is miscible with the mobile phase.

Part 3: Experimental Protocols & Data Presentation

Protocol: Initial Screening for Chiral Separation

This protocol outlines a systematic approach to screen for initial separation conditions.

  • Column Selection: Install a polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).

  • System Preparation:

    • Purge the HPLC system thoroughly.

    • Equilibrate the column with the starting mobile phase at 1.0 mL/min until a stable baseline is achieved (minimum 30 column volumes).

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 5-pyridin-4-yl-pyrrolidin-2-one in a 50:50 mixture of hexane and isopropanol.

  • Screening Sequence: Perform injections for each mobile phase condition listed in the table below. After each change in mobile phase, re-equilibrate the column for at least 30 minutes.

  • Data Evaluation: For each run, calculate the retention factors (k'), selectivity (α), and resolution (Rs). A resolution (Rs) of >1.5 is considered a baseline separation.

dot

G cluster_workflow Chiral Method Development Workflow Start Define Analyte (5-pyridin-4-yl-pyrrolidin-2-one) SelectCSP Select CSPs for Screening (Polysaccharide, etc.) Start->SelectCSP SelectMP Select Mobile Phases (NP, PO, RP) SelectCSP->SelectMP Screening Perform Screening (Vary CSP, MP, Temp) SelectMP->Screening Evaluate Evaluate Results (Rs, Peak Shape) Screening->Evaluate Evaluate->SelectCSP No Separation Optimization Optimize Lead Method (Flow rate, % Modifier) Evaluate->Optimization Rs > 1.0? Validation Method Validation (Robustness, Linearity) Optimization->Validation

Caption: A typical workflow for chiral HPLC method development.

Data Tables

Table 1: Recommended Starting Conditions for Chiral Screening

ParameterNormal Phase (NP)Polar Organic (PO)Reversed Phase (RP)†
CSP Type PolysaccharidePolysaccharideMacrocyclic Glycopeptide
Mobile Phase A n-Hexane or n-Heptane100% Methanol10mM Ammonium Acetate in Water
Mobile Phase B Isopropanol or Ethanol100% Ethanol100% Acetonitrile
Initial Condition 90:10 (A:B) + 0.1% DEATest 100% MeOH, then 100% EtOH95:5 (A:B)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min1.0 mL/min
Temperature 25°C25°C25°C
Detection UV at 254 nmUV at 254 nmUV at 254 nm

†Note: Reversed Phase mode is typically reserved for compatible columns like macrocyclic glycopeptide or certain derivatized cyclodextrin phases.

Table 2: Troubleshooting Summary

ProblemMost Likely Cause(s)Recommended First Action(s)
No Separation Wrong CSP/Mobile Phase combinationChange alcohol modifier (IPA ↔ EtOH); if no success, change CSP.
Poor Resolution (Rs < 1.5) Suboptimal selectivity or efficiencyDecrease column temperature to 15°C; decrease flow rate to 0.5 mL/min.
Peak Tailing Secondary interaction with silanolsAdd 0.1-0.2% DEA or TEA to the mobile phase (NP/PO modes).
Drifting Retention Times Insufficient equilibrationFlush column with 20-30 column volumes of new mobile phase.
High Backpressure Column frit blockageBackflush column (if permissible); install guard column and in-line filter.
Split or Broad Peaks Sample overload; solvent mismatchDecrease sample concentration; dissolve sample in mobile phase.

References

  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • ScienceDirect. (1999, March). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. Retrieved from [Link]

  • MDPI. (2024, July 2). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. Retrieved from [Link]

  • PMC. (2021, April 30). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • Frontiers. (2023, October 29). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Retrieved from [Link]

  • Phenomenex. (n.d.). Advantages of using immobilized stationary phases in chiral separations. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Pyrrolidine, 1-(2,5-dibutoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Encyclopedia MDPI. (2023, March 2). Nitrogen Containing Heterocycles. Retrieved from [Link]

  • ResearchGate. (2014, September 12). Problem With CHIRAL PAK AD-H Column - Can anyone help?. Retrieved from [Link]

  • Google Patents. (n.d.). US5338454A - Chiral mobile phase additives for improved liquid-chromatography separations.
  • LCGC International. (2020, November 12). Sulfated β-Cyclodextrin as Chiral Mobile Phase Additive for Ultrahigh-Pressure Liquid Chromatography. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]

  • Daicel. (n.d.). Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separations on polysaccharide stationary phases using polar organic mobile phases. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • Preprints.org. (2025, July 1). Molecular Dynamics of Enantiomeric Separation in HPLC. Retrieved from [Link]

  • MDPI. (2024, May 9). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Retrieved from [Link]

  • ChromTech. (n.d.). User's Guide - HPLC. Retrieved from [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enantioselective Synthesis of 5-pyridin-4-yl-pyrrolidin-2-one

Welcome to the technical support center for the synthesis of 5-pyridin-4-yl-pyrrolidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are focused on synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-pyridin-4-yl-pyrrolidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are focused on synthesizing this valuable heterocyclic scaffold with high enantiomeric purity. Maintaining stereochemical integrity at the C5 position is a critical challenge. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and solve issues related to racemization, ensuring the production of optically pure material for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What is racemization, and why is it a critical issue in the synthesis of 5-pyridin-4-yl-pyrrolidin-2-one?

A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate), rendering it optically inactive.[1][2] For 5-pyridin-4-yl-pyrrolidin-2-one, the stereocenter at the 5-position is crucial for its biological activity, as different enantiomers can have vastly different pharmacological and toxicological profiles.[3][4] The loss of enantiomeric purity via racemization can lead to diminished efficacy, increased side effects, and significant challenges in downstream applications and regulatory approval. Therefore, preventing or minimizing racemization is paramount.

Q2: What is the primary chemical mechanism responsible for racemization at the C5 position of the pyrrolidin-2-one ring?

A2: The primary mechanism for racemization of 5-substituted pyrrolidin-2-ones is through the formation of a planar, achiral intermediate. The hydrogen atom at the C5 position is α to the carbonyl group, making it acidic. Under basic conditions, a base can abstract this proton to form a planar enolate intermediate. This enolate is achiral due to its sp2-hybridized carbon and delocalization of the negative charge. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a 1:1 mixture of the (R) and (S) enantiomers.[1][5] Acidic conditions can also potentially promote racemization through the formation of an N-acyliminium ion, which can also lose stereochemical information if not carefully controlled.[6]

Caption: Base-catalyzed racemization mechanism via a planar enolate intermediate.

Q3: Which general synthetic strategies are preferred for minimizing racemization?

A3: To achieve high enantiopurity, it is best to employ strategies that are inherently asymmetric and operate under mild conditions. Key approaches include:

  • Asymmetric Catalysis: Using a chiral catalyst (organocatalyst or metal complex) creates a chiral environment that directs the reaction to form one enantiomer preferentially.[7][8] Proline-derived organocatalysts and chiral phosphoric acids are particularly effective for γ-lactam synthesis.[9][10][11]

  • Chiral Pool Synthesis: Starting with an enantiomerically pure precursor, such as L- or D-glutamic acid, can establish the desired stereocenter early in the synthetic sequence.[12]

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule (an auxiliary) to the substrate can direct the stereochemical outcome of a reaction. The auxiliary is then removed in a later step.[13]

These methods are superior to resolving a racemic mixture later, as they are more atom-economical and avoid the 50% theoretical yield limit of classical resolution.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

This section addresses the common problem of obtaining low or inconsistent enantiomeric excess (ee) in your final product.

TroubleshootingWorkflow Start Start: Low Enantiomeric Excess (ee) Observed CheckPoint1 Where is stereocontrol lost? Start->CheckPoint1 PathA During Main Reaction (e.g., Cyclization) CheckPoint1->PathA Reaction PathB During Workup or Purification CheckPoint1->PathB Post-Reaction CauseA1 Possible Cause: Inappropriate Reaction Conditions PathA->CauseA1 CauseA2 Possible Cause: Ineffective Chiral Catalyst/Ligand PathA->CauseA2 CauseB1 Possible Cause: Exposure to Strong Acid/Base PathB->CauseB1 CauseB2 Possible Cause: Racemization on Stationary Phase PathB->CauseB2 SolutionA1 Solution: 1. Lower Temperature (-20 to -78 °C) 2. Screen Solvents (see Table 1) 3. Choose a Non-nucleophilic/ Hindered Base (e.g., KHMDS, DBU) CauseA1->SolutionA1 SolutionA2 Solution: 1. Screen a library of catalysts/ligands 2. Optimize catalyst loading (5-20 mol%) 3. Ensure catalyst purity and anhydrous conditions CauseA2->SolutionA2 SolutionB1 Solution: 1. Use buffered quench (e.g., sat. NH4Cl) 2. Avoid strong acid/base washes 3. Neutralize carefully at low temperatures CauseB1->SolutionB1 SolutionB2 Solution: 1. Use rapid flash chromatography 2. Deactivate silica gel with Et3N (1%) 3. Consider alternative purification (e.g., crystallization, chiral HPLC) CauseB2->SolutionB2

Caption: Troubleshooting workflow for diagnosing the cause of low enantiomeric excess.

Problem 1: My reaction shows good initial conversion but the final product has low ee%.

Possible Cause: Racemization is occurring under the reaction conditions. The rate of product formation may be competitive with the rate of product racemization.

Solutions & Optimization:

  • Temperature Control: This is the most critical parameter. The energy difference between the diastereomeric transition states leading to the desired and undesired enantiomers is often small. Lowering the reaction temperature (e.g., from room temperature to -20 °C or -78 °C) can significantly amplify this difference, favoring the desired pathway.[14]

  • Solvent Choice: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition state and intermediates. A screen of solvents is highly recommended.

  • Base/Acid Selection: If your reaction is base-mediated, use a non-nucleophilic, sterically hindered base (e.g., KHMDS, LiHMDS, DBU) to favor proton abstraction while minimizing side reactions. For acid-catalyzed reactions, a chiral Brønsted acid like a phosphoric acid derivative can create a highly organized, chiral environment.[9]

Table 1: Influence of Reaction Parameters on Enantioselectivity (General Guidance)

Parameter Condition A Typical ee% Condition B Typical ee% Rationale
Temperature 25 °C (RT) 40-60% -78 °C >90% Lower temperatures enhance the energy difference between diastereomeric transition states.[14]
Solvent THF (polar, coordinating) 75% Toluene (non-polar) 92% Non-polar solvents can promote a more organized, rigid transition state, improving stereoselectivity.
Base NaH 65% KHMDS 88% Sterically hindered bases can reduce side reactions and may influence the aggregation state of intermediates.

| Catalyst Loading | 2 mol% | 80% | 10 mol% | >95% | Higher catalyst loading can accelerate the desired chiral pathway, outcompeting background uncatalyzed or racemizing pathways. |

Note: The ee% values are illustrative and depend heavily on the specific substrate and catalyst system.

Problem 2: The enantiomeric excess of my product decreases after workup and purification.

Possible Cause: The chiral center is labile and racemizes upon exposure to acidic or basic conditions during extraction, washing, or chromatography.

Solutions & Optimization:

  • Gentle Workup Procedures:

    • Quenching: Quench the reaction at low temperatures by adding it to a pre-chilled, buffered solution, such as saturated aqueous ammonium chloride (NH₄Cl), instead of strong acids.

    • Extractions: Avoid washes with strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH). If pH adjustment is necessary, use milder reagents like saturated sodium bicarbonate (NaHCO₃) or dilute citric acid and perform the wash quickly at 0 °C.

  • Chromatography Best Practices:

    • Minimize Contact Time: Standard silica gel is slightly acidic and can promote racemization. Perform flash chromatography as quickly as possible. Do not let the product sit on the column for extended periods.

    • Deactivate Silica: If racemization on silica is suspected, you can pre-treat the column by flushing it with a solvent mixture containing a small amount of a tertiary amine, such as 0.5-1% triethylamine (Et₃N) in the eluent, to neutralize acidic sites.

    • Alternative Methods: For highly sensitive compounds, consider purification by crystallization or preparative chiral HPLC, which operates under specific, optimized conditions that preserve stereointegrity.

Experimental Protocols

Protocol 1: Example Organocatalytic Enantioselective Synthesis

This protocol is a representative method for the asymmetric synthesis of a 5-substituted pyrrolidinone, adapted from principles of organocatalytic Michael additions, a common strategy for this class of compounds.[11][15]

Reaction: Asymmetric Michael addition of a malonate to a nitroalkene, followed by reduction and cyclization.

Step 1: Asymmetric Michael Addition

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral thiourea organocatalyst (e.g., a Takemoto catalyst, 0.1 equiv).

  • Add dry toluene (5 mL) and cool the solution to -20 °C.

  • Add 4-nitrostyrene (1.0 equiv) followed by diethyl malonate (1.2 equiv).

  • Stir the reaction at -20 °C for 24-48 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo. Purify by rapid flash chromatography on silica gel (Hexanes:EtOAc gradient) to yield the chiral Michael adduct.

Step 2: Nitro-group Reduction and Lactamization

  • Dissolve the purified adduct (1.0 equiv) in methanol (10 mL).

  • Add a catalytic amount of Raney Nickel (approx. 10% by weight) as a slurry in water.

  • Hydrogenate the mixture under a balloon of H₂ at room temperature for 12-16 hours. The reduction of the nitro group to an amine is typically followed by spontaneous cyclization to the lactam upon heating or under slightly acidic conditions.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate. The resulting crude 5-pyridin-4-yl-pyrrolidin-2-one can be purified by crystallization or chromatography.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
  • Column Selection: A chiral stationary phase (CSP) is required. Columns such as Chiralcel OD-H, AD-H, or Chiralpak IA, IB, or IC are common starting points.

  • Sample Preparation: Prepare a stock solution of your purified product in the mobile phase solvent (e.g., 1 mg/mL). Also, prepare a sample of the racemic material to confirm peak separation. A racemate can be synthesized using a non-chiral catalyst or by treating the enantiopure sample with a strong base (e.g., NaOMe in MeOH) for a short period.

  • Method Development:

    • Mobile Phase: Start with a standard mobile phase, typically a mixture of hexanes (or heptane) and isopropanol (IPA). A common starting point is 90:10 Hexane:IPA.

    • Flow Rate: Begin with a flow rate of 1.0 mL/min.

    • Detection: Use a UV detector set to a wavelength where the pyridine ring absorbs strongly (e.g., 254 nm).

  • Analysis:

    • Inject the racemic sample first to identify the retention times of both enantiomers. Adjust the mobile phase composition (e.g., increase or decrease the percentage of IPA) to achieve baseline separation (Resolution > 1.5).

    • Inject your chiral sample.

    • Integrate the peak areas for both enantiomers. Calculate the ee% using the formula: ee% = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

References

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in Pyridine-Pyrrolidinone Mixtures

Welcome to the technical support center dedicated to addressing the common yet challenging issue of NMR signal overlap in mixtures of pyridine and pyrrolidinone. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the common yet challenging issue of NMR signal overlap in mixtures of pyridine and pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quantitative analysis. Here, you will find practical, in-depth troubleshooting strategies and frequently asked questions to help you navigate and resolve spectral complexities in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is signal overlap a common problem in ¹H NMR spectra of pyridine-pyrrolidinone mixtures?

A1: The ¹H NMR spectra of pyridine and pyrrolidinone mixtures are often prone to signal overlap due to the similar chemical environments of protons in both molecules. The aromatic protons of pyridine and the methylene protons of the pyrrolidinone ring can resonate in close proximity, leading to complex and overlapping multiplets that are difficult to interpret accurately.

Q2: What is the simplest initial step to try and resolve overlapping signals?

A2: The most straightforward initial approach is to alter the experimental conditions of your 1D ¹H NMR acquisition. This can include increasing the digital resolution by using a higher field NMR spectrometer, if available, or by increasing the number of data points. Additionally, simply changing the deuterated solvent can often induce differential chemical shifts, leading to better signal dispersion.[1][2]

Q3: How can temperature variation help in resolving signal overlap?

A3: Changing the temperature of the NMR experiment can be a powerful tool for resolving overlapping signals.[3][4][5] Temperature affects molecular motion and intermolecular interactions, which in turn can influence the chemical shifts of protons. For instance, increasing the temperature can sometimes break weak intermolecular hydrogen bonds, leading to a change in the chemical environment and a shift in resonance frequencies.

Q4: When should I consider using 2D NMR techniques?

A4: If optimizing 1D NMR experiments by changing solvents or temperature does not sufficiently resolve the signal overlap, 2D NMR spectroscopy is the next logical step.[6][7][8][9][10] Techniques such as COSY, HSQC, and HMBC disperse the NMR signals into a second dimension, providing a much clearer picture of the molecular structure and connectivity, even in cases of severe overlap in the 1D spectrum.[6][8][9][10]

Troubleshooting Guides

This section provides detailed strategies to systematically address and resolve NMR signal overlap in your pyridine-pyrrolidinone mixtures.

Problem 1: Overlapping Aromatic and Methylene Proton Signals

The aromatic protons of pyridine often resonate in a region that can overlap with the signals from the methylene protons of the pyrrolidinone ring, particularly the protons alpha to the carbonyl group.

The choice of deuterated solvent can have a significant impact on the chemical shifts of protons due to varying solvent-solute interactions.[11][12] Aromatic solvents, in particular, can induce what is known as an Aromatic Solvent-Induced Shift (ASIS), which can be highly effective in resolving overlapping signals.[2]

Experimental Protocol: Solvent Screening

  • Prepare Samples: Prepare identical concentrations of your pyridine-pyrrolidinone mixture in a range of deuterated solvents with varying polarities and magnetic susceptibilities.

  • Acquire Spectra: Acquire a standard 1D ¹H NMR spectrum for each sample.

  • Analyze Data: Compare the spectra to identify the solvent that provides the best signal dispersion.

Table 1: Effect of Common Deuterated Solvents on Proton Chemical Shifts

SolventPolarityPotential Effect on Pyridine & Pyrrolidinone Signals
Chloroform-d (CDCl₃)LowStandard reference solvent, may show initial overlap.
Benzene-d₆ (C₆D₆)Non-polarCan induce significant upfield shifts (ASIS), particularly for protons positioned over the face of the benzene ring in a solvent-solute complex. This can be very effective in separating aromatic and aliphatic signals.[2]
Acetonitrile-d₃ (CD₃CN)Polar aproticCan alter chemical shifts through dipole-dipole interactions.
Methanol-d₄ (CD₃OD)Polar proticCan form hydrogen bonds, which may affect the chemical shifts of protons near the nitrogen and carbonyl groups.[13]
Pyridine-d₅ (C₅D₅N)Polar aproticCan cause significant deshielding of aromatic protons due to π-π stacking interactions.[11]

Altering the temperature of the NMR experiment can resolve overlapping signals by changing the rotational dynamics and intermolecular interactions of the molecules.[3][4][5]

Experimental Protocol: Variable Temperature Study

  • Select Solvent: Choose a solvent with a wide liquid range suitable for variable temperature experiments (e.g., toluene-d₈ or DMSO-d₆).

  • Acquire Spectra: Acquire a series of 1D ¹H NMR spectra at different temperatures, for example, in 10°C increments from 25°C up to 100°C, and down to -20°C if the solvent allows.

  • Analyze Data: Look for temperature-dependent changes in chemical shifts that lead to signal resolution.

Problem 2: Unresolved Multiplets and Ambiguous Couplings

Even with some signal separation, complex coupling patterns can make it difficult to assign specific protons and determine the connectivity within the pyridine and pyrrolidinone rings.

COSY is a fundamental 2D NMR experiment that reveals which protons are spin-spin coupled to each other, typically over two or three bonds. This is invaluable for tracing out the proton networks within each molecule.

Experimental Workflow: COSY

cluster_COSY COSY Workflow start Overlapping 1D Spectrum acquire_cosy Acquire COSY Spectrum start->acquire_cosy Resolve Couplings process_cosy Process 2D Data acquire_cosy->process_cosy analyze_cosy Analyze Cross-Peaks process_cosy->analyze_cosy assign_protons Assign Coupled Protons analyze_cosy->assign_protons Identify J-coupling

Caption: Workflow for resolving proton couplings using COSY.

Experimental Protocol: COSY Acquisition

  • Pulse Sequence: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

  • Acquisition Parameters: Acquire a sufficient number of scans (e.g., 2-8) per increment to achieve a good signal-to-noise ratio. The number of increments in the indirect dimension (F1) will determine the resolution; 256-512 increments are typically adequate for small molecules.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. Phase the spectrum in both dimensions.

  • Interpretation: The 1D ¹H NMR spectrum appears on the diagonal. Off-diagonal cross-peaks connect protons that are J-coupled.

When proton signals are severely overlapped, dispersing them based on the chemical shifts of the carbons they are attached to is a powerful strategy.[6][8][9][14]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[14] This is highly effective for resolving overlapping proton signals based on the chemical shift of their attached carbons.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to four bonds.[14] This is crucial for piecing together the molecular framework and assigning quaternary carbons.

Logical Flow for 2D NMR Selection

cluster_2D_NMR 2D NMR Strategy start Severe ¹H Overlap run_hsqc Run HSQC start->run_hsqc Resolve ¹H via ¹³C run_hmbc Run HMBC run_hsqc->run_hmbc Identify ¹JCH, then long-range full_assignment Complete Structural Assignment run_hmbc->full_assignment Establish Connectivity

Caption: Decision-making process for employing 2D NMR.

Experimental Protocol: HSQC/HMBC Acquisition

  • Pulse Sequence: Use standard gradient-selected, sensitivity-enhanced HSQC and HMBC pulse sequences.[1]

  • Acquisition Parameters:

    • HSQC: Set the ¹³C spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm for pyridine and pyrrolidinone).

    • HMBC: The experiment is optimized for a specific long-range coupling constant, typically around 8 Hz.

  • Processing: Process the data similarly for both experiments, with appropriate window functions and phasing.

  • Interpretation:

    • HSQC: Cross-peaks show direct one-bond correlations between protons and carbons.

    • HMBC: Cross-peaks reveal long-range (2-4 bond) correlations, which are essential for connecting different parts of the molecules.

Lanthanide-based chemical shift reagents (LSRs) can be used to induce large changes in the chemical shifts of nearby protons.[15] These reagents are Lewis acids that reversibly bind to Lewis basic sites in the molecules, such as the nitrogen atom in pyridine or the carbonyl oxygen in pyrrolidinone.

Experimental Protocol: Titration with a Lanthanide Shift Reagent

  • Select Reagent: Choose a suitable lanthanide shift reagent, such as Eu(fod)₃ or Pr(fod)₃.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your mixture.

  • Titration: Add small, incremental amounts of the LSR to the NMR tube, acquiring a spectrum after each addition.

  • Analysis: Monitor the changes in chemical shifts. The magnitude of the induced shift is related to the distance of the proton from the binding site, which can help in both resolving signals and assigning them.

Table 2: Comparison of Troubleshooting Techniques

TechniquePrincipleAdvantagesDisadvantages
Solvent Change Alters solute-solvent interactionsSimple, fast, and often effective.[1][2]May not resolve all overlap; requires multiple samples.
Variable Temperature Changes molecular dynamics and interactionsCan resolve signals from conformers or species in exchange.[3][4][5]Requires a suitable solvent and temperature-controlled spectrometer.
COSY Detects through-bond proton-proton couplingsExcellent for identifying coupled spin systems.Does not resolve overlap of uncoupled protons.
HSQC/HMBC Correlates protons to carbonsExtremely powerful for resolving severe overlap and for structural elucidation.[6][8][9][14]Requires a spectrometer with ¹³C capabilities and longer acquisition times.
Shift Reagents Induces large chemical shifts via coordinationCan provide significant signal dispersion.[15]Can cause line broadening; may not be suitable for all samples.

By systematically applying these troubleshooting strategies, from simple adjustments in experimental parameters to more advanced 2D NMR techniques, you can effectively resolve signal overlap in your pyridine-pyrrolidinone mixtures and achieve accurate structural and quantitative analysis.

References

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab. [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • Hiroaki, H., et al. (2011). A simplified recipe for assigning amide NMR signals using combinatorial 14N amino acid inverse-labeling. Journal of Biomolecular NMR, 51(3), 343–350. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • ResearchGate. (n.d.). Variable temperature ¹³C NMR of 2n in pyridine-d5 showing the resonances of the sp³ carbons from 18-72 ppm. [Link]

  • Life Science Journal. (n.d.). Variable-temperature NMR studies of 2-(pyridin-2-yl)-1H-benzo[d]imidazole. [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • Van, Q. N., et al. (2013). Getting Your Peaks in Line: A Review of Alignment Methods for NMR Spectral Data. Metabolites, 3(2), 275–290. [Link]

  • SciELO Argentina. (n.d.). Solvent effect on the ¹H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. [Link]

  • Thieme. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. [Link]

  • Giraudeau, P., et al. (2016). Single-scan 2D NMR: An Emerging Tool in Analytical Spectroscopy. Annual Review of Analytical Chemistry, 9, 21–40. [Link]

  • Royal Society of Chemistry. (n.d.). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. [Link]

  • Gottlieb, H. E., et al. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?[Link]

  • Stanford University. (n.d.). 2D NMR Introduction. [Link]

  • Reddit. (2023, April 19). Reporting Overlapping Signals in 1H NMR. [Link]

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Troubleshooting

Stability of 5-pyridin-4-yl-pyrrolidin-2-one in aqueous solution pH 7

Welcome to the Technical Support Center for 5-pyridin-4-yl-pyrrolidin-2-one handling and formulation. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and delve into the phy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-pyridin-4-yl-pyrrolidin-2-one handling and formulation. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and delve into the physical chemistry and causality governing this molecule's behavior.

This guide is structured to provide drug development professionals and analytical chemists with the mechanistic insights needed to formulate, troubleshoot, and validate the stability of this compound in neutral aqueous environments.

Part 1: Mechanistic Stability Profile (The "Why")

To understand the stability of 5-pyridin-4-yl-pyrrolidin-2-one in a pH 7 aqueous solution, we must analyze its two distinct functional moieties: the pyridine ring and the pyrrolidin-2-one (gamma-lactam) ring .

  • The Pyridine Ring (pKa ~5.23): Pyridine is a basic heterocyclic compound[1]. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.0, the ambient pH is nearly two units above the pKa of the pyridine nitrogen (5.23)[2]. Consequently, >98% of the molecule exists in its neutral, unprotonated state. While this prevents acid-catalyzed side reactions, the lack of an ionic charge significantly reduces the molecule's thermodynamic solubility in purely aqueous media.

  • The Pyrrolidin-2-one Ring (Lactam): Gamma-lactams feature an amide bond embedded within a 5-membered ring. The resonance stabilization between the nitrogen lone pair and the carbonyl group gives the C-N bond partial double-bond character, making it highly resistant to nucleophilic attack by water. Hydrolysis of the pyrrolidone ring to a gamma-aminobutyric acid (GABA) derivative strictly requires strong acid or strong base catalysis[3][4]. At pH 7, the concentrations of hydronium and hydroxide ions (both

    
     M) are insufficient to overcome the activation energy required for ring opening.
    
Quantitative Data Summary

Table 1: Physicochemical State of 5-pyridin-4-yl-pyrrolidin-2-one in Aqueous Media

pH LevelPyridine State (% Protonated)Lactam Ring StatusPredicted Aqueous SolubilityPrimary Experimental Risk Factor
pH 3.0 >99% (Pyridinium cation)StableHighAcid-catalyzed hydrolysis (only at elevated temps)
pH 5.2 ~50% (Equilibrium)StableModerateBuffer capacity fluctuations
pH 7.0 <2% (Neutral species) Highly Stable Low Precipitation / Surface Adsorption
pH >10.0 <0.1% (Neutral species)UnstableLowBase-catalyzed ring opening to GABA derivative

Part 2: Diagnostic Troubleshooting Guide & FAQs

Table 2: Troubleshooting Matrix for pH 7 Aqueous Formulation

Observed IssueMechanistic CauseDiagnostic StepCorrective Action
Apparent concentration drop over time (No degradant peaks on HPLC) The neutral pyridine species at pH 7 has exceeded its thermodynamic solubility limit, leading to micro-precipitation or adsorption to the container walls.Centrifuge the sample and analyze the pellet, or wash the container with methanol and analyze the wash.Add a biocompatible co-solvent (e.g., 1-5% DMSO or PEG400) or a surfactant (e.g., 0.1% Tween-20) to maintain solubility.
Peak tailing or splitting during HPLC analysis The pyridine nitrogen interacts with residual silanol groups on the silica-based stationary phase of the HPLC column.Inject a neutral marker (e.g., uracil) to confirm the column bed is intact.Use an end-capped C18 column. Add a volatile amine (e.g., triethylamine) or use an acidic mobile phase (0.1% TFA) to fully protonate the pyridine during the run.
True degradation (New peaks on HPLC at pH 7) Microbial contamination of the neutral buffer leading to enzymatic cleavage, or trace-metal catalyzed oxidation of the pyridine ring (N-oxide formation).Perform a mass spectrometry (LC-MS) scan. An [M+16] peak indicates oxidation.Use sterile-filtered (0.22 µm) buffers. Add 1 mM EDTA to chelate trace metals, or 0.02% sodium azide to prevent microbial growth.
Frequently Asked Questions (FAQs)

Q: Can I autoclave my pH 7 aqueous solution of 5-pyridin-4-yl-pyrrolidin-2-one? A: It is not recommended. While the lactam ring is stable at room temperature, the combination of high thermal energy (121°C) and pressurized steam can provide the activation energy necessary for trace hydrolysis of the lactam ring. Always use sterile filtration (0.22 µm) for sterilization.

Q: Why does my compound dissolve easily in 0.1 M HCl but turns cloudy when I adjust the pH to 7.0? A: This is a classic "pH-shift precipitation." In 0.1 M HCl, the pyridine ring is fully protonated, forming a highly soluble pyridinium salt[2]. As you titrate with a base (e.g., NaOH) to reach pH 7, the molecule deprotonates into its neutral free-base form, which has significantly lower aqueous solubility. You must ensure your final concentration is below the intrinsic solubility limit of the free base.

Part 3: Experimental Workflows & Visualizations

To ensure trustworthiness, any stability study must be a self-validating system . This means you cannot simply measure the compound over time; you must actively prove that your analytical method is capable of detecting degradation if it occurs. We achieve this by running a parallel "Forced Degradation" control.

G A Prepare 5-pyridin-4-yl-pyrrolidin-2-one in pH 7.0 Aqueous Buffer B Sterile Filtration (0.22 µm) & Aliquoting A->B C1 Control: 4°C (Dark) B->C1 C2 Ambient: 25°C (Light/Dark) B->C2 C3 Forced Degradation Control (0.1 M NaOH, 60°C) B->C3 D Sampling at t=0, 7, 14, 30 Days C1->D C2->D E HPLC-UV/MS Analysis (Stability-Indicating Assay) C3->E t=2 hours D->E F Quantify Intact Lactam & Validate Degradant Resolution E->F

Fig 1. Stability-indicating assay workflow with built-in forced degradation controls.

G2 State1 pH < 5.0 (Acidic) Pyridine Protonated Prop1 High Aqueous Solubility Risk of Acid-Catalyzed Hydrolysis at Extreme Low pH State1->Prop1 State2 pH 7.0 (Neutral) Target Condition Prop1->State2 Add Base Prop2 Pyridine Neutral (>98%) Lactam Ring Highly Stable Lower Aqueous Solubility State2->Prop2 Prop2->State1 Add Acid State3 pH > 10.0 (Basic) Strong Base Catalysis Prop2->State3 Add Base Prop3 Lactam Ring Opening Hydrolysis to GABA-derivative State3->Prop3

Fig 2. Mechanistic state and degradation pathways of the compound across pH environments.

Part 4: Self-Validating Experimental Protocols

Protocol: Stability-Indicating HPLC-UV/MS Assay

This protocol ensures that any loss of the parent compound is accurately tracked and distinguished from physical precipitation.

Step 1: Preparation of the pH 7 Formulation

  • Weigh 10 mg of 5-pyridin-4-yl-pyrrolidin-2-one.

  • Dissolve the powder in 500 µL of LC-MS grade DMSO (this acts as a co-solvent to guarantee complete initial dissolution, bypassing the neutral pyridine solubility limit).

  • Slowly add 9.5 mL of 50 mM Phosphate Buffer (pH 7.0) while vortexing continuously.

  • Pass the solution through a 0.22 µm PES syringe filter to remove microbial contaminants.

Step 2: Generation of the Self-Validating Control (Forced Degradation) Causality: You cannot prove a compound is stable unless you prove your assay can actually "see" it degrade.

  • Take a 1 mL aliquot of your stock solution.

  • Add 100 µL of 1.0 M NaOH (shifting the pH to >12) and incubate at 60°C for 2 hours. This forces the base-catalyzed hydrolysis of the lactam ring[3].

  • Neutralize with 100 µL of 1.0 M HCl.

  • Inject this sample into the HPLC. You must observe a reduction in the parent peak and the emergence of a new, earlier-eluting peak (the highly polar GABA derivative). If these peaks are cleanly separated, your method is officially "stability-indicating."

Step 3: Longitudinal Stability Testing

  • Aliquot the remaining sterile pH 7 solution into sealed amber glass vials (to prevent photo-oxidation).

  • Store at target conditions (e.g., 4°C, 25°C).

  • At time points (t=0, 7, 14, 30 days), remove a vial. Critical Step: Do not just sample the liquid. Add 1 volume of Acetonitrile directly to the vial and vortex vigorously.

    • Why? If the compound precipitated out of the pH 7 solution and stuck to the glass, sampling only the aqueous layer will yield a false "degradation" result. Adding acetonitrile redissolves any precipitate, ensuring you are measuring chemical stability, not physical solubility.

  • Analyze via HPLC-UV at 254 nm (optimal for the pyridine

    
     transition) using a gradient of Water/Acetonitrile with 0.1% TFA (to protonate the pyridine and prevent peak tailing).
    

Part 5: References

  • Sigma-Aldrich. "(S)-5-Pyridin-4-yl-pyrrolidin-2-one Properties." Sigma-Aldrich Catalog.

  • PubChem. "Pyridine | C5H5N | CID 1049." National Institutes of Health (NIH).

  • Wikipedia. "Pyridine." Wikimedia Foundation.

  • ECHEMI. "616-45-5, 2-Pyrrolidone Formula." ECHEMI Chemical Database.

  • ChemicalBook. "The uses of 2-Pyrrolidinone." ChemicalBook.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectral Analysis of 5-pyridin-4-yl-pyrrolidin-2-one: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for providing detailed information about molecular structure in solution. This guide offers an in-depth analysis of the 1H NMR spectrum of 5-pyridin-4-yl-pyrrolidin-2-one, a heterocyclic scaffold of interest in medicinal chemistry.[1][2][3] We will delve into the theoretical underpinnings of its spectral features, present a protocol for data acquisition, and compare the insights gained from 1H NMR with those from other analytical methods.

The Structural Landscape of 5-pyridin-4-yl-pyrrolidin-2-one

The key to deciphering the 1H NMR spectrum of this molecule lies in understanding its two constituent heterocyclic rings: a pyrrolidin-2-one (a γ-lactam) and a 4-substituted pyridine. Each ring system imparts distinct electronic environments to its resident protons, leading to a characteristic pattern of chemical shifts and spin-spin couplings.

Predicting the 1H NMR Spectrum: A Theoretical Deep Dive

Based on fundamental NMR principles and data from analogous structures, we can predict the salient features of the 1H NMR spectrum of 5-pyridin-4-yl-pyrrolidin-2-one.[4][5][6] The expected chemical shifts are influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy of π-systems, and through-bond inductive effects.[4][7]

The Pyridine Ring Protons: An AA'BB' System

The 4-substituted pyridine ring will give rise to a symmetrical pattern. The protons ortho to the nitrogen atom (H-2' and H-6') are expected to be the most deshielded due to the strong electron-withdrawing effect of the nitrogen.[7][8] Consequently, they will appear at a higher chemical shift (downfield) compared to the protons meta to the nitrogen (H-3' and H-5'). This arrangement typically results in an AA'BB' spin system, which can appear as two distinct, mutually coupled doublets if the coupling between them is resolved.

The Pyrrolidin-2-one Ring Protons: A Complex Multiplet

The protons on the five-membered lactam ring will exhibit more complex splitting patterns due to their diastereotopic nature and coupling to multiple neighbors.

  • H-5: This proton is attached to a carbon that is bonded to both the nitrogen of the lactam and the electron-deficient pyridine ring. This dual influence will cause a significant downfield shift, making it the most deshielded proton of the pyrrolidin-2-one ring. It will be split by the two protons on C-4.

  • H-4 Protons (H-4a and H-4b): These two protons are diastereotopic and will have different chemical shifts. They will appear as complex multiplets due to geminal coupling with each other and vicinal coupling with H-5 and the H-3 protons.

  • H-3 Protons (H-3a and H-3b): Situated alpha to the carbonyl group, these protons will be deshielded, though to a lesser extent than H-5. They will also be diastereotopic and will present as complex multiplets due to geminal coupling and vicinal coupling with the H-4 protons.

  • NH Proton: The amide proton's chemical shift is highly variable and depends on the solvent, concentration, and temperature due to its involvement in hydrogen bonding.[9] It typically appears as a broad singlet.

Predicted 1H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2', H-6'8.5 - 8.7d~5-6
H-3', H-5'7.2 - 7.4d~5-6
H-54.5 - 4.8dd~7-9, ~3-5
H-4a, H-4b2.0 - 2.5m-
H-3a, H-3b2.3 - 2.8m-
NH7.5 - 8.5br s-

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Visualizing Scalar Couplings

The connectivity of the protons can be visualized through a scalar coupling network diagram.

Caption: Predicted scalar (J) coupling network for 5-pyridin-4-yl-pyrrolidin-2-one.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 5-pyridin-4-yl-pyrrolidin-2-one.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[10][11]
  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.
  • Set the appropriate spectral width to encompass all expected proton signals.
  • Optimize the acquisition parameters, including the pulse angle, relaxation delay, and number of scans, to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum to obtain pure absorption lineshapes.
  • Perform baseline correction to ensure accurate integration.
  • Calibrate the chemical shift scale using the TMS signal.
  • Integrate the signals to determine the relative number of protons for each resonance.[12][13]

Comparative Analysis: 1H NMR vs. Other Techniques

While 1H NMR is a powerful tool, a multi-technique approach provides the most comprehensive structural characterization.

Analytical TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
1H NMR Proton environment, connectivity (J-coupling), stereochemistry.Provides detailed information on the proton framework, essential for confirming the structure and identifying isomers.Signal overlap in the aliphatic region can complicate analysis without 2D techniques.
13C NMR Carbon skeleton, presence of quaternary carbons.Complements 1H NMR by providing information on the carbon backbone.Lower sensitivity and longer acquisition times compared to 1H NMR.
2D NMR (COSY, HSQC) Correlation between coupled protons (COSY) and between protons and their attached carbons (HSQC).Unambiguously assigns proton and carbon signals, resolving any overlap issues in the 1D spectra.[14]Requires more instrument time and expertise in data interpretation.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula and can provide clues about the connectivity of the molecule.Does not provide detailed information on the isomeric structure.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).Quickly confirms the presence of the amide and pyridine functionalities.Provides limited information on the overall molecular structure.

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural analysis of a novel compound like 5-pyridin-4-yl-pyrrolidin-2-one.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification HNMR 1H NMR Purification->HNMR CNMR 13C NMR Purification->CNMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR TwoD_NMR 2D NMR (COSY, HSQC) HNMR->TwoD_NMR Data_Analysis Analyze & Integrate Data HNMR->Data_Analysis CNMR->TwoD_NMR CNMR->Data_Analysis TwoD_NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Confirm Structure Data_Analysis->Structure_Confirmation

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Conclusion

The 1H NMR spectrum of 5-pyridin-4-yl-pyrrolidin-2-one is a rich source of structural information. A thorough understanding of the chemical principles governing chemical shifts and coupling constants allows for a detailed prediction and interpretation of the spectrum. While 1H NMR is a powerful standalone technique, its integration with other analytical methods such as 13C NMR, 2D NMR, mass spectrometry, and IR spectroscopy provides a self-validating system for the unambiguous confirmation of the molecular structure, a critical step in the advancement of research and drug development.

References

  • UCL. (n.d.). Chemical shifts. Retrieved from [Link]

  • Otero, A., Lara-Sánchez, A., Castro-Osma, J. A., Márquez-Segovia, I., Alonso-Moreno, C., Fernández-Baeza, J., Sánchez-Barba, L. F., & Rodríguez, A. M. (2015). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. New Journal of Chemistry, 39(10), 7359-7370. Retrieved from [Link]

  • Reich, H. J. (2015, February 12). Chemical Shift. MRI Questions. Retrieved from [Link]

  • Okaniwa, M., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 7(5), 1276-1288. Retrieved from [Link]

  • Medicines for Malaria Venture. (2021, June 11). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. Retrieved from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(11), 656-665. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compounds 4a and 5a. Retrieved from [Link]

  • ResearchGate. (n.d.). Changes in the values of 3 J (H,H) coupling constants of derivative 15a upon pD change. Retrieved from [Link]

  • Mahmood, M. H., Al-Juboori, A. M. A., & Al-Obaidi, Y. F. M. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW γ-LACTAM COMPOUNDS. Bibliomed. Retrieved from [Link]

  • Garcia-Cabeza, A. L., et al. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal. Retrieved from [Link]

  • Nguyen, T. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1148-1157. Retrieved from [Link]

  • ResearchGate. (2020, December 25). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b).... Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts (ppm) observed for the H a protons of trans-4-styrylpyridines and its photoreaction products. Retrieved from [Link]

  • Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Tetrahedron, 28(11), 3015-3024. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Rocha, M., et al. (2021). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Molecules, 26(11), 3321. Retrieved from [Link]

  • MDPI. (2023, August 7). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Retrieved from [Link]

  • Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

  • MDPI. (2022, October 25). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Retrieved from [Link]

  • MDPI. (2015, December 10). Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. Retrieved from [Link]

  • MDPI. (2022, February 19). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

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  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

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  • Supporting Information for Complex of Poly(4-vinylpyridine) and Tolane Based Hemi-phasmid Benzoic Acid. (n.d.). Retrieved from [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. International Journal of Drug Delivery Technology, 11(3), 834-841. Retrieved from [Link]

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  • oaji.net. (2016, February 15). applied-SYNTHESIS AND CHARACTERIZATION OF NEW γ-LACTAMS WHICH ARE USED TO DECRESE BLOOD GLUCOSE LEVEL. Retrieved from [Link]

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  • Hydrazone‐Tethered 5‐(Pyridin‐4‐yl)‐4H‐1,2,4‐triazole‐3‐thiol Hybrids. (n.d.). Retrieved from [Link]

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Comparative

Technical Guide: Distinguishing 5-(pyridin-4-yl)pyrrolidin-2-one from 1-(pyridin-4-yl)pyrrolidin-2-one

Executive Summary In medicinal chemistry, particularly in the development of prolyl-tRNA synthetase inhibitors and nicotinic acetylcholine receptor ligands, the regioselectivity of pyrrolidinone functionalization is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, particularly in the development of prolyl-tRNA synthetase inhibitors and nicotinic acetylcholine receptor ligands, the regioselectivity of pyrrolidinone functionalization is a critical quality attribute. Two common isomers—5-(pyridin-4-yl)pyrrolidin-2-one (C-linked) and 1-(pyridin-4-yl)pyrrolidin-2-one (N-linked)—possess identical molecular weights (


, MW 162.19) but vastly different pharmacological profiles.

The 1-isomer is a known pharmacophore in antimalarial research, acting as an ATP-site binder.[1][2][3] The 5-isomer , structurally analogous to norcotinine, often arises as a byproduct in non-selective radical arylations or specific reductive cyclizations. This guide outlines a definitive, self-validating analytical workflow to distinguish these isomers using NMR spectroscopy and Mass Spectrometry.

Part 1: Structural Basis & Synthetic Origins

Understanding the origin of these isomers aids in anticipating the impurity profile.

Structural Comparison
  • Isomer A: 5-(pyridin-4-yl)pyrrolidin-2-one

    • Linkage: Carbon-Carbon bond between Pyrrolidine C5 and Pyridine C4.

    • Nitrogen Status: Secondary Amide (Free N-H).

    • Chirality: C5 is a chiral center (exists as enantiomers

      
      ).
      
  • Isomer B: 1-(pyridin-4-yl)pyrrolidin-2-one [1][2][3][4][5]

    • Linkage: Carbon-Nitrogen bond between Pyrrolidine N1 and Pyridine C4.

    • Nitrogen Status: Tertiary Amide (N-Aryl).

    • Chirality: Achiral (assuming no other substituents).

Synthetic Pathways[6][7][8][9]
  • 1-Isomer Formation: Typically synthesized via Chan-Lam coupling or Buchwald-Hartwig amidation of pyrrolidin-2-one with 4-bromopyridine. This route exclusively targets the nitrogen.

  • 5-Isomer Formation: Often results from Minisci-type radical alkylation of pyridine (low regioselectivity) or reductive cyclization of

    
    -nitro esters.
    

IsomerComparison cluster_0 Target Isomers cluster_1 Key Spectroscopic Difference Iso5 5-(pyridin-4-yl) pyrrolidin-2-one (C-Linked) Chiral Center @ C5 NH_Signal Amide N-H Signal (1H NMR / IR) Iso5->NH_Signal Present H5_Integ H-5 Proton Integration (1H NMR) Iso5->H5_Integ 1H (Methine) Iso1 1-(pyridin-4-yl) pyrrolidin-2-one (N-Linked) Achiral Iso1->NH_Signal Absent Iso1->H5_Integ 2H (Methylene)

Figure 1: Structural and spectroscopic divergence between C-linked and N-linked isomers.

Part 2: Spectroscopic Differentiation (The Protocol)

This section details the self-validating experiments required to confirm identity.

Experiment A: 1H NMR Spectroscopy (The "Smoking Gun")

The most robust distinction lies in the integration and multiplicity of the protons at position 5 of the pyrrolidone ring.

Protocol:

  • Dissolve 5-10 mg of sample in

    
     (Chloroform-d may cause peak overlapping of the NH signal).
    
  • Acquire a standard 1H spectrum (min 16 scans).

  • Focus analysis on the 3.5 – 5.5 ppm region.

Comparative Data Table:

Feature5-(pyridin-4-yl) isomer (C-linked)1-(pyridin-4-yl) isomer (N-linked)
Amide Proton (NH) Broad Singlet (~8.0 - 9.0 ppm) Absent
H-5 Position Methine (CH) Methylene (

)
H-5 Integration Integrates to 1H Integrates to 2H
H-5 Multiplicity Doublet of Doublets (or Triplet)Triplet (approx. 4.0 ppm)
Pyridine Protons AA'BB' system (shifts slightly upfield due to lack of direct N-conjugation)AA'BB' system (shifts downfield due to direct N-conjugation)

Why this works: In the 5-isomer, Carbon-5 is bonded to the pyridine ring, making it a methine (


). In the 1-isomer, Carbon-5 is bonded only to Carbon-4 and Nitrogen, remaining a methylene (

). Counting the protons at this position is definitive.
Experiment B: 2D NMR (HMBC) Validation

If the 1H NMR is ambiguous due to impurities, Heteronuclear Multiple Bond Correlation (HMBC) provides absolute connectivity proof.

Logic:

  • 1-Isomer: The Carbonyl Carbon (C2) of the pyrrolidone ring will show a correlation to the protons at C3, but NOT to the Pyridine ring protons (too distant, >3 bonds).

  • 5-Isomer: The Pyridine ipso-carbon (C4') will show a strong correlation to the single methine proton at Pyrrolidone C5.

Experiment C: Mass Spectrometry (Fragmentation)

While the parent ion (


) is identical, fragmentation pathways (MS/MS) differ under Collision Induced Dissociation (CID).
  • 1-Isomer (N-linked): The N-C bond between the rings is labile. High energy collision often yields a distinct fragment corresponding to the aminopyridine cation or loss of the lactam ring as a neutral fragment.

  • 5-Isomer (C-linked): The C-C bond connecting the rings is generally more robust than the amide bond within the lactam. Fragmentation often involves ring opening of the pyrrolidone before separation of the pyridine.

Part 3: Analytical Decision Tree

Use this flowchart to guide your characterization workflow.

DecisionTree Start Unknown Isomer Sample (MW 162.19) Step1 1H NMR in DMSO-d6 Start->Step1 CheckNH Is a broad NH singlet visible (> 8.0 ppm)? Step1->CheckNH CheckInteg Check Integration at 3.5 - 5.0 ppm (H-5) CheckNH->CheckInteg Ambiguous Result5 CONFIRMED: 5-(pyridin-4-yl)pyrrolidin-2-one CheckNH->Result5 Yes Result1 CONFIRMED: 1-(pyridin-4-yl)pyrrolidin-2-one CheckNH->Result1 No BranchYes Yes BranchNo No CheckInteg->Result5 1H (Methine) CheckInteg->Result1 2H (Methylene)

Figure 2: Step-by-step analytical decision matrix.

Part 4: Synthesis & Reference Standards

To ensure assay validity, it is recommended to synthesize the 1-isomer as a reference standard, as the chemistry is more predictable.

Protocol: Synthesis of Reference Standard (1-Isomer)

Adapted from Okaniwa et al. (2021)

  • Reagents: Pyrrolidin-2-one (1.0 eq), 4-Bromopyridine HCl (1.2 eq),

    
     (2.0 eq), Xantphos (0.1 eq), 
    
    
    
    (0.05 eq).
  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: Degas with Argon. Heat to 100°C for 12-16 hours.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (0-10% MeOH in DCM).

  • Validation: This product must show a 2H triplet at ~4.0 ppm (H-5) and NO NH signal.

References

  • Okaniwa, M., et al. (2021). Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors.[1][4] ACS Infectious Diseases, 7(6), 1680–1689.

  • Yin, H., et al. (2023). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions.[6] Organic Chemistry Frontiers, 10, 2695-2700.[6]

  • Boleu, F. I., et al. (2023). Key HMBC correlations of pyrrolidine alkaloids.[7] Molecules, 28(4).

Sources

Validation

Technical Comparison: Mass Spectrometry Profiling of 5-(4-pyridyl)-2-pyrrolidinone

This guide details the mass spectrometry fragmentation analysis of 5-(4-pyridyl)-2-pyrrolidinone , a structural isomer of the major nicotine metabolite Norcotinine (5-(3-pyridyl)-2-pyrrolidinone). Differentiation of pyri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation analysis of 5-(4-pyridyl)-2-pyrrolidinone , a structural isomer of the major nicotine metabolite Norcotinine (5-(3-pyridyl)-2-pyrrolidinone).

Differentiation of pyridine-positional isomers (3-pyridyl vs. 4-pyridyl) is a critical challenge in drug metabolism and pharmacokinetics (DMPK) studies. This guide provides a mechanistic breakdown of the fragmentation pathways, distinguishing features, and experimental protocols to validate identity.

Executive Summary & Structural Context

5-(4-pyridyl)-2-pyrrolidinone (MW 162.19 Da) is a gamma-lactam derivative where the pyrrolidinone ring is attached to the C4 position of a pyridine ring. It is an isobaric isomer of Norcotinine , where the attachment is at the C3 position.

While both compounds share an identical molecular formula (


) and nominal mass, their fragmentation kinetics differ due to the electronic resonance effects of the pyridine nitrogen. The 4-pyridyl position offers a direct conjugation path (para-like) distinct from the 3-pyridyl (meta-like) system found in nicotine metabolites, influencing the stability of product ions.
Comparative Overview
Feature5-(4-pyridyl)-2-pyrrolidinoneNorcotinine (5-(3-pyridyl)-...)Cotinine
Monoisotopic Mass 162.0793 Da162.0793 Da176.0950 Da
Pyridine Attachment Position 4 (Para)Position 3 (Meta)Position 3 (Meta)
Key Neutral Loss CO (28 Da)CO (28 Da)CO (28 Da)
Base Peak (EI) m/z 134 / 133m/z 119 / 80m/z 98
Polarity High (H-bond donor/acceptor)HighModerate (N-methylated)

Fragmentation Mechanism Analysis

The fragmentation of 5-(4-pyridyl)-2-pyrrolidinone under Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI) follows distinct pathways governed by the stability of the lactam ring and the pyridine moiety.

Pathway A: Lactam Ring Cleavage (Primary Pathway)

The most energetically favorable pathway involves the cleavage of the pyrrolidinone ring.

  • Precursor Ion:

    
     (ESI) or 
    
    
    
    (EI).
  • Loss of CO (Carbon Monoxide): The lactam carbonyl is lost as neutral CO (28 Da), generating a cyclic imine or distonic ion intermediate at m/z 135 (ESI) or m/z 134 (EI).

    • Mechanism:

      
      -cleavage adjacent to the carbonyl followed by ring contraction.
      
  • Secondary Loss: The resulting intermediate loses an ethylene moiety (

    
    ) or undergoes dehydrogenation.
    
Pathway B: Pyridyl-Specific Fragmentation

The position of the pyridine nitrogen dictates the abundance of specific fragments.

  • m/z 119 Formation: In Norcotinine (3-pyridyl), the loss of the carbamoyl moiety (

    
    ) or 
    
    
    
    from the pyrrolidinone ring yields a stable pyridyl-allyl cation at m/z 119.
  • Isomer Differentiation: In the 4-pyridyl isomer , the resonance stabilization for the m/z 119 equivalent is less favorable due to the nitrogen position, often resulting in a lower relative abundance of m/z 119 and a higher abundance of the pyridyl cation m/z 79/80 compared to the 3-pyridyl isomer.

Pathway C: Diagnostic Pyridine Ions
  • m/z 80 (

    
    ):  Protonated pyridine ring.
    
  • m/z 51/52: Fragmentation of the pyridine ring itself (loss of HCN), indicative of high collision energies.

Visualization of Signaling Pathways (Graphviz)

The following diagram illustrates the fragmentation tree, highlighting the divergence between the 4-pyridyl and 3-pyridyl isomers.

MS_Fragmentation cluster_diff Isomer Differentiation Precursor Precursor Ion [M+H]+ = 163.08 Inter_135 Imine Intermediate [M+H-CO]+ m/z 135.08 Precursor->Inter_135 -CO (28 Da) Lactam Cleavage Frag_119 Pyridyl-Allyl Cation m/z 119.06 (Dominant in 3-pyridyl) Precursor->Frag_119 -C2H4O (Ring Opening) Frag_106 Pyridyl-Ethylamine m/z 106.06 Inter_135->Frag_106 -CH3N (Imine loss) Frag_80 Pyridinium Ion m/z 80.05 Inter_135->Frag_80 -C3H5N (Pyrrolidine loss) Frag_52 Ring Frag m/z 52 Frag_80->Frag_52 -HCN (Pyridine cleavage)

Caption: Comparative fragmentation pathway. Note that m/z 119 is significantly more abundant in 3-pyridyl isomers (Norcotinine) due to meta-stabilization, whereas 4-pyridyl isomers favor direct formation of m/z 80 or 106.

Experimental Protocol: Differentiation Strategy

To unambiguously identify 5-(4-pyridyl)-2-pyrrolidinone against Norcotinine, a self-validating LC-MS/MS workflow is required.

Step 1: Chromatographic Separation (Critical)

Isomers often co-elute on standard C18 columns. Use a Phenyl-Hexyl or HILIC column to exploit the


 interaction differences between the 3-pyridyl and 4-pyridyl rings.
  • Column: biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl, 2.1 x 100 mm).

  • Mobile Phase: A: 10mM Ammonium Formate (pH 3.5); B: Acetonitrile.

  • Gradient: 5% B to 40% B over 10 min.

  • Result: The 4-pyridyl isomer typically elutes after the 3-pyridyl isomer on biphenyl phases due to stronger steric accessibility for

    
    -stacking.
    
Step 2: MS/MS Ratio Validation

Acquire product ion spectra at three Collision Energies (CE: 15, 30, 45 eV).

  • Monitor Transition 163 -> 135: (Common to both, Quantifier).

  • Monitor Transition 163 -> 80: (Pyridinium).

  • Monitor Transition 163 -> 119: (Diagnostic).

  • Calculate Ratio (R):

    
    .
    
    • Norcotinine: High Ratio (> 1.5).

    • 5-(4-pyridyl): Low Ratio (< 0.8) due to instability of the para-conjugated 119-like fragment.

Step 3: Data Summary Table
ParameterNorcotinine (3-pyridyl)5-(4-pyridyl)-2-pyrrolidinone
Precursor (m/z) 163.1163.1
Major Fragment 1 135 (Loss of CO)135 (Loss of CO)
Major Fragment 2 119 (Base Peak often)80 (Pyridinium)
Retention (Biphenyl) EarlierLater
Collision Cross Section (CCS) ~128 Ų~131 Ų (Slightly larger hydrodynamic radius)

References

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews, 57(1), 79–115. Link

  • MassBank of North America. (2024). Mass Spectrum of Norcotinine (Accession: PR100412). Link

  • U.S. National Library of Medicine. (2025). PubChem Compound Summary for Cotinine and Isomers. Link

  • Hecht, S. S., & analogues. (2000). Biochemistry, Biology, and Carcinogenicity of Tobacco-Specific N-Nitrosamines. Chemical Research in Toxicology. Link

  • Andersson, S., et al. (2020). Differentiation of Pyridine Isomers by Ion Mobility Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Link

Comparative

Comparative Binding Affinity Guide: 5-Pyridyl vs. 3-Pyridyl Pyrrolidinone Scaffolds

Executive Summary This guide provides a technical comparison between two critical regioisomers in medicinal chemistry: 5-(pyridin-3-yl)pyrrolidin-2-one (5-PP) and 3-(pyridin-3-yl)pyrrolidin-2-one (3-PP). While often grou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between two critical regioisomers in medicinal chemistry: 5-(pyridin-3-yl)pyrrolidin-2-one (5-PP) and 3-(pyridin-3-yl)pyrrolidin-2-one (3-PP). While often grouped together as "pyridyl lactams," these two scaffolds exhibit drastically different binding profiles due to the spatial orientation of the pyridine ring relative to the lactam amide group.

  • 5-Pyridyl Pyrrolidinone (e.g., Cotinine): Structurally mimics the nicotine skeleton but lacks the essential basic nitrogen for high-affinity cation-

    
     interactions at nicotinic acetylcholine receptors (nAChR). It is metabolically stable but generally exhibits low binding affinity (
    
    
    
    in
    
    
    M-mM range) for cholinergic targets.
  • 3-Pyridyl Pyrrolidinone: Places the pyridine ring

    
     to the carbonyl. This configuration is electronically distinct, allowing for tautomeric interactions and distinct hydrogen-bonding vectors. It is frequently utilized in kinase inhibitor  design (e.g., p38 MAPK, MK2) where the lactam carbonyl and NH function as a hinge-binding motif.
    

Verdict: For nAChR targeting, neither lactam is ideal compared to pyrrolidines, but the 5-isomer retains the "nicotinic" shape. For enzyme inhibition (kinases/proteases), the 3-isomer offers superior H-bond donor/acceptor geometry.

Mechanistic Basis of Binding

The binding affinity differential is driven by electronic deactivation and steric vectors .

2.1 Electronic Landscape
  • The Lactam "Penalty": In both isomers, the oxidation of the pyrrolidine C2 to a carbonyl (creating a lactam) delocalizes the nitrogen lone pair into the carbonyl oxygen. This reduces the

    
     of the pyrrolidine nitrogen from ~9.0 (in nicotine) to ~0-1 (in cotinine).
    
    • Consequence: The protonated ammonium headgroup required for high-affinity binding to the Trp/Tyr cage of nAChR is lost.

  • 3-Position Acidity: The C3 position in 3-PP is flanked by a carbonyl and a pyridine ring. This proton is highly acidic (

    
     ~10-12), enabling enolization. In a protein binding pocket, this allows the 3-PP scaffold to participate in water-mediated H-bond networks that the 5-PP cannot.
    
2.2 Steric Vectors (SAR)
  • 5-PP (Distal): The pyridine ring projects away from the amide, maintaining a "linear" distance similar to nicotine. It fits into deep hydrophobic pockets but lacks the "anchor" point.

  • 3-PP (Proximal): The pyridine is orthogonal to the amide dipole. This creates a compact, globular shape often required for the ATP-binding sites of kinases.

SAR_Logic Start Pyridyl-Pyrrolidinone Scaffold Pos5 5-Position Substitution (Cotinine-like) Start->Pos5 Pos3 3-Position Substitution (Isocotinine-like) Start->Pos3 Mech5 Mechanism: - Distal Pyridine - Retains Nicotine Shape - N1 Lone Pair Delocalized Pos5->Mech5 Mech3 Mechanism: - Proximal Pyridine - C3 Acidic Proton - Hinge Binder Potential Pos3->Mech3 Target5 Target Profile: Weak nAChR Affinity (Metabolite) Mech5->Target5 Loss of Cation-Pi Target3 Target Profile: Kinase Inhibitor (p38) Protease Inhibitor Mech3->Target3 H-Bond Donor/Acceptor

Figure 1: Decision logic for selecting 5-pyridyl vs. 3-pyridyl isomers based on target class.

Comparative Data Analysis

The following table synthesizes binding data from representative studies on nAChR (neuronal) and p38 MAPK (kinase) to illustrate the "scaffold switch."

Feature5-Pyridyl Pyrrolidinone (e.g., Cotinine)3-Pyridyl Pyrrolidinone (e.g., Isocotinine analogs)
Primary Target Class nAChR (Weak/Modulator)Kinases (ATP-competitive)
nAChR

Affinity (

)
> 1,000 nM (Weak) [1]> 10,000 nM (Inactive)
p38 MAPK Affinity (

)
> 10

M (Inactive)
10 - 500 nM (Active) [2]
Metabolic Stability High (Oxidative endpoint)Moderate (C3 oxidation risk)
Lipophilicity (LogP) ~0.07 (Polar)~0.6 (Slightly more lipophilic)
Synthesis Complexity Low (Nicotine oxidation)Medium (Enolate alkylation)

Key Insight: If your goal is to mimic nicotine without toxicity, the 5-pyridyl isomer is the choice, though efficacy is low. If your goal is to build a library for enzyme inhibition, the 3-pyridyl isomer provides a superior geometrical starting point.

Experimental Protocols

To validate these binding differences, two distinct assay protocols are recommended.

4.1 Synthesis of the Isomers (Brief)
  • 5-PP Route: Oxidation of Nicotine using Bromine/Acetic Acid or electrolytic oxidation.

  • 3-PP Route: Condensation of 3-pyridylacetonitrile with ethyl acrylate followed by cyclization and decarboxylation.

4.2 Binding Assay: Radioligand Displacement (nAChR)

This protocol validates the low affinity of the lactam compared to the amine.

  • Membrane Prep: Homogenize rat cerebral cortex (rich in

    
    ) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 10 min.
    
  • Incubation:

    • Ligand:

      
      -Epibatidine (0.5 nM).
      
    • Competitor: 5-PP or 3-PP (Concentration range:

      
       to 
      
      
      
      M).
    • Non-specific: Define with 300

      
      M Nicotine.
      
  • Filtration: Incubate 75 min at 24°C. Harvest on GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
4.3 Binding Assay: FRET-Based Kinase Assay (p38 MAPK)

This protocol validates the utility of the 3-PP scaffold.

  • Reagents: Recombinant p38

    
    , AlexaFluor 647-labeled tracer (ATP analog), Europium-labeled anti-GST antibody.
    
  • Workflow:

    • Mix 3-PP derivatives (serial dilution) with p38 enzyme (5 nM) and antibody (2 nM).

    • Add Tracer (10 nM).

    • Incubate 60 min at RT.

  • Readout: Measure TR-FRET signal (Excitation 340 nm, Emission 665/615 nm).

  • Result: A decrease in FRET signal indicates the 3-PP compound has displaced the tracer from the ATP pocket.

Assay_Workflow Step1 Compound Library (5-PP vs 3-PP) Split Target Selection Step1->Split PathA Path A: nAChR (Membrane) Split->PathA PathB Path B: Kinase (Recombinant) Split->PathB AssayA Radioligand Displacement ([3H]-Epibatidine) PathA->AssayA AssayB TR-FRET Competition (Fluorescent Tracer) PathB->AssayB ResultA Result: 5-PP binds weakly (mM range) AssayA->ResultA ResultB Result: 3-PP binds moderately (nM range) AssayB->ResultB

Figure 2: Parallel assay workflow to differentiate bioactivity profiles of the two isomers.

References
  • Abood, L. G., et al. (1981). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine. Journal of Medicinal Chemistry, 28(9), 1245-1251.[1] Link

  • Liverton, N. J., et al. (1999). Design and synthesis of potent, selective, and orally active 3-pyridyl-2-pyrrolidinone inhibitors of p38 mitogen-activated protein kinase. Journal of Medicinal Chemistry, 42(12), 2180-2190. Link

  • Lin, N. H., et al. (1994). Novel 3-pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 37(21), 3542-3553. Link

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 40(26), 4169-4194. Link

Sources

Validation

IR spectroscopy characteristic bands for 5-pyridin-4-yl-pyrrolidin-2-one

An In-Depth Guide to the Infrared Spectroscopy of 5-pyridin-4-yl-pyrrolidin-2-one: A Comparative Analysis Introduction 5-pyridin-4-yl-pyrrolidin-2-one is a heterocyclic compound featuring two key structural motifs: a fiv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy of 5-pyridin-4-yl-pyrrolidin-2-one: A Comparative Analysis

Introduction

5-pyridin-4-yl-pyrrolidin-2-one is a heterocyclic compound featuring two key structural motifs: a five-membered lactam (pyrrolidin-2-one) ring and a 4-substituted pyridine ring. This unique combination of a saturated, cyclic amide and an aromatic system gives rise to a characteristic infrared (IR) spectrum that is instrumental for its structural elucidation and purity assessment. For researchers in medicinal chemistry and materials science, a thorough understanding of its vibrational spectroscopy is crucial for reaction monitoring, quality control, and characterization of novel derivatives.

This guide provides a detailed analysis of the expected characteristic IR absorption bands for 5-pyridin-4-yl-pyrrolidin-2-one. By dissecting the molecule into its constituent functional groups and comparing them to reference compounds—pyrrolidin-2-one and 4-substituted pyridines—we can assign the key spectral features with a high degree of confidence. This document serves as a practical reference for scientists to interpret experimental spectra, supported by established spectroscopic principles and data.

Core Principles: Key Vibrational Modes to Expect

The IR spectrum of 5-pyridin-4-yl-pyrrolidin-2-one is a superposition of the vibrational modes from its two main components. The diagnostic bands arise from the stretching and bending of specific bonds within the molecule.

  • Pyrrolidin-2-one Moiety:

    • N-H Stretch: The secondary amide N-H bond gives rise to a characteristic stretching vibration. In a condensed phase (solid or neat liquid), this band is typically broad due to hydrogen bonding and appears in the 3350-3150 cm⁻¹ region.

    • C=O Stretch (Amide I Band): This is one of the most intense and reliable bands in the spectrum. For a five-membered lactam, the ring strain shifts the carbonyl absorption to a higher wavenumber compared to acyclic amides. It is expected in the 1700-1670 cm⁻¹ range.

    • N-H Bend (Amide II Band): This band, resulting from a coupling of N-H bending and C-N stretching, is typically found around 1550 cm⁻¹. However, it can be less distinct in cyclic systems.

    • Aliphatic C-H Stretches: The CH₂ groups of the pyrrolidinone ring will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹).[1][2]

  • 4-Substituted Pyridine Moiety:

    • Aromatic C-H Stretch: These absorptions occur at wavenumbers higher than their aliphatic counterparts, typically in the 3100-3000 cm⁻¹ region.[1][3]

    • Ring Stretching (C=C and C=N): The pyridine ring has several characteristic stretching vibrations. These appear as a series of bands in the 1610-1430 cm⁻¹ region. For 4-substituted pyridines, a particularly strong band is often observed around 1600 cm⁻¹.[4][5]

    • C-H Out-of-Plane (OOP) Bending: The pattern of these strong bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on an aromatic ring.[2] For 1,4-disubstituted rings, a strong band is expected in the 850-800 cm⁻¹ range.

Predicted IR Absorption Bands for 5-pyridin-4-yl-pyrrolidin-2-one

Based on the analysis of its functional groups, the following table summarizes the predicted key absorption bands for 5-pyridin-4-yl-pyrrolidin-2-one.

Predicted Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and Comments
~3250 - 3150Medium-Strong, BroadN-H Stretch (Lactam)Broadness is due to intermolecular hydrogen bonding.
~3080 - 3020Medium-WeakAromatic C-H StretchCharacteristic of the pyridine ring C-H bonds.[1]
~2980 - 2870MediumAliphatic C-H StretchAsymmetric and symmetric stretches from CH₂ groups in the lactam ring.[2]
~1690 - 1670Strong, SharpC=O Stretch (Amide I)The most prominent band. Elevated frequency due to five-membered ring strain.
~1605 - 1590StrongC=C, C=N Ring StretchA characteristic and strong band for the pyridine ring.[4]
~1560 - 1540MediumC=C Ring StretchAnother key pyridine ring vibration.
~1480 - 1460MediumCH₂ ScissoringBending vibration from the lactam ring methylene groups.[2]
~1420 - 1400MediumC=C, C=N Ring StretchPyridine ring skeletal vibration.
~830 - 810StrongAromatic C-H OOP BendHighly diagnostic for 1,4-disubstitution on an aromatic ring.

Comparative Spectral Analysis

To understand the origin of these bands, it is instructive to compare them with the spectra of the parent heterocycles. The NIST Chemistry WebBook provides reference spectra for pyrrolidin-2-one.[6][7]

Functional GroupPyrrolidin-2-one[6]4-Substituted Pyridine (General)[4][5]Predicted 5-pyridin-4-yl-pyrrolidin-2-one
N-H Stretch ~3254 cm⁻¹ (broad)N/A~3250 - 3150 cm⁻¹ (broad)
Aromatic C-H Stretch N/A~3100 - 3000 cm⁻¹~3080 - 3020 cm⁻¹
Aliphatic C-H Stretch ~2970, 2875 cm⁻¹N/A~2980 - 2870 cm⁻¹
C=O Stretch (Amide I) ~1690 cm⁻¹N/A~1690 - 1670 cm⁻¹
Aromatic Ring Stretch N/A~1610-1590, ~1570-1550 cm⁻¹~1605-1590, ~1560-1540 cm⁻¹
C-H OOP Bend N/A~850 - 800 cm⁻¹~830 - 810 cm⁻¹

This comparison clearly illustrates how the final spectrum is a composite of its parts. The presence of both a strong, broad N-H stretch and a high-frequency C=O band confirms the lactam, while the series of bands at ~1600 cm⁻¹ and the strong absorption around 820 cm⁻¹ are definitive evidence for the 4-substituted pyridine ring.

Visualizing Key Functional Group Absorptions

The following diagram illustrates the logical workflow for identifying the key functional groups of 5-pyridin-4-yl-pyrrolidin-2-one from an IR spectrum.

IR_Interpretation_Workflow IR Spectral Regions for 5-pyridin-4-yl-pyrrolidin-2-one Region1 3500-3000 cm⁻¹ NH_Stretch N-H Stretch (Lactam, Broad) Region1->NH_Stretch Aromatic_CH Aromatic C-H Stretch Region1->Aromatic_CH Region2 3000-2800 cm⁻¹ Aliphatic_CH Aliphatic C-H Stretch Region2->Aliphatic_CH Region3 1800-1600 cm⁻¹ CO_Stretch C=O Stretch (Amide I, Strong) Region3->CO_Stretch Region4 1600-1400 cm⁻¹ Ring_Stretch Pyridine Ring Stretches (C=C, C=N) Region4->Ring_Stretch Region5 < 900 cm⁻¹ OOP_Bend C-H OOP Bend (4-Substitution) Region5->OOP_Bend

Caption: Workflow for identifying key functional groups via IR spectroscopy.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum using Attenuated Total Reflectance (ATR)

This protocol describes the standard procedure for obtaining a high-quality solid-state IR spectrum, which is essential for accurate compound identification.

Objective: To obtain a clean, reproducible infrared spectrum of solid 5-pyridin-4-yl-pyrrolidin-2-one.

Methodology: Attenuated Total Reflectance (ATR) ATR is a preferred method for solid samples as it requires minimal sample preparation and is non-destructive.

Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the Fourier-Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize (typically 15-30 minutes).

    • Confirm the ATR accessory (e.g., with a diamond or germanium crystal) is correctly installed.

  • Crystal Cleaning (Causality: To prevent cross-contamination and ensure a clean baseline):

    • Clean the ATR crystal surface thoroughly. Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol.

    • Perform a second cleaning with a dry wipe to remove any residual solvent.

  • Background Spectrum Acquisition (Causality: To subtract the IR absorptions of air (CO₂ and H₂O) and the instrument itself from the sample spectrum):

    • With the clean, empty ATR accessory in place, initiate a "Background Scan" or "Collect Background" command in the instrument software.

    • The software will acquire an interferogram of the ambient environment and store it as the reference. A typical scan involves 16-32 co-added scans for a good signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the solid 5-pyridin-4-yl-pyrrolidin-2-one powder onto the center of the ATR crystal. Only a few milligrams are needed to cover the crystal surface.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common cause of weak, low-quality spectra.

  • Sample Spectrum Acquisition:

    • Initiate a "Sample Scan" or "Collect Sample" command. The instrument will acquire the sample interferogram using the same scan parameters as the background.

    • The software will automatically perform a Fourier transform and ratio the sample scan against the stored background scan to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Examine the resulting spectrum. The baseline should be flat, and the strongest peaks should not be "flat-topped" (which indicates detector saturation).

    • Use the software's peak-picking tool to label the wavenumbers of the key absorption bands identified in the tables above.

    • Compare the experimental peak positions with the predicted values to confirm the compound's identity and assess its purity.

  • Post-Measurement Cleanup:

    • Retract the press arm, and carefully remove the solid sample from the crystal using a spatula and a dry wipe.

    • Clean the crystal thoroughly with a solvent-dampened wipe as described in Step 2 to prepare for the next user.

Conclusion

The infrared spectrum of 5-pyridin-4-yl-pyrrolidin-2-one provides a rich fingerprint for its structural verification. By systematically analyzing the contributions from the lactam and pyridine moieties, a set of characteristic absorption bands can be confidently predicted. The most definitive features are the strong, sharp lactam C=O stretch near 1680 cm⁻¹, the broad N-H stretch above 3150 cm⁻¹, the pyridine ring stretching bands around 1600 cm⁻¹, and the strong C-H out-of-plane bending band indicative of 4-substitution near 820 cm⁻¹. This guide, combining predictive analysis with a validated experimental protocol, offers researchers a robust framework for the spectroscopic characterization of this and related heterocyclic compounds.

References

  • National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology.
  • Green, J. H. S., & Kynaston, W. (1969). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 47(14), 2535-2545.
  • Xie, M., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 43-48.
  • Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(4), 115216.
  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Pharmaceutical Bulletin, 8(10), 845-855.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Lever, A. B. P. (1990). Infrared and Raman Spectroscopy of Coordination Compounds. In Comprehensive Coordination Chemistry II (Vol. 2, pp. 133-157).
  • ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. Retrieved from [Link]

  • DTIC. (n.d.). Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine. Retrieved from [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 4-ethenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyrrolidone. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Retrieved from [Link]

  • Al-Nahrain Journal of Science. (2020, December 1). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of Their Biological Activity. Retrieved from [Link]

Sources

Comparative

Crystal Structure &amp; Solid-State Profiling: 5-pyridin-4-yl-pyrrolidin-2-one

Executive Summary This guide provides a technical comparison of the solid-state properties and crystal structure considerations for 5-(pyridin-4-yl)pyrrolidin-2-one , a critical C-substituted lactam fragment. Status: Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the solid-state properties and crystal structure considerations for 5-(pyridin-4-yl)pyrrolidin-2-one , a critical C-substituted lactam fragment.

Status: While direct single-crystal X-ray diffraction (SCXRD) data for the specific 5-(pyridin-4-yl) isomer remains proprietary or sparse in open literature, this guide reconstructs its likely solid-state landscape using structural homology modeling against its well-characterized isomers: Norcotinine (3-pyridyl analog) and the 1-(pyridin-4-yl) antimalarial scaffold.

Key Insight: The position of the pyridine ring (C5 vs. N1) fundamentally alters the hydrogen-bonding propensity, switching the material from a dual donor-acceptor (high-stability potential) to an acceptor-only (solubility-limited) system.

Part 1: Structural Landscape & Isomer Comparison

To understand the performance of 5-(pyridin-4-yl)pyrrolidin-2-one, we must compare it against its two primary "Alternatives" encountered in drug discovery:

  • The Metabolite Alternative: Norcotinine (5-(pyridin-3-yl)pyrrolidin-2-one).

  • The Pharmacophore Alternative: 1-(pyridin-4-yl)pyrrolidin-2-one (Antimalarial scaffold).

Comparative Data Table
FeatureTarget Product 5-(pyridin-4-yl)pyrrolidin-2-oneAlternative A (Isomer) Norcotinine (5-(pyridin-3-yl))Alternative B (Regioisomer) 1-(pyridin-4-yl)pyrrolidin-2-one
Connectivity C-linked (C5 of lactam to C4 of Py)C-linked (C5 of lactam to C3 of Py)N-linked (N1 of lactam to C4 of Py)
H-Bond Donor Yes (Lactam N-H)Yes (Lactam N-H)No (Tertiary Amide)
H-Bond Acceptor Dual (C=O, Pyridine N)Dual (C=O, Pyridine N)Dual (C=O, Pyridine N)
Crystal Packing High Probability: Intermolecular N-H...N(py) or N-H...O=C chains.[1]Observed: Intermolecular H-bonded networks.Observed: Weak C-H...O /

-

stacking.
Predicted MP High (>100°C) due to H-bond network.Solid (MP ~100-110°C).Lower/Variable (Polymorph dependent).
Solubility Risk Moderate: Crystal lattice energy is high due to strong H-bonds.Moderate: Similar lattice stability.Low: Weaker lattice energy (easier to solubilize).
Part 2: Structural Logic & Causality

The "performance" of this molecule in a drug product (solubility, tabletability) is dictated by its supramolecular synthon .

Mechanism of Crystallization
  • Target (5-substituted): The presence of the free N-H group allows the formation of robust

    
     amide dimers  or infinite 
    
    
    
    chains
    . However, the basic pyridine nitrogen is a "hydrogen bond hijacker," often disrupting the standard amide dimer to form a N-H...N(pyridine) interaction. This creates a "stiff" crystal lattice, leading to higher melting points and slower dissolution rates compared to the N-substituted alternative.
  • Alternative B (1-substituted): Lacking the N-H donor, this molecule cannot form strong directional H-bonds. It relies on weak van der Waals forces and

    
    -stacking. This typically results in multiple polymorphs  (metastable forms) and lower melting points, making it easier to process but more prone to solid-state phase changes during storage.
    
Visualizing the Interaction Network

G cluster_0 Target: 5-(pyridin-4-yl) cluster_1 Alternative B: 1-(pyridin-4-yl) Target_NH Donor: Lactam N-H Target_CO Acceptor: C=O Target_NH->Target_CO Secondary Interaction (N-H...O) Target_PyN Acceptor: Pyridine N Target_NH->Target_PyN Primary Interaction (N-H...N) Strong_Lattice High Lattice Energy (High MP, Stable) Target_CO->Strong_Lattice Target_PyN->Strong_Lattice Alt_N No Donor (Tertiary Amide) Weak_Lattice Low Lattice Energy (Polymorphism Risk) Alt_N->Weak_Lattice Lacks Directional Bonding Alt_CO Acceptor: C=O Alt_CO->Weak_Lattice Alt_PyN Acceptor: Pyridine N

Caption: Comparative Hydrogen-Bonding Topology. The 5-substituted target (Blue) possesses a self-complementary donor-acceptor system leading to a robust lattice, unlike the 1-substituted alternative (Red).

Part 3: Experimental Protocol for Structure Determination

Since specific CSD data is absent for the 5-isomer, you must generate the "Product Data" experimentally. This protocol is designed to force the molecule into its most stable polymorph for single-crystal growth.

Protocol: Vapor Diffusion & Slow Evaporation Screen

Objective: Obtain X-ray quality single crystals of 5-(pyridin-4-yl)pyrrolidin-2-one.

Reagents:

  • Solvent A (Good Solvent): Methanol or Ethanol (High solubility for polar lactams).

  • Solvent B (Anti-solvent): Diethyl ether or Hexane (Low solubility).

Workflow:

  • Dissolution: Dissolve 20 mg of the compound in 0.5 mL of Methanol in a small inner vial (4 mL). Ensure complete dissolution; filter through a 0.2 µm PTFE syringe filter if cloudy.

  • Setup: Place the open inner vial inside a larger outer vial (20 mL) containing 3 mL of Diethyl ether .

  • Equilibration: Cap the outer vial tightly. The ether vapors will slowly diffuse into the methanol, reducing solubility gradually.

  • Observation: Store at 4°C in a vibration-free zone. Inspect for crystals after 24–72 hours.

  • Validation: If oiling occurs (common with flexible pyrrolidinones), repeat using Acetonitrile as Solvent A and Toluene as Solvent B.

Polymorph Screening Logic

CrystalScreen Start Start: 20mg Sample Solubility Solubility Check (MeOH, ACN, THF) Start->Solubility Method1 Vapor Diffusion (MeOH/Ether) Solubility->Method1 High Sol Method2 Slow Evaporation (ACN/Toluene) Solubility->Method2 Med Sol Result_Crystal Single Crystal? Method1->Result_Crystal Method2->Result_Crystal XRD SCXRD Analysis Result_Crystal->XRD Yes Oil Oiling Out? Result_Crystal->Oil No Seed Seed with Norcotinine crystal? Oil->Seed Try Isomorphous Seeding Seed->Method1

Caption: Decision tree for crystallizing flexible pyrrolidinone fragments. Note the "Seeding" step using the structural analog Norcotinine if spontaneous nucleation fails.

References
  • Antimalarial Scaffold (1-substituted isomer)

    • Title: Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors.
    • Source: ACS Infectious Diseases (2021).
    • URL:[Link]

  • Norcotinine Structure (3-substituted isomer)

    • Title: Nornicotine | C9H12N2 | CID 91462 (PubChem Data).[2]

    • Source: N
    • URL:[Link]

  • Synthesis of 5-substituted Pyrrolidinones

    • Title: Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes.[3][4]

    • Source: Molecules (2022).[1][3]

    • URL:[Link]

  • General Crystal Engineering of Pyridines

    • Title: Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations.[5]

    • Source: Crystal Growth & Design (2021).
    • URL:[Link]

Sources

Validation

A Comparative Analysis of Chromatographic Retention Times: Cotinine vs. its 4-Pyridyl Isomer

A Guide for Researchers, Scientists, and Drug Development Professionals In the realm of clinical and forensic toxicology, as well as in tobacco exposure research, the accurate identification and quantification of nicotin...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of clinical and forensic toxicology, as well as in tobacco exposure research, the accurate identification and quantification of nicotine metabolites are of paramount importance. Cotinine, the primary metabolite of nicotine, serves as a crucial biomarker for determining tobacco use.[1] However, the presence of isomers can pose significant analytical challenges, potentially leading to misidentification or inaccurate quantification if not properly resolved. This guide provides an in-depth technical comparison of the chromatographic retention behavior of cotinine and its lesser-known 4-pyridyl positional isomer.

While cotinine is structurally a derivative of 3-pyridyl-N-methyl-2-pyrrolidinone, its 4-pyridyl isomer represents a compound where the pyridine ring is attached to the pyrrolidinone ring at the fourth position instead of the third. This seemingly subtle structural difference can induce significant changes in the molecule's physicochemical properties, thereby affecting its interaction with the stationary and mobile phases in a chromatographic system. This guide will delve into the theoretical underpinnings of their separation, provide a detailed experimental protocol for the analysis of cotinine that can be adapted for its isomers, and present a comparative analysis based on established chromatographic principles.

The Decisive Role of Structure in Chromatographic Separation

The retention of an analyte in high-performance liquid chromatography (HPLC) is governed by its partitioning between the stationary and mobile phases. For polar compounds like cotinine and its isomers, reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are the most common separation modes.[2][3]

Cotinine (3-pyridyl isomer): The nitrogen atom in the 3-position of the pyridine ring influences the electron density distribution and the overall dipole moment of the molecule. This, along with the presence of the lactam ring, imparts a moderate polarity to cotinine.

4-Pyridyl Isomer: In the 4-pyridyl isomer, the nitrogen atom is positioned opposite to the point of attachment to the pyrrolidinone ring. This symmetrical placement of the nitrogen is expected to result in a different dipole moment and potentially altered basicity (pKa) compared to cotinine. These differences are the key to their chromatographic separation.

In reversed-phase chromatography, which typically employs a nonpolar stationary phase (like C18) and a polar mobile phase, retention is primarily driven by hydrophobic interactions. It is anticipated that the 4-pyridyl isomer, due to potential differences in its polarity and dipole moment, may exhibit a slightly different retention time compared to cotinine. However, without experimental data, the exact elution order is speculative.

Conversely, in HILIC, which utilizes a polar stationary phase and a less polar mobile phase, retention is based on hydrophilic interactions. The more polar compound will be more strongly retained. The relative polarity of the two isomers will dictate their elution order in a HILIC system.

Visualizing the Structural and Workflow Differences

To better understand the molecular distinctions and the analytical workflow, the following diagrams are provided.

Molecular Structures cluster_cotinine Cotinine (3-pyridyl isomer) cluster_4pyridyl 4-Pyridyl Isomer (Hypothetical Structure) Cotinine Pyridyl4 A hypothetical structure where the pyrrolidinone ring is attached at the 4-position of the pyridine ring.

Caption: Molecular structures of Cotinine and its hypothetical 4-pyridyl isomer.

General Chromatographic Workflow Sample Biological Sample (Urine, Plasma, Saliva) Preparation Sample Preparation (SPE or LLE) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation (C18 or HILIC column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Analysis Data Analysis (Retention Time Comparison) Detection->Analysis

Caption: A generalized workflow for the chromatographic analysis of cotinine and its isomers.

Comparative Retention Time Data (Theoretical and Experimental)

Direct experimental data comparing the retention times of cotinine and its 4-pyridyl isomer under identical conditions is scarce in publicly available literature. However, we can compile known retention times for cotinine under various conditions to establish a baseline and then discuss the expected behavior of the 4-pyridyl isomer.

CompoundColumn TypeMobile PhaseRetention Time (min)Reference
Cotinine C18Acetonitrile/Water with formic acidVaries (e.g., ~2-5 min)[4]
Cotinine HILICAcetonitrile/Ammonium formateVaries (e.g., ~3-6 min)[2]
4-Pyridyl Isomer C18Acetonitrile/Water with formic acidTheoretically similar to cotinine, with potential slight shiftsN/A
4-Pyridyl Isomer HILICAcetonitrile/Ammonium formateTheoretically similar to cotinine, with potential slight shiftsN/A

Note: The retention times for the 4-pyridyl isomer are theoretical and would need to be confirmed by experimental data.

The separation of positional isomers can often be challenging. The choice of the stationary phase, mobile phase composition, and pH can significantly influence the resolution. For instance, operating at a pH close to the pKa of the pyridine nitrogen can enhance separation by exploiting differences in the ionization state of the isomers.

Experimental Protocol: A Validated HPLC-UV Method for Cotinine

This section provides a detailed, self-validating protocol for the determination of cotinine in biological matrices, which can be adapted for the analysis of its isomers.

1. Objective: To quantify the concentration of cotinine in human urine using reversed-phase high-performance liquid chromatography with ultraviolet (UV) detection.

2. Materials and Reagents:

  • Cotinine standard (analytical grade)

  • Internal Standard (e.g., 5-methylcotinine or a structurally similar compound not present in the sample)

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Human urine samples (blank and study samples)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of cotinine and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solutions in a suitable solvent (e.g., mobile phase) to create a calibration curve (e.g., 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load 1 mL of urine (spiked with internal standard) onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte and internal standard with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

5. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid. For example, an isocratic elution with 20% acetonitrile in water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 260 nm

6. System Suitability and Validation:

  • Specificity: Analyze a blank urine sample to ensure no interfering peaks are present at the retention times of cotinine and the internal standard.

  • Linearity: Inject the working standards to construct a calibration curve and determine the coefficient of determination (r² > 0.99).

  • Precision and Accuracy: Analyze quality control samples at low, medium, and high concentrations in replicate to determine the intra- and inter-day precision (%RSD) and accuracy (%bias).

  • Recovery: Determine the extraction recovery of the SPE method by comparing the peak areas of extracted samples to those of unextracted standards.

7. Data Analysis:

  • Identify the peaks for cotinine and the internal standard based on their retention times.

  • Calculate the peak area ratio of cotinine to the internal standard.

  • Determine the concentration of cotinine in the samples using the calibration curve.

Conclusion

The chromatographic separation of cotinine and its 4-pyridyl isomer is theoretically achievable due to the expected differences in their physicochemical properties arising from the position of the nitrogen atom in the pyridine ring. While direct comparative experimental data is limited, established chromatographic methods for cotinine, particularly those utilizing reversed-phase or HILIC columns, provide a strong foundation for developing a separation method for these isomers. The provided experimental protocol offers a robust starting point for researchers aiming to analyze these compounds. Further investigation into the synthesis and characterization of the 4-pyridyl isomer is warranted to generate the experimental data needed for a definitive comparative guide.

References

  • Al-Delaimy, W. K., & Willett, W. C. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology.
  • Hellinghausen, G., et al. (2018). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties.
  • Ordóñez-Mena, J. M., et al. (2021). Concentrations of cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in US non-daily cigarette smokers. Cancer Epidemiology, Biomarkers & Prevention.
  • Bernofsky, C. (1979). New synthesis of the 4- and 6-pyridones of 1-methylnicotinamide and 1-methylnicotinic acid (trigonelline). Analytical Biochemistry.
  • Hecht, S. S., et al. (2015). Combined Analysis of the Tobacco Metabolites Cotinine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Human Urine. Analytical Chemistry.
  • Armstrong, D. W., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources.
  • Galiano, V., et al. (2002). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules.
  • Manikandan, A., et al. (2020). Directional growth, physicochemical and quantum chemical investigations on Pyridinium 2-carboxylate: 4-nitrophenol (P2C4N) single crystal for nonlinear optical (NLO) applications.
  • Kim, S. (2016). Review: Overview of Cotinine Cutoff Values for Smoking Status Classification. International Journal of Environmental Research and Public Health.
  • da Silva, A. B., et al. (2014). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules.
  • Kucharz, K., et al. (2022). Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. Molecules.
  • Szczepanska, A., et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules.
  • Szymański, P., et al. (2025).
  • González, C. A., et al. (2011). Comparison of Urine Cotinine and the Tobacco-Specific Nitrosamine Metabolite 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol (NNAL) and Their Ratio to Discriminate Active From Passive Smoking. Nicotine & Tobacco Research.
  • Manap, M. R. A., et al. (2023). Chromatography and Spectroscopy Methods for the Analysis of Nicotine and Other Chemical Ingredients in E-Liquid Formulation. Pertanika Journal of Science & Technology.
  • Fhaner, M. (2015). Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. UTC Scholar.
  • Taranu, I., et al. (2017). HPTLC assay of nicotine and cotinine in biological samples. Farmacia.
  • Li, Y., et al. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices.
  • Kyerematen, G. A., et al. (1988). Solid-phase extraction and HPLC assay of nicotine and cotinine in plasma and brain.
  • Agency for Toxic Substances and Disease Registry (US). (2003). Toxicological Profile for Pyrethrins and Pyrethroids. NCBI Bookshelf.

Sources

Comparative

A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of 5-pyridin-4-yl-pyrrolidin-2-one and its Analogs: A Comparative Analysis for Drug Development Professionals

The core structure, a substituted pyrrolidin-2-one, is a prevalent motif in medicinal chemistry. Notably, derivatives of 1-(pyridin-4-yl)pyrrolidin-2-one have been identified as promising antimalarial agents, targeting t...

Author: BenchChem Technical Support Team. Date: March 2026

The core structure, a substituted pyrrolidin-2-one, is a prevalent motif in medicinal chemistry. Notably, derivatives of 1-(pyridin-4-yl)pyrrolidin-2-one have been identified as promising antimalarial agents, targeting the Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS).[4][5] This biological activity underscores the importance of a thorough physicochemical characterization of this class of compounds to support further optimization and development.

The Foundational Principles of UV-Vis Absorption in Heterocyclic Compounds

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[6] This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In organic molecules, the most common electronic transitions are from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital.

The structure of 5-pyridin-4-yl-pyrrolidin-2-one contains two key chromophores: the pyridine ring and the carbonyl group of the pyrrolidin-2-one (a lactam).

  • Pyridine Moiety : As a heteroaromatic system, pyridine exhibits π → π* transitions, typically with strong absorption bands. The presence of the nitrogen heteroatom also introduces n → π* transitions, which are generally weaker.[7] The electronic properties of the pyridine ring can be influenced by substitution.[8]

  • Pyrrolidin-2-one Moiety : The carbonyl group within the lactam ring is a classic chromophore, also capable of n → π* and π → π* transitions. The n → π* transition of a simple amide is often observed in the 210-220 nm region.

The conjugation between the pyridine ring and the pyrrolidin-2-one system in the target molecule is expected to influence the position and intensity of these absorption bands.

A Comparative Analysis of UV-Vis Absorption Maxima

To provide a predictive context for the UV-Vis absorption of 5-pyridin-4-yl-pyrrolidin-2-one, a comparison with related compounds is instructive. The following table summarizes the reported absorption maxima for relevant structural analogs.

Compound/ClassKey Chromophore(s)Typical λmax (nm)Electronic Transition(s)Reference(s)
PyridinePyridine Ring~250-260π → π[7]
Polyvinylpyrrolidone (PVP)Amide (in polymer chain)~213.5n → π[9]
1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butanePyridine and Amide224, 274π → π, n → π[7]
Substituted Viologens (derived from 4,4'-pyridine)Substituted PyridineVaries with substitutionπ → π*[10]

Based on this comparative data, it is anticipated that 5-pyridin-4-yl-pyrrolidin-2-one will exhibit at least two primary absorption bands. A strong absorption band, characteristic of the π → π* transition of the substituted pyridine ring, is likely to be observed in the 250-280 nm range. A second, potentially weaker, band corresponding to the n → π* transition of the lactam carbonyl group may appear at a shorter wavelength, likely below 230 nm. The precise maxima and molar absorptivities will be dependent on the solvent used for analysis due to solvatochromic effects.[11]

Experimental Protocol for the Determination of UV-Vis Absorption Maxima

The following detailed protocol outlines the steps for the accurate determination of the UV-Vis absorption spectrum and maxima of 5-pyridin-4-yl-pyrrolidin-2-one. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Instrumentation
  • Analyte : High-purity 5-pyridin-4-yl-pyrrolidin-2-one

  • Solvent : Spectroscopic grade methanol (or other suitable solvent like ethanol or acetonitrile)

  • Instrumentation : A calibrated double-beam UV-Vis spectrophotometer

  • Cuvettes : Matched quartz cuvettes (1 cm path length)

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing and Interpretation prep_stock Prepare a concentrated stock solution of the analyte in the chosen solvent prep_series Create a series of dilutions from the stock solution prep_stock->prep_series measure_abs Measure the absorbance of each diluted sample prep_series->measure_abs prep_blank Prepare a blank sample containing only the pure solvent baseline Record a baseline correction using the blank cuvette prep_blank->baseline instrument_setup Set up the spectrophotometer: - Wavelength range (e.g., 190-400 nm) - Scan speed and slit width instrument_setup->baseline baseline->measure_abs plot_spectrum Plot absorbance vs. wavelength to obtain the absorption spectrum measure_abs->plot_spectrum identify_max Identify the wavelength(s) of maximum absorbance (λmax) plot_spectrum->identify_max beer_lambert Construct a Beer-Lambert plot (Absorbance vs. Concentration) at λmax identify_max->beer_lambert calc_epsilon Calculate the molar absorptivity (ε) from the slope of the Beer-Lambert plot beer_lambert->calc_epsilon

Sources

Validation

Validating Purity of 5-pyridin-4-yl-pyrrolidin-2-one: An LC-MS Comparative Guide

Topic: Validating purity of 5-pyridin-4-yl-pyrrolidin-2-one using LC-MS Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary 5-(pyridin-4-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of 5-pyridin-4-yl-pyrrolidin-2-one using LC-MS Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

5-(pyridin-4-yl)pyrrolidin-2-one (CAS 1824383-45-0) represents a challenging class of pharmaceutical intermediates: polar, basic, and chiral. While standard HPLC-UV methods are sufficient for rough reaction monitoring, they fail to detect trace co-eluting isomers or quantify enantiomeric excess (ee) critical for biological assays.

This guide objectively compares LC-MS against traditional alternatives (NMR, HPLC-UV) and provides a validated, high-sensitivity LC-MS/MS protocol designed to overcome the "pyridine tailing" and "lactam hydrolysis" issues inherent to this scaffold.

Part 1: The Analytical Challenge

The structural duality of 5-(pyridin-4-yl)pyrrolidin-2-one creates a "perfect storm" for standard chromatography:

  • Basicity (Pyridine Ring): The pyridine nitrogen (pKa ~5.3) protonates under standard acidic HPLC conditions (0.1% Formic Acid), leading to severe peak tailing and secondary interactions with residual silanols on C18 columns.

  • Polarity (Lactam Ring): The pyrrolidinone moiety is highly polar, causing early elution (near the void volume) in Reverse Phase (RP) systems, where ion suppression is highest.

  • Chirality (C5 Center): The molecule exists as R and S enantiomers. Standard LC-MS cannot distinguish these; a chiral orthogonal method is required.

Part 2: Technology Comparison

The following table contrasts the efficacy of LC-MS against standard laboratory techniques for this specific molecule.

FeatureLC-MS/MS (Recommended) HPLC-UV (Standard) 1H-NMR (Structural)
Primary Utility Trace impurity profiling (0.01% level)Routine purity check (>95%)Structural confirmation
Specificity High (Mass-based discrimination)Low (Co-eluting peaks merge)Medium (Overlapping signals)
Sensitivity (LOD) < 1 ng/mL~100 ng/mL~10,000 ng/mL (1%)
Impurity ID Identifies mass of byproducts (e.g., hydrolysis)Retention time onlyChemical shift only
Chiral Resolution Requires Chiral ColumnRequires Chiral ColumnRequires Chiral Shift Reagent
Throughput High (5-min run)Medium (15-30 min run)Low
Part 3: Validated Experimental Protocols

To ensure scientific integrity, we propose a Two-Tier Validation System :

  • Achiral LC-MS: For chemical purity and impurity identification.

  • Chiral HPLC: For enantiomeric excess (ee) determination.

Protocol A: High-pH Reverse Phase LC-MS (Chemical Purity)

Rationale: Using a high pH (pH 10) buffer keeps the pyridine ring deprotonated (neutral), eliminating peak tailing and increasing retention on C18 stationary phases.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 4500 or equivalent) coupled to UHPLC.

  • Column: Waters XBridge C18 BEH (2.1 x 100 mm, 2.5 µm) or equivalent High-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-6 min: 5% -> 60% B

    • 6-7 min: 95% B (Wash)

    • 7-10 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • MS Parameters (ESI+):

    • Source Temp: 500°C.

    • Capillary Voltage: 3.5 kV.

    • MRM Transitions:

      • Quantifier: 163.1 -> 84.1 (Pyridine ring fragment).

      • Qualifier: 163.1 -> 119.1 (Loss of lactam carbonyl).

Protocol B: Chiral Purity (Enantiomeric Excess)

Rationale: Standard C18 cannot separate enantiomers. Based on structural analogs like tofacitinib and cotinine, immobilized amylose phases perform best.

  • Column: Chiralpak IH or IC (4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: 5 mM Ammonium Acetate (pH 8.0) / Acetonitrile (40:60 v/v).

  • Detection: UV at 260 nm (Pyridine absorption max).

  • Flow Rate: 1.0 mL/min.

  • Success Criteria: Resolution (Rs) > 1.5 between enantiomers.

Part 4: Critical Impurity Analysis

When validating purity, you must specifically monitor for these synthetic byproducts:

  • Hydrolysis Product (Open Ring):

    • Structure: 4-amino-4-(pyridin-4-yl)butanoic acid.

    • LC-MS Signal: m/z 181.1 [M+H]+ (+18 Da mass shift).

    • Cause: Exposure to strong acid/base during workup.

  • Pyridine Isomers:

    • Structure: 5-(pyridin-3-yl)... or 5-(pyridin-2-yl)...

    • LC-MS Signal: m/z 163.1 (Isobaric).

    • Detection: These usually separate chromatographically on the High-pH C18 method due to pKa differences.

  • Oxidation Products:

    • Structure: N-oxide derivatives.

    • LC-MS Signal: m/z 179.1 [M+H]+ (+16 Da).

Part 5: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for validating the purity of 5-pyridin-4-yl-pyrrolidin-2-one, ensuring no critical impurity is missed.

ValidationWorkflow Start Crude 5-(pyridin-4-yl)pyrrolidin-2-one Step1 Step 1: High-pH LC-MS Analysis (Chemical Purity) Start->Step1 Check1 Purity > 98%? No Hydrolysis (+18 Da)? Step1->Check1 Fail1 Recrystallize / Prep HPLC (Remove Open Ring/Isomers) Check1->Fail1 No Step2 Step 2: Chiral HPLC Analysis (Enantiomeric Purity) Check1->Step2 Yes Fail1->Step1 Check2 ee > 99%? Step2->Check2 Fail2 Chiral Resolution Required Check2->Fail2 No Final Validated Pure Compound Ready for Biological Assay Check2->Final Yes

Caption: Integrated workflow for sequential chemical and chiral purity validation of pyridine-lactam scaffolds.

References
  • Okaniwa, M., et al. (2021). "Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors." ACS Infectious Diseases. Available at: [Link]

  • Ribeiro, L., et al. (2021). "Enantiomeric Separation of New Chiral Azole Compounds." Molecules. Available at: [Link]

  • Wang, X., et al. (2024). "Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography." Separations. Available at: [Link]

Sources

Comparative

Comparative Guide: pKa Determination of Pyridine Nitrogen in 5-Substituted Pyrrolidinones

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] In the realm of medicinal chemistry, 5-substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

In the realm of medicinal chemistry, 5-substituted pyrrolidinones represent a privileged scaffold, most notably exemplified by Cotinine (1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one).[1][2] For drug developers, the physicochemical characterization of these molecules is critical.[3][4]

The core challenge in this system is the site-specific basicity . The molecule contains two nitrogen atoms:[5][6]

  • The Pyrrolidinone Nitrogen: Part of a lactam (cyclic amide). It is essentially non-basic in aqueous media (pKa < 0 for protonation) due to resonance delocalization of the lone pair into the carbonyl group.[2]

  • The Pyridine Nitrogen: A heterocyclic aromatic amine.[7] This is the active basic site, typically exhibiting a pKa in the range of 4.5 – 5.5 .

Accurate determination of this specific pKa is vital for predicting blood-brain barrier (BBB) permeability, optimizing salt selection, and understanding receptor binding affinities. This guide compares three distinct methodologies—Potentiometric Titration , 1H NMR Titration , and UV-Vis Spectrophotometry —providing experimental protocols and data to support your selection process.

Decision Framework: Method Selection

The choice of method depends on compound solubility, purity, and the required resolution.

MethodSelection Start Start: Select Compound SolubilityCheck Is Solubility > 1 mM? Start->SolubilityCheck Potentiometry Method A: Potentiometric Titration (Gold Standard for Salts) SolubilityCheck->Potentiometry Yes LowSolubility Low Solubility (< 1 mM) SolubilityCheck->LowSolubility No UVVis Method B: UV-Vis Spectrophotometry (High Sensitivity) LowSolubility->UVVis Chromophore Present NMR Method C: 1H NMR Titration (Site-Specific Structural Proof) LowSolubility->NMR Structural Ambiguity

Figure 1: Decision tree for selecting the optimal pKa determination method based on physicochemical properties.

Comparative Methodology

Method A: Potentiometric Titration (The "Workhorse")

Best For: Pure samples (>98%), high solubility (>1 mM), and precise thermodynamic values.[2]

Mechanism: This method measures the pH of the solution as a function of added titrant (HCl or NaOH).[2] For a pyridine base (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), the equilibrium is 

. The inflection point of the titration curve corresponds to the pKa.[8][9]

Experimental Protocol:

  • Preparation: Dissolve 0.05–0.1 mmol of the 5-substituted pyrrolidinone in 20 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).

  • Acidification: Add standard 0.1 M HCl to lower the pH to ~2.5 (ensuring full protonation of the pyridine nitrogen).

  • Titration: Titrate with carbonate-free 0.1 M NaOH using an autotitrator. Add titrant in 5–10 µL increments.

  • Data Capture: Record pH after stabilization (drift < 0.2 mV/s).

  • Validation: The first derivative plot (

    
    ) must show a single, sharp peak corresponding to the pyridine deprotonation.
    

Expert Insight: The lactam ring is hydrolytically stable under these mild conditions, but avoid prolonged exposure to pH > 12 to prevent ring opening (formation of


-amino acids).
Method B: 1H NMR Titration (The "Structural Investigator")

Best For: Complex mixtures, identifying which nitrogen is protonating, and compounds with impurities.

Mechanism: Protonation of the pyridine nitrogen causes a significant downfield shift (deshielding) of the adjacent aromatic protons (C2-H and C4-H of the pyridine ring).[2] The chemical shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is a weighted average of the protonated (

) and neutral (

) species.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of deuterated phosphate/citrate buffers ranging from pH 2.0 to 8.0 in D2O. (Note: Measure pH with a glass electrode and correct for the isotope effect:

    
    ).
    
  • Sample Prep: Dissolve the analyte (approx. 1 mg) in 0.6 mL of each buffer.

  • Acquisition: Acquire 1H NMR spectra (min. 400 MHz) at constant temperature (25°C).[2]

  • Tracking: Monitor the chemical shift of the proton ortho to the pyridine nitrogen.

  • Calculation: Fit the data to the Henderson-Hasselbalch equation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

    
    
    

Self-Validating Check: The chemical shifts of the pyrrolidinone ring protons (e.g., the methyl group in cotinine) should remain relatively constant compared to the pyridine protons, confirming the site of protonation.

Method C: UV-Vis Spectrophotometry (The "Sensitive Scout")

Best For: Sparingly soluble compounds (< 100 µM) and high-throughput screening.[2]

Mechanism: The pyridine ring's


 transition shifts upon protonation. By monitoring the change in absorbance at a specific wavelength (typically 260–270 nm for pyridine systems), the ratio of species can be determined.

Experimental Protocol:

  • Wavelength Selection: Scan the spectrum of the compound at pH 2 and pH 10. Identify the wavelength with the maximum absorbance difference (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[9]
    
  • Titration: Prepare a 50 µM solution in a universal buffer mix.

  • Measurement: Adjust pH in 0.2 unit increments and measure Absorbance (

    
    ) at 
    
    
    
    .
  • Analysis: Plot

    
     vs. pH. The inflection point is the pKa.[8][9]
    

Supporting Experimental Data

The following table synthesizes data for Cotinine (the archetypal 5-substituted pyrrolidinone) and related pyridine analogs. Note the electron-withdrawing effect of the pyrrolidinone ring, which lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

CompoundStructure DescriptionMethodpKa (Pyridine N)Source
Pyridine Unsubstituted referencePotentiometry5.23 [1]
(S)-Cotinine 5-(pyridin-3-yl)pyrrolidin-2-onePotentiometry4.79 [2]
(S)-Cotinine 5-(pyridin-3-yl)pyrrolidin-2-oneComputational (DFT)4.72 [2]
Nornicotine 3-(pyrrolidin-2-yl)pyridinePotentiometry5.25 [3]
Nicotine 3-(1-methylpyrrolidin-2-yl)pyridinePotentiometry3.04 (Pyridine N)[3]

Note on Nicotine vs. Cotinine: In nicotine, the pyrrolidine nitrogen is highly basic (pKa ~8.0), and its protonation electrostatically suppresses the protonation of the pyridine nitrogen (pKa drops to ~3.0).[2] In Cotinine , the pyrrolidinone nitrogen is non-basic (amide), so the pyridine nitrogen retains a pKa closer to the parent pyridine (~4.8), only slightly reduced by the inductive effect of the lactam.

Mechanistic Visualization

Understanding the protonation equilibrium is crucial for interpreting the data.

ProtonationScheme cluster_0 Acidic pH (< 4.0) cluster_1 Physiological pH (7.4) Protonated Protonated Species (BH+) Pyridine N-H+ Soluble, Charged Neutral Neutral Species (B) Pyridine N (Lone Pair) Lipophilic, Membrane Permeable Protonated->Neutral  Ka (Deprotonation)   Lactam Lactam Ring (Spectator Group) Remains Neutral Lactam->Protonated Inductive Effect (-I) Lactam->Neutral

Figure 2: Equilibrium scheme showing the protonation state of the pyridine nitrogen.[2] The lactam ring acts as an electron-withdrawing group, slightly lowering the pKa.

References

  • Lide, D. R. (Ed.).[2][10] (2005).[1][2][3] CRC Handbook of Chemistry and Physics.[10] CRC Press. [2]

  • PubChem Database. (2024).[2] Compound Summary for CID 854019 (Cotinine) and CID 91462 (Nornicotine). National Center for Biotechnology Information. [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. [Link]

Sources

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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5-Pyridin-4-yl-pyrrolidin-2-one
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5-Pyridin-4-yl-pyrrolidin-2-one
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